Benzamidoxime
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
613-92-3 |
|---|---|
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) |
InChI-Schlüssel |
MXOQNVMDKHLYCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\O)/N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)N |
Aussehen |
Assay:≥98%A crystalline solid |
Andere CAS-Nummern |
613-92-3 |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
Benzamidoxime; Benzohydroxamamide; N-Hydroxybenzamidine; N-Hydroxybenzenecarboximidamide; N-Hydroxybenzimidamide; NSC 13999; N’-Hydroxybenzamidine; N’-Hydroxybenzene-1-carboximidamide; N’-Hydroxybenzenecarboximidamide; N’-Hydroxybenzimidamide; Phenyl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Synthesis of Benzamidoxime from Benzonitrile and Hydroxylamine: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of benzamidoxime, a critical intermediate in medicinal chemistry and drug development, from benzonitrile and hydroxylamine. Moving beyond a simple recitation of procedural steps, this document delves into the underlying chemical principles, reaction mechanisms, and practical considerations essential for successful and optimized synthesis. It is designed to empower researchers, scientists, and drug development professionals with the expertise to not only replicate the synthesis but also to troubleshoot and adapt the methodology for their specific applications. The guide emphasizes scientific integrity, providing self-validating protocols and grounding all claims in authoritative, citable literature.
Introduction: The Strategic Importance of this compound in Modern Drug Discovery
This compound, a seemingly simple organic molecule, holds a significant position in the landscape of modern medicinal chemistry.[1][2] Its structural motif, featuring both an amide and an oxime functional group, imparts a unique reactivity profile that makes it a versatile building block for a wide array of heterocyclic compounds and a valuable pharmacophore in its own right.[1][3][4] this compound and its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][4] Furthermore, the amidoxime functional group is often employed as a bioisostere for other functionalities, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] A thorough understanding of its synthesis is, therefore, a fundamental requirement for any research program involved in the discovery and development of novel therapeutics.
The Chemical Heart of the Matter: Reaction Mechanism and Theory
The synthesis of this compound from benzonitrile and hydroxylamine is a classic example of a nucleophilic addition to a nitrile. The reaction is typically carried out using hydroxylamine hydrochloride, which requires the presence of a base to generate the free hydroxylamine nucleophile in situ.[5]
The core mechanism can be dissected into the following key steps:
-
Deprotonation of Hydroxylamine Hydrochloride: A base, commonly sodium carbonate, sodium hydroxide, or an organic base like triethylamine, deprotonates the hydroxylammonium ion to generate the more nucleophilic free hydroxylamine.[5][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon atom of the nitrile group in benzonitrile.
-
Proton Transfer: A series of proton transfers, often facilitated by the solvent, leads to the formation of the final this compound product.
The reaction is an equilibrium process, and the choice of reaction conditions can significantly influence the yield and purity of the desired product.
Visualizing the Reaction Mechanism
Caption: The reaction mechanism for the synthesis of this compound.
In the Laboratory: A Validated Experimental Protocol
The following protocol represents a robust and reproducible method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |
| Benzonitrile | 103.12 | 5.15 g (5.0 mL) | 0.05 | Limiting Reagent |
| Hydroxylamine Hydrochloride | 69.49 | 5.21 g | 0.075 | Excess to drive the reaction to completion |
| Sodium Carbonate | 105.99 | 3.97 g | 0.0375 | Base to generate free hydroxylamine |
| Ethanol | 46.07 | 100 mL | - | Solvent for the reaction |
| Water | 18.02 | 100 mL | - | Co-solvent to dissolve reagents |
| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent |
| 2N Hydrochloric Acid | 36.46 | As needed | - | For pH adjustment during workup |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |
Step-by-Step Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (5.21 g, 0.075 mol) and sodium carbonate (3.97 g, 0.0375 mol) to a mixture of ethanol (100 mL) and water (100 mL).
-
Reaction Initiation: To the stirring suspension, add benzonitrile (5.15 g, 0.05 mol).
-
Causality: The addition of the limiting reagent, benzonitrile, initiates the nucleophilic addition reaction.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours.
-
Causality: Heating the reaction mixture increases the rate of reaction, allowing it to reach completion in a reasonable timeframe.[5]
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Causality: TLC allows for the visualization of the consumption of the starting material (benzonitrile) and the formation of the product (this compound), indicating the completion of the reaction.
-
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of water to the remaining aqueous residue and then extract the mixture with ethyl acetate (3 x 50 mL).
-
Causality: Removing the ethanol concentrates the product in the aqueous phase. Extraction with ethyl acetate, an organic solvent, separates the this compound from the inorganic salts.
-
-
Workup - pH Adjustment and Isolation: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: Washing with brine removes any remaining water-soluble impurities. Anhydrous magnesium sulfate is a drying agent that removes residual water from the organic phase.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a white to off-white crystalline solid.[1]
-
Causality: Recrystallization is a purification technique that separates the desired compound from impurities based on differences in solubility.
-
Visualizing the Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Process Optimization and Troubleshooting: A Scientist's Perspective
Achieving a high yield and purity of this compound is contingent on careful control of several reaction parameters.
| Parameter | Effect on Reaction | Optimization Strategy |
| Base | The choice and stoichiometry of the base are critical. Insufficient base will result in low conversion, while a very strong base can promote side reactions. | Sodium carbonate is a good starting point. For more sensitive substrates, weaker bases like sodium bicarbonate may be used. An excess of base is generally employed to ensure complete generation of free hydroxylamine.[5] |
| Solvent | The solvent system must be able to dissolve all reactants. The polarity of the solvent can also influence the reaction rate. | A mixture of a polar protic solvent like ethanol or methanol with water is common.[7][8] This combination effectively dissolves both the hydroxylamine hydrochloride and the benzonitrile. |
| Temperature | Higher temperatures generally lead to faster reaction rates. However, excessive heat can lead to the decomposition of hydroxylamine or the formation of byproducts. | Refluxing in ethanol/water (around 80-90°C) provides a good balance between reaction rate and product stability.[5] |
| Reaction Time | The reaction needs to proceed for a sufficient duration to ensure complete conversion of the starting material. | Monitoring the reaction by TLC is the most reliable way to determine the optimal reaction time and avoid unnecessary heating. |
| Side Products | The primary side product is often the corresponding benzamide, formed by the hydrolysis of the nitrile or the amidoxime. | Using an excess of hydroxylamine and ensuring anhydrous conditions (where applicable) can help to minimize the formation of the amide byproduct.[9] |
Safety: A Non-Negotiable Aspect of Synthesis
Both hydroxylamine and its hydrochloride salt are hazardous materials and must be handled with appropriate safety precautions.
-
Hydroxylamine Hydrochloride: It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[10][11] It is also unstable and can decompose upon heating.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Benzonitrile: It is a toxic compound and should be handled with care. Avoid inhalation and skin contact.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.[12][13]
Conclusion: From Synthesis to Application
The synthesis of this compound from benzonitrile and hydroxylamine is a foundational reaction in organic and medicinal chemistry. By understanding the underlying principles and meticulously controlling the experimental parameters, researchers can reliably produce this valuable intermediate in high yield and purity. This guide has provided a comprehensive overview, from the theoretical underpinnings to practical laboratory execution, empowering scientists to confidently utilize this synthesis in their pursuit of novel therapeutic agents.
References
-
J. Mex. Chem. Soc. 2018, 62(1). This compound-Mediated Reactions. [Link]
- Google Patents.
-
Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]
-
Organic Chemistry Portal. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. [Link]
-
Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. [Link]
-
Suvchem Laboratory Chemicals. HYDROXYLAMINE HYDROCHLORIDE (FOR SYNTHESIS). [Link]
-
PrepChem.com. Synthesis of 2-HYDROXY-BENZAMIDE OXIME. [Link]
- Google Patents. US6211232B1 - Process for producing benzamidoximes.
-
National Institutes of Health. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]
-
ACS Publications. Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. [Link]
-
Semantic Scholar. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. [Link]
-
ResearchGate. The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. [Link]
-
Royal Society of Chemistry. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
National Institutes of Health. This compound | C7H8N2O | CID 7259353 - PubChem. [Link]
-
ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
- Google Patents.
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
National Institutes of Health. Benzimidazole: A Milestone in the Field of Medicinal Chemistry. [Link]
Sources
- 1. CAS 613-92-3: this compound | CymitQuimica [cymitquimica.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Buy N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. prepchem.com [prepchem.com]
- 9. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Page loading... [guidechem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. fishersci.com [fishersci.com]
Mechanism of benzamidoxime formation
An In-depth Technical Guide to the Mechanism of Benzamidoxime Formation
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Benzamidoximes represent a critical class of chemical compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their unique structure, featuring both an amino and a hydroxymino group on the same carbon, imparts a range of valuable chemical and biological properties.[2][3] This guide provides an in-depth exploration of the core mechanism of this compound formation, focusing on the reaction between benzonitriles and hydroxylamine. We will dissect the reaction pathway, analyze the kinetics and influencing factors, address common side reactions, and detail a self-validating experimental protocol. Furthermore, this document will explore the structural nuances of tautomerism and highlight the compound's significance in modern drug development, from immuno-oncology to prodrug strategies.
The Strategic Importance of Benzamidoximes in Chemistry and Medicine
Amidoximes, and specifically benzamidoximes, are far more than simple chemical curiosities. They are versatile building blocks whose utility spans numerous scientific disciplines. In medicinal chemistry, the amidoxime functional group is a key component in the design of prodrugs, where it can be used to mask an active amidine group, thereby enhancing oral bioavailability.[4][5] Recent research has also identified this compound derivatives as a novel class of ligands for the immune checkpoint protein PD-L1, exhibiting a unique pH-dependent binding potency that could be exploited to selectively target the acidic microenvironment of tumors.[6] Moreover, their role as nitric oxide (NO) donors and their potential as antimicrobial and antioxidant agents underscores their therapeutic relevance.[2][7][8]
The Core Reaction Mechanism: Nucleophilic Addition
The most prevalent and industrially significant method for synthesizing benzamidoximes is the nucleophilic addition of hydroxylamine to a nitrile.[2][4] The reaction is robust and applicable to a wide range of substituted benzonitriles.
The Fundamental Pathway
The reaction proceeds through a well-understood nucleophilic addition mechanism. The carbon atom of the nitrile's cyano group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom. Hydroxylamine (NH₂OH), a potent nucleophile, attacks this electrophilic carbon.
The key steps are as follows:
-
Generation of the Nucleophile : The reaction is typically conducted using hydroxylamine hydrochloride (NH₂OH·HCl). A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or an organic base like triethylamine (Et₃N), is essential to neutralize the hydrochloride salt and generate free hydroxylamine, the active nucleophilic species.[2][9][10] In strongly basic conditions, hydroxylamine can be deprotonated to form the even more nucleophilic hydroxylamide anion (NH₂O⁻).[4]
-
Nucleophilic Attack : The nitrogen atom of free hydroxylamine attacks the electrophilic carbon of the benzonitrile. This breaks the carbon-nitrogen pi bond, and the electron density shifts to the nitrile nitrogen, forming an intermediate species.
-
Proton Transfer & Tautomerization : The resulting intermediate undergoes a series of rapid proton transfers, or tautomerization, to yield the stable this compound product.[4]
Caption: Core mechanism of this compound formation.
Causality in Experimental Design: Influencing Factors and Kinetics
The successful synthesis of this compound with high yield and purity is not accidental; it is the result of carefully controlling key experimental parameters. Understanding the causality behind these choices is paramount for researchers.
| Parameter | Typical Conditions | Rationale & Causality |
| Solvent | Alcohols (Ethanol, Methanol), often in aqueous mixtures.[1][2][10] | Protic solvents are effective at solvating the ionic reagents (hydroxylamine hydrochloride, base) and the polar intermediates, facilitating the reaction. The choice of solvent can also influence the rate of side reactions.[11] |
| Base | Na₂CO₃, K₂CO₃, NaHCO₃, NaOH, Triethylamine.[2][9][10] | Causality: A base is required to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine nucleophile.[4] Milder bases like carbonates are often preferred as strong bases like NaOH can sometimes promote side reactions or emulsions.[4] |
| Temperature | 40°C - 80°C (or reflux).[2][9] | Causality: Heating provides the necessary activation energy to overcome the kinetic barrier of the reaction, increasing the reaction rate. Most syntheses require elevated temperatures to proceed to completion in a reasonable timeframe. |
| pH Control | Initial basic conditions, followed by neutralization (pH 6-7) for isolation.[9] | Causality: Basic conditions are necessary to initiate the reaction. However, this compound itself is amphoteric. Adjusting the pH to near-neutral (its isoelectric point) minimizes its solubility in the aqueous-organic solvent mixture, causing it to precipitate for easy isolation.[9] |
| Substituents | Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzene ring. | Causality: EWGs (e.g., -NO₂, -CF₃) on the benzonitrile ring increase the electrophilicity of the nitrile carbon, accelerating the rate of nucleophilic attack.[12] Conversely, EDGs can slow the reaction down. However, strong EWGs can also increase the propensity for amide byproduct formation.[12][13] |
| Metal Ions | Reaction vessels (e.g., stainless steel) can leach metal ions. | Causality: Trace amounts of metal ions, such as iron, can negatively impact the reaction and lead to inconsistent yields. The addition of a chelating agent (e.g., o-phenanthroline, 8-hydroxyquinoline) sequesters these ions, leading to stable, high yields and making the process more robust for industrial applications.[1] |
A Competing Pathway: The Formation of Benzamide Byproduct
The most common and problematic side reaction in this compound synthesis is the formation of the corresponding benzamide.[11][14] This occurs through a competing reaction mechanism.
Mechanism of Amide Formation : It is proposed that amide formation results from an initial nucleophilic attack by the oxygen atom of hydroxylamine on the nitrile carbon, rather than the nitrogen atom.[12][15] This alternative pathway leads to an intermediate that ultimately rearranges or reacts further to yield the thermodynamically stable amide. This side reaction is particularly prevalent when using nitriles with strong electron-withdrawing groups.[12][13]
Mitigation Strategies :
-
Solvent Choice : The reaction pathway can be solvent-dependent. Studies have shown that using specific ionic liquids can completely eliminate the formation of the amide byproduct, leading to a highly selective synthesis.[11][14]
-
Controlled Conditions : Careful selection of the base and temperature can help favor the desired N-attack over the O-attack.[11]
Caption: Competing pathways in the synthesis of this compound.
Structural Dynamics: Tautomerism in this compound
This compound is not a single, static structure but exists in equilibrium between different tautomeric forms.[16] Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[16] For this compound, the primary equilibrium is between the Z-amidoxime form and the Z-aminonitrone tautomer.[2]
Theoretical calculations have shown that the Z-amidoxime is the most energetically stable and therefore the dominant form.[2] This tautomeric equilibrium is a critical consideration in drug development, as different tautomers can exhibit distinct physicochemical properties (e.g., solubility, pKa) and biological activities, potentially binding to target receptors in different ways.[17]
Caption: Tautomeric equilibrium of this compound.
A Self-Validating Experimental Protocol
This protocol synthesizes the key steps from established literature to provide a reliable and understandable workflow for the preparation of this compound.[1][9][10] The causality behind each step is explained to ensure scientific integrity.
Methodology
-
Reagent Preparation (Nucleophile Generation) : In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as potassium carbonate or sodium bicarbonate (1.5-2.0 equivalents) in a solvent mixture, for example, aqueous ethanol or aqueous methanol.[9][10]
-
Causality: The base is essential to liberate the free hydroxylamine from its hydrochloride salt, activating it for the nucleophilic attack. The excess base ensures the equilibrium favors the free nucleophile.
-
-
Reaction Initiation : Add the starting benzonitrile (1.0 equivalent) to the solution.
-
Causality: This introduces the electrophile that will be attacked by the hydroxylamine.
-
-
Thermal Promotion : Heat the reaction mixture with stirring to a constant temperature (e.g., 60-80°C) for several hours (typically 4-12 hours).[1][10]
-
Causality: The applied thermal energy increases the kinetic energy of the molecules, accelerating the reaction rate to achieve completion in a practical timeframe.
-
-
In-Process Control (IPC) : Monitor the disappearance of the starting benzonitrile using a suitable analytical method, such as Thin Layer Chromatography (TLC).[9]
-
Causality: IPC validates that the reaction has proceeded to completion, preventing premature work-up and ensuring maximum conversion.
-
-
Product Isolation (Precipitation) : Once the reaction is complete, cool the mixture to room temperature or below (e.g., 5°C). Slowly add a dilute acid (e.g., 2N HCl) to adjust the pH of the solution to 6-7.[9] A solid precipitate should form.
-
Causality: this compound has its lowest solubility at its isoelectric point. Adjusting the pH to this near-neutral range causes the product to precipitate out of the solution, separating it from soluble impurities and unreacted reagents.
-
-
Purification : Collect the solid product by filtration. Wash the solid with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[9][10]
-
Causality: Filtration isolates the solid product. Washing removes water-soluble impurities. Recrystallization is a powerful purification technique that removes occluded and co-precipitated impurities, resulting in a product of high purity.
-
Caption: Experimental workflow for this compound synthesis.
Conclusion
The formation of this compound from benzonitrile and hydroxylamine is a cornerstone reaction in synthetic chemistry, driven by a fundamental nucleophilic addition mechanism. Mastery of this synthesis requires more than procedural knowledge; it demands a deep understanding of the interplay between reaction kinetics, competing pathways, and the influence of experimental parameters such as pH, temperature, and solvent. The propensity for amide byproduct formation remains a key challenge, but one that can be overcome through rational control of reaction conditions and the use of modern techniques like ionic liquid catalysis. As research continues to uncover new applications for benzamidoximes in areas like targeted cancer therapy and advanced prodrug design, a firm grasp of their synthesis and chemical behavior will remain an invaluable asset for scientists and researchers in the field.
References
- Source: Google Patents (US6211232B1)
-
Title : Synthesis method of benzamidine hydrochloride Source : Eureka | Patsnap URL : [Link]
-
Title : An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine Source : ResearchGate URL : [Link]
-
Title : An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine Source : Organic & Biomolecular Chemistry (RSC Publishing) URL : [Link]
-
Title : An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine Source : Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00854E URL : [Link]
-
Title : Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source : National Institutes of Health (NIH) URL : [Link]
- Source: Google Patents (CN106565541A)
-
Title : Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency Source : National Institutes of Health (NIH) URL : [Link]
-
Title : Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes Source : Journal of the Chemical Society C - RSC Publishing URL : [Link]
-
Title : Reaction mechanisms of the reaction between nitriles and hydroxylamine. Source : ResearchGate URL : [Link]
-
Title : The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes Source : Acta Chimica Slovenica URL : [Link]
-
Title : Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes Source : Semantic Scholar URL : [Link]
-
Title : The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes Source : ResearchGate URL : [Link]
-
Title : A Versatile Synthesis of Amidines from Nitriles Via Amidoximes Source : Taylor & Francis Online URL : [Link]
-
Title : Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives Source : PMC - National Institutes of Health (NIH) URL : [Link]
-
Title : Boronic acids facilitate rapid oxime condensations at neutral pH Source : ResearchGate URL : [Link]
-
Title : this compound Source : PubChem - National Institutes of Health (NIH) URL : [Link]
-
Title : Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants Source : ResearchGate URL : [Link]
-
Title : Sythetic Applications of the Thermolysis of this compound Derivatives Source : ResearchGate URL : [Link]
-
Title : Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach Source : PMC - National Institutes of Health (NIH) URL : [Link]
-
Title : Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones Source : ResearchGate URL : [Link]
-
Title : Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives Source : PMC - PubMed Central URL : [Link]
- Source: Google Patents (WO1997002245A1)
-
Title : Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives Source : Turkish Journal of Pharmaceutical Sciences URL : [Link]
-
Title : Boronic acids facilitate rapid oxime condensations at neutral pH Source : RSC Publishing URL : [Link]
-
Title : What impact does tautomerism have on drug properties and development? Source : ChemRxiv URL : [Link]
-
Title : Thermodynamics and kinetics driving quality in drug discovery Source : Drug Discovery Today URL : [Link]
-
Title : Kinetics of prebiotic depsipeptide formation from the ester–amide exchange reaction Source : RSC Publishing URL : [Link]
-
Title : Tautomer Source : Wikipedia URL : [Link]
-
Title : Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure Source : ACS Publications URL : [Link]
-
Title : Characterization of secondary amide peptide bond isomerization: thermodynamics and kinetics from 2D NMR spectroscopy Source : PubMed URL : [Link]
Sources
- 1. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 16. Tautomer - Wikipedia [en.wikipedia.org]
- 17. chemrxiv.org [chemrxiv.org]
Spectroscopic characterization of benzamidoxime (NMR, IR, MS)
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of benzamidoxime (C₇H₈N₂O).[1] As a molecule of significant interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount.[2] We present detailed methodologies and field-proven insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document synthesizes foundational principles with practical, step-by-step protocols and data interpretation strategies, serving as an essential resource for researchers, scientists, and drug development professionals. The inherent tautomerism of the amidoxime functional group is a central theme, with specific guidance on how its effects are manifested and analyzed in each spectroscopic technique.
Introduction: The Analytical Challenge of this compound
This compound is a versatile organic compound belonging to the class of amidoximes.[1] It serves as a crucial building block in the synthesis of various heterocyclic compounds and as a prodrug for amidines.[2] Its utility extends to applications such as a genotoxin in research and as a metabolite.[1] The structural integrity of this compound is defined by its phenyl ring attached to an amidoxime group (-C(NH₂)=NOH).
The primary analytical challenge in characterizing this compound lies in the prototropic tautomerism inherent to the amidoxime moiety. This phenomenon involves the migration of a proton, leading to an equilibrium between the oxime and hydroxamic acid-like forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH, which complicates spectral interpretation. A multi-spectroscopic approach is therefore not just recommended but essential for a complete and unambiguous structural assignment. This guide details the workflow for leveraging NMR, IR, and MS to confidently navigate these structural nuances.
Molecular Structure and Tautomerism
This compound can exist in two primary tautomeric forms: the Z/E-amidoxime form and the imino-hydroxylamine form. The equilibrium between these forms is rapid on the human timescale but can sometimes be slow enough on the NMR timescale to be observed, particularly in different solvent environments.[3][4] Understanding this equilibrium is the first step in accurate spectral interpretation.
Caption: Prototropic tautomerism in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are required for a complete assignment.
Expertise & Experience: Causality in Experimental Choices
The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred because they can slow down the proton exchange of the -OH and -NH₂ groups, allowing them to be observed as distinct, often broad, signals.[5][6] In contrast, protic solvents like D₂O would lead to rapid exchange, causing these signals to disappear from the spectrum. The concentration of the sample must also be optimized; a sample that is too concentrated can lead to line broadening, while a sample that is too dilute may require an unacceptably long acquisition time.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire a spectrum using a standard pulse sequence. A spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans are typical starting parameters.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. A spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds are generally required.
-
Spectral Interpretation and Data
¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons: The five protons on the phenyl ring will typically appear as a complex multiplet between δ 7.3 and 7.7 ppm.[7] Protons ortho to the amidoxime group are generally shifted downfield compared to the meta and para protons.
-
Amine (-NH₂) Protons: These protons usually appear as a broad singlet. In DMSO-d₆, this signal is expected around δ 5.8 ppm.[7] The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Hydroxyl (-OH) Proton: This proton also gives rise to a singlet, which is often broad. Its chemical shift is highly dependent on solvent and concentration but is typically observed at a higher chemical shift, around δ 9.6 ppm in DMSO-d₆.[7]
¹³C NMR Spectrum: The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry (if rotation is fast). These typically appear in the δ 125-130 ppm region. The carbon attached to the amidoxime group (ipso-carbon) will be further downfield.
-
Amidoxime Carbon (C=N): This is the most characteristic signal and is significantly deshielded, appearing in the range of δ 145-155 ppm.
Data Summary: NMR
| Assignment | ¹H NMR (DMSO-d₆) Chemical Shift (δ ppm) | ¹³C NMR (DMSO-d₆) Chemical Shift (δ ppm) |
| Aromatic C-H | ~ 7.3 - 7.7 (m, 5H) | ~ 125 - 130 |
| Amine (-NH₂) | ~ 5.8 (s, broad, 2H) | - |
| Hydroxyl (-OH) | ~ 9.6 (s, broad, 1H) | - |
| Aromatic C-ipso | - | ~ 130 - 135 |
| Amidoxime C=N | - | ~ 150 |
| Predicted and literature-based values.[7][8] Actual values may vary based on experimental conditions. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound, providing orthogonal confirmation to the NMR data.
Experimental Protocol: KBr Pellet Method
This protocol is a self-validating system; a poorly prepared pellet will result in a poor-quality spectrum with low signal-to-noise and sloping baselines, immediately indicating a procedural error.
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of dry this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should have a fine, consistent, powder-like appearance.
-
Transfer the mixture to a pellet-forming die.
-
-
Pellet Formation:
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Spectral Interpretation and Data
The IR spectrum is a molecular fingerprint. For this compound, the key absorptions confirm the presence of the hydroxyl, amine, and imine functionalities.[1][9]
-
O-H Stretch: A broad and strong absorption band between 3200-3550 cm⁻¹ is characteristic of the hydroxyl group, with broadening due to hydrogen bonding.[10]
-
N-H Stretch: The -NH₂ group typically shows two medium-intensity bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.[10] These may overlap with the broad O-H stretch.
-
C-H Aromatic Stretch: A peak just above 3000 cm⁻¹ (~3030 cm⁻¹) indicates the C-H bonds of the aromatic ring.[10]
-
C=N Stretch: The carbon-nitrogen double bond of the oxime group gives a characteristic strong absorption in the 1630-1690 cm⁻¹ region.
-
C=C Aromatic Stretch: Medium to strong absorptions in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.[11]
Data Summary: IR
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |
| N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | ~ 3030 | Medium to Weak |
| C=N Stretch (Oxime) | 1630 - 1690 | Strong |
| Aromatic C=C Bending | 1500 - 1600 | Medium to Strong |
| Reference values from general IR tables and existing spectra.[1][9][10] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information that corroborates the other spectroscopic data. Electron Ionization (EI) is a common technique for this type of molecule.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Spectral Interpretation: Molecular Ion and Fragmentation
The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. The fragmentation pattern is a logical consequence of the molecule's structure, with the most stable ions being the most abundant.[12]
-
Molecular Ion (M⁺): this compound has a molecular weight of 136.15 g/mol .[1] A peak at m/z = 136 corresponding to the [C₇H₈N₂O]⁺ ion is expected. The stability of the aromatic ring should make this peak reasonably abundant.
-
Key Fragmentations: The fragmentation process involves the breaking of the weakest bonds to form stable carbocations or radical cations.[13][14]
-
Loss of •OH (m/z 119): Cleavage of the N-O bond results in the loss of a hydroxyl radical.
-
Loss of NH₂OH (m/z 103): This corresponds to the formation of the stable benzoyl cation [C₆H₅CO]⁺, although less direct, or more likely the benzenecarboximidoyl cation. A related peak is the phenyl cation at m/z 77 from the loss of HCN from m/z 103.[15]
-
Loss of •CNOH (m/z 92): Fragmentation of the side chain.
-
Phenyl Cation (m/z 77): The [C₆H₅]⁺ ion is a very common and stable fragment in the mass spectra of benzene derivatives.[15][16]
-
Data Summary: MS
| m/z | Proposed Fragment Ion | Formula |
| 136 | Molecular Ion [M]⁺ | [C₇H₈N₂O]⁺ |
| 119 | [M - •OH]⁺ | [C₇H₇N₂]⁺ |
| 103 | [M - NH₂OH]⁺ or related | [C₇H₅]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
| Based on the principles of mass spectrometry fragmentation.[12][13][15] |
Integrated Spectroscopic Analysis Workflow
No single technique provides a complete picture. The true power of spectroscopic characterization comes from integrating the data from NMR, IR, and MS. Each technique validates the others, leading to an unambiguous structural confirmation.
Caption: Workflow for integrated spectroscopic characterization.
This workflow demonstrates the principle of orthogonal verification. The molecular weight from MS must match the formula determined by NMR. The functional groups identified by IR must be consistent with the structural fragments observed in both NMR and MS. For example, the broad -OH and -NH₂ stretches in the IR spectrum corroborate the exchangeable proton signals seen in the ¹H NMR spectrum. The aromatic signals in the NMR are consistent with the aromatic C=C stretches in the IR and the characteristic m/z 77 fragment in the mass spectrum.
Conclusion
The comprehensive spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. By systematically applying NMR, IR, and MS, one can build a complete and self-validating structural profile of the molecule. This guide provides the foundational protocols, expert insights, and interpretive framework necessary for researchers to confidently identify and characterize this compound. Adherence to these detailed methodologies ensures the generation of high-quality, reproducible data that is essential for advancing research and development in any field that utilizes this important chemical entity.
References
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Available at: [Link]
-
Adegboyega, C. F., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. PMC, NIH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). FT–IR benzamide (1). Available at: [Link]
-
Raczyńska, E. D., et al. (2021). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. PMC, PubMed Central. Available at: [Link]
-
SpectraBase. (n.d.). Benzamide oxime - Optional[FTIR] - Spectrum. Available at: [Link]
-
ResearchGate. (n.d.). IR spectroscopic and DFT investigations on molecular conformations of thio-free oxo technetium (V) this compound complexes. Available at: [Link]
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
-
Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]
-
Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Eureka. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]
-
iChemical. (n.d.). Benzamide oxime, CAS No. 613-92-3. Available at: [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum[17]. Available at: [Link]
- Google Patents. (n.d.). US6211232B1 - Process for producing benzamidoximes.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]
-
NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]
Sources
- 1. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzamide oxime, CAS No. 613-92-3 - iChemical [ichemical.com]
- 8. This compound HYDROCHLORIDE(613-92-3) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzamide [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
Benzamidoxime crystal structure and polymorphism
An In-Depth Technical Guide to the Crystal Structure of Benzamidoxime and a Comparative Analysis of Polymorphism in the Benzamide Family
Abstract
This compound, a key structural motif in medicinal chemistry, possesses a well-defined solid-state architecture governed by specific intermolecular interactions. This guide provides a comprehensive analysis of the known crystal structure of this compound, detailing its crystallographic parameters, molecular conformation, and the critical role of hydrogen bonding in its supramolecular assembly. While extensive research has elucidated a single crystalline form, the phenomenon of polymorphism—the ability of a compound to exist in multiple crystal structures—has not been reported for this compound itself. To address the critical importance of this topic for drug development, this guide presents a comparative case study on the extensively researched polymorphism of benzamide. By examining the multiple known forms of this closely related parent compound, we explore the thermodynamic and kinetic principles that govern polymorphic transformations, the experimental techniques required for their characterization, and the profound impact of polymorphism on the physicochemical properties of active pharmaceutical ingredients (APIs). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering foundational knowledge on the solid-state chemistry of this compound and practical insights into managing the complexities of polymorphism.
Part 1: The Definitive Crystal Structure of this compound
The solid-state structure of this compound (C₇H₈N₂O) has been unambiguously determined through single-crystal X-ray diffraction.[1] To date, the scientific literature and crystallographic databases contain a single, well-characterized crystalline form. Understanding this structure is fundamental to predicting its physical properties, such as solubility, stability, and dissolution rate, which are critical parameters in drug design and formulation.
Molecular Conformation and Crystallographic Data
In the crystalline state, the this compound molecule adopts a specific conformation characterized by an E configuration of the oxime group.[1][2] The benzene ring and the amidoxime functional group are not coplanar; a dihedral angle of 20.2(3)° exists between their mean planes.[1] This twist is a key conformational feature influencing how the molecules pack in the crystal lattice.
The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] This centrosymmetric space group indicates that the asymmetric unit contains one molecule, and the full unit cell is generated by symmetry operations, containing a total of four molecules (Z=4). A summary of the essential crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₇H₈N₂O | [1] |
| Formula Weight | 136.15 g/mol | [1][3] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 12.579 (2) | [1] |
| b (Å) | 5.053 (1) | [1] |
| c (Å) | 10.908 (2) | [1] |
| β (°) | 90.380 (7) | [1] |
| Volume (ų) | 693.3 (2) | [1] |
| Z (molecules/unit cell) | 4 | [1] |
| Temperature (K) | 273 (2) | [1] |
| Calculated Density (Mg m⁻³) | 1.304 | [1] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |
The Supramolecular Architecture: A Hydrogen-Bonded Network
The crystal packing of this compound is dominated by a robust and elegant network of intermolecular hydrogen bonds. These non-covalent interactions are the primary directional forces that dictate the three-dimensional arrangement of molecules. Specifically, two distinct types of hydrogen bonds are observed:
-
N—H⋯O interactions: The amine group acts as a hydrogen bond donor to the oxygen atom of a neighboring molecule.
-
O—H⋯N interactions: The hydroxyl group of the oxime donates a hydrogen to the nitrogen atom of the imine group in an adjacent molecule.
These interactions link the individual molecules into a two-dimensional supramolecular sheet or layer.[1][2] This extended network is fundamental to the stability and physical properties of the crystal. The diagram below illustrates this connectivity.
Caption: Hydrogen bonding motif in the this compound crystal.
Part 2: Experimental Framework for Structural Elucidation
The determination of a crystal structure is a systematic process involving synthesis, crystallization, and diffraction analysis. The causality behind each step is critical for obtaining high-quality data suitable for structure solution.
Synthesis and Crystallization Protocol
A reliable method for obtaining crystalline this compound is essential. The following protocol is synthesized from established literature procedures.[1][4]
Step-by-Step Synthesis:
-
Reaction Setup: A mixture of benzonitrile (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) is prepared in ethanol. A separate aqueous solution of potassium carbonate (1 equivalent) is also prepared.
-
Reaction: The aqueous potassium carbonate solution is added to the ethanolic mixture. The potassium carbonate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is necessary for the reaction to proceed.
-
Reflux: The reaction mixture is heated to reflux for approximately 12 hours. The elevated temperature provides the activation energy needed for the nucleophilic addition of hydroxylamine to the nitrile carbon.
-
Isolation: After cooling, the crude product is isolated by filtration.
-
Crystallization (Self-Validation): The key to obtaining single crystals suitable for X-ray diffraction is slow crystallization. The crude product is dissolved in a minimal amount of a suitable solvent, such as ethanol, and allowed to evaporate slowly at room temperature.[1] Slow evaporation allows molecules sufficient time to arrange themselves into a highly ordered, low-energy crystalline lattice, minimizing defects and yielding diffraction-quality crystals. This step is self-validating; the formation of well-defined crystals is indicative of a pure compound.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.
Caption: Experimental workflow for single-crystal X-ray analysis.
Causality in the SC-XRD Workflow:
-
Crystal Selection: A high-quality, single, defect-free crystal is chosen. A flawed crystal would produce a diffuse or split diffraction pattern, making structure solution impossible.
-
Data Collection: The crystal is rotated in a beam of monochromatic X-rays, and thousands of diffraction spots (reflections) are collected. The angles and intensities of these spots contain the information about the repeating unit cell and the arrangement of electrons (and thus atoms) within it.
-
Structure Solution: The "phase problem" is the central challenge. While intensities are measured, the phase information for each reflection is lost. Computational methods (e.g., direct methods or Patterson functions) are used to generate an initial electron density map.
-
Refinement: The initial atomic model is refined against the experimental data using least-squares algorithms. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.
Part 3: The Question of this compound Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5][6] This phenomenon is of paramount importance in the pharmaceutical industry, as different polymorphs of the same API can have vastly different physical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.[6]
-
Stability: Both physical and chemical.
-
Mechanical Properties: Such as tabletability and flow.
-
Melting Point: A key indicator of lattice energy.
A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, and the broader scientific literature reveals no reported polymorphs for this compound .[7] While this indicates that only one form has been isolated and characterized to date, it does not preclude their existence. Metastable polymorphs can be notoriously difficult to isolate, sometimes appearing unexpectedly only after years of development.[8] Therefore, for any API, including this compound derivatives, a rigorous polymorphic screen is a non-negotiable step in preclinical development to ensure the most stable and effective form is brought to market.[9]
Part 4: A Comparative Case Study: The Rich Polymorphism of Benzamide
To understand the challenges and opportunities presented by polymorphism, we turn to this compound's parent amide, benzamide (C₇H₇NO). Benzamide was the first molecular compound reported to be polymorphic nearly 200 years ago and serves as an excellent model system.[8][10] It is known to exist in at least four polymorphic forms (I, II, III, and IV).[8][11]
The Known Polymorphs of Benzamide
-
Form I: The most thermodynamically stable form under ambient conditions. Its structure has been known for decades.[8]
-
Form II: A metastable polymorph whose existence was known since 1832, but its crystal structure was only solved 173 years later using high-resolution synchrotron powder X-ray diffraction.[10][12] Its appearance highlights the delicate balance between kinetics and thermodynamics.[10]
-
Form III: Another metastable form that is structurally very similar to Form I.[8] It remained elusive for many years.
-
Form IV: A highly disordered form discovered more recently through melt crystallization and confinement studies.[11]
Caption: Relationships between the known polymorphs of Benzamide.
Thermodynamic Switching: Stabilizing the Elusive Form III
A groundbreaking study demonstrated that the elusive Form III of benzamide could be reliably crystallized by introducing small amounts of nicotinamide as an impurity.[8][13] This is not simply a case of kinetic trapping; the nicotinamide forms a solid solution with benzamide, altering the crystal lattice energy. Computationally and experimentally, it was shown that incorporating just 3 mol% of nicotinamide makes Form III thermodynamically more stable than Form I.[8]
This principle of "thermodynamic switching" is a powerful tool in crystal engineering. It shows that impurities, often seen as detrimental, can be rationally employed to access and stabilize desirable metastable forms that may offer advantages in solubility or other properties.
Experimental Techniques for Polymorph Characterization
Identifying and characterizing different polymorphs requires a suite of analytical techniques:
-
Powder X-ray Diffraction (PXRD): The primary tool for identifying crystalline phases. Each polymorph will have a unique diffraction pattern, acting as a fingerprint.[14]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures heat flow as a function of temperature. It can detect phase transitions, melting points, and determine the relative thermodynamic stability of polymorphs (Enthalpy of Fusion Rule).[13][15]
-
Thermogravimetric Analysis (TGA): Measures mass change with temperature, useful for distinguishing between anhydrous polymorphs and solvates/hydrates.
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can differentiate polymorphs, as the different crystal environments will lead to subtle shifts in vibrational modes.
-
Solid-State NMR (ssNMR): Provides information about the local chemical environment of atoms in the crystal lattice, which differs between polymorphs.[13]
Part 5: Implications for Drug Development
The detailed study of this compound's single known crystal structure provides a solid foundation for its use in drug design. However, the complex polymorphic landscape of the closely related benzamide molecule serves as a critical cautionary tale and a source of strategic insight.
For professionals in drug development, the key takeaways are:
-
Assume Polymorphism is Possible: The absence of evidence is not evidence of absence. Even for compounds with a long history of a single known form, the potential for new polymorphs to appear under different crystallization conditions (solvents, temperatures, pressures, impurities) must be assumed.
-
Conduct Rigorous Polymorphic Screens: Early and comprehensive screening is essential to de-risk a development program. The goal is to identify the most stable polymorph to avoid costly manufacturing failures or changes in bioavailability post-launch.
-
Characterize All Forms Thoroughly: If multiple forms are found, their interrelationships (monotropic, enantiotropic), relative stability, and physicochemical properties must be fully understood.
-
Leverage Polymorphism as an Opportunity: The discovery of a metastable polymorph with improved solubility or bioavailability can be a significant advantage, turning a challenging compound into a viable drug candidate.[6] The benzamide/nicotinamide case study demonstrates that it is even possible to rationally design crystallization conditions to favor such forms.
References
-
Xu, S.-Q., & Li, J.-M. (2008). Benzamide oxime. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1469. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Smith, G. T., et al. (2021). Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 924–931. [Link]
-
Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1733. [Link]
-
Kang, S.-s., et al. (2007). 4-Chlorothis compound. Acta Crystallographica Section E: Structure Reports Online, 64(1), o102. [Link]
-
Li, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(5), 5749–5763. [Link]
-
ResearchGate. (n.d.). Part of the crystal structure showing hydrogen bonds as dashed lines. H... ResearchGate. Retrieved from [Link]
-
de Matos, M. B., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Molbank, 2021(4), M1291. [Link]
-
European Synchrotron Radiation Facility. (2009). Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide. ESRF. Retrieved from [Link]
-
Czelen, H., et al. (2021). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 26(11), 3350. [Link]
-
Tunoori, A. R., et al. (2021). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 539–546. [Link]
-
Lord, S. J., et al. (2010). A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2808. [Link]
-
Saeed, S., et al. (2015). Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o112. [Link]
-
David, W. I. F., et al. (2005). Polymorphism in benzamide. Angewandte Chemie International Edition, 44(43), 7032-7035. [Link]
-
ResearchGate. (n.d.). The network of hydrogen-bonding interactions in crystalline benzamide. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate. Retrieved from [Link]
-
University of Oxford. (2005). Polymorphism in benzamide. Department of Chemistry. Retrieved from [Link]
-
Shtukenberg, A. G., et al. (2020). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Crystal Growth & Design, 20(5), 3049–3063. [Link]
- Gaber, A. A. (2011).
-
ResearchGate. (n.d.). Sythetic Applications of the Thermolysis of this compound Derivatives. ResearchGate. Retrieved from [Link]
- Google Patents. (1998). Process for producing benzamidoximes.
- Google Patents. (2017). Synthesis method for benzamidine derivatives.
-
Shtukenberg, A. G., et al. (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition in English, 59(34), 14593–14601. [Link]
-
ResearchGate. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Retrieved from [Link]
-
Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem Compound Database. Retrieved from [Link]
-
Arshad, M. N., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 723. [Link]
-
Snider, D. A., et al. (2004). Polymorphism in generic drug product development. Advanced Drug Delivery Reviews, 56(3), 391-395. [Link]
-
Arshad, M. N., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 723. [Link]
-
Blokhina, S. V., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 43. [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. CCDC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymorphism in generic drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide [esrf.fr]
- 11. acs.figshare.com [acs.figshare.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. moodle2.units.it [moodle2.units.it]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Benzamidoxime in Different Solvents
Foreword
Benzamidoxime is a molecule of significant interest in pharmaceutical sciences and organic synthesis. It serves as a crucial intermediate, a pharmacophore in medicinal chemistry, and a prodrug for active amidine compounds.[1][2][3] Its utility in drug development, from discovery to formulation, is fundamentally governed by its physicochemical properties, most notably its solubility and stability. An incomplete understanding of how this compound behaves in various solvent systems can lead to significant challenges in synthesis, purification, formulation, and bioanalytical assay development.
This guide provides an in-depth exploration of the solubility and stability of this compound. Moving beyond a simple recitation of data, we delve into the causal relationships between the molecule's structure and its behavior in solution. We present not only what is known but also provide robust, field-proven protocols for researchers to determine these critical parameters in their own laboratories. This document is designed for the practicing researcher, scientist, and drug development professional, offering both foundational knowledge and actionable methodologies.
Physicochemical Profile of this compound
This compound, or N'-hydroxybenzenecarboximidamide, is a white to off-white crystalline solid.[4] Its structure, featuring a benzene ring attached to an amidoxime functional group (-C(NH₂)=NOH), dictates its chemical personality. This group imparts both acidic and basic properties, making its behavior highly dependent on the surrounding chemical environment.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[5] |
| Molecular Weight | 136.15 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline solid | CymitQuimica[4] |
| pKa₁ (Oxime N-H) | 4.85 | Mehio et al., 2023[6] |
| pKa₂ (Oxime O-H) | 12.36 | Mehio et al., 2023[6] |
The presence of two pKa values is critical. The lower pKa corresponds to the protonation of the oxime nitrogen, while the higher pKa relates to the deprotonation of the oxime hydroxyl group.[6] This dual nature means that the charge state of this compound—and therefore its solubility and stability—can be significantly modulated by the pH of the medium.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. For this compound, understanding its solubility is essential for designing synthetic workups, purification strategies, and ultimately, viable drug formulations.
Qualitative and Theoretical Solubility
The amidoxime functional group contains hydrogen bond donors (N-H, O-H) and acceptors (N, O), rendering the molecule polar. Consequently, this compound is generally soluble in polar solvents.[4]
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The ability to participate in hydrogen bonding with the solvent enhances dissolution. A methanol-water mixture is commonly used in its synthesis.[7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Dipole-dipole interactions with these solvents are favorable. Acetonitrile, however, may be a less effective solvent.[7] |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity mismatch between the solute and solvent limits intermolecular interactions, leading to poor solubility. |
Influence of pH on Aqueous Solubility
Given its pKa of 4.85, this compound's aqueous solubility is highly pH-dependent.
-
At pH < 4.85: The molecule will be predominantly protonated, existing as a cation. This charged species exhibits significantly higher aqueous solubility due to favorable ion-dipole interactions with water.
-
At pH between ~5 and ~11: The molecule exists primarily in its neutral form. Solubility in this range will be at its minimum.
-
At pH > 12.36: The molecule will be deprotonated to form an anion, which again increases aqueous solubility.[6]
This behavior is critical for designing purification schemes, such as acid-base extractions, and for developing parenteral formulations where pH control is paramount.
Quantitative Solubility Data: An Illustrative Approach
While extensive quantitative solubility data for this compound is not widely published, we can use its parent amide, benzamide, as a surrogate to illustrate the type of data that would be generated through experimental analysis. It is crucial to recognize that the amidoxime group will alter the solubility profile relative to the amide group.
Disclaimer: The following table presents data for Benzamide , not this compound, and serves only as an example of a quantitative solubility profile.[8] The solubility of this compound must be determined experimentally.
| Solvent | Temperature (°C) | Solubility (g / 100 mL) |
| Water | 25 | 1.3 |
| Ethanol | 25 | 17.0 |
| Acetone | 25 | 21.0 |
| Ethyl Acetate | 25 | 3.0 |
Experimental Protocol for Determining Thermodynamic Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[8] This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analytical method is accurate.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
20 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated quantitative analytical method (e.g., HPLC-UV)[9]
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters (ensure compatibility with solvent)
Methodology:
-
Preparation: Add an excess of solid this compound to a series of vials containing a known volume (e.g., 10 mL) of the test solvent. "Excess" is critical and means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 48-72 hours). Causality Note: This extended period ensures the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand briefly. Centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.[8] Causality Note: Centrifugation is superior to filtration at this stage as it minimizes potential for temperature fluctuations or adsorption to the filter membrane that could alter the equilibrium concentration.
-
Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: This step removes any remaining microscopic particulates that could falsely elevate the measured concentration.
-
Dilution & Analysis: Accurately dilute the filtered supernatant with the mobile phase of the analytical method to a concentration that falls within the calibrated range of the assay.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration in the original supernatant based on the dilution factor.
-
Validation of Equilibrium: To ensure equilibrium was reached, analyze samples taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining thermodynamic solubility.
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[10][11] Stability studies for this compound are essential to identify degradation pathways, determine appropriate storage conditions, and establish a suitable re-test period.
Potential Degradation Pathways
Stress testing helps elucidate the intrinsic stability of the molecule.[10] For this compound, several degradation pathways are plausible:
-
Hydrolysis: The amidoxime functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could cleave the N-OH bond or convert the group back to a benzamide. Benzamide is often a byproduct in the synthesis of this compound, indicating this is a relevant transformation.[7]
-
Reduction: As this compound is often a prodrug for the corresponding amidine, reductive pathways are highly relevant.[1] In vivo, this is mediated by enzymes like the mitochondrial amidoxime-reducing component (mARC), but chemical reducing agents could also effect this transformation to benzamidine.[12]
-
Oxidation: While the molecule can be formed by the N-oxidation of benzamidine, it can also be susceptible to further oxidative degradation.[13] The specific products would depend on the oxidant and conditions.
-
Photolysis: Aromatic compounds can be sensitive to degradation upon exposure to UV or visible light. Photostability testing is an integral part of stress testing.[10]
Diagram: Potential Degradation Pathways of this compound
Caption: Plausible chemical degradation routes for this compound.
Experimental Protocol for a Forced Degradation Study
A forced degradation or stress study is a mandatory part of drug development, designed to identify potential degradants and validate the stability-indicating nature of the analytical method.[10][14]
Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify key degradation products.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent like methanol-water)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Heating block or oven
-
Validated stability-indicating HPLC method (e.g., HPLC-PDA or LC-MS)[15][16]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound. For each condition, transfer aliquots into separate vials. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 N. Keep at room temperature or heat gently, monitoring for degradation. Causality Note: Basic conditions often cause faster degradation than acidic ones and may not require heating.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature and protect from light.
-
Thermal Degradation: Heat a sample of the stock solution (and a sample of solid powder) at an elevated temperature (e.g., 70°C).
-
Photostability: Expose a sample to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Time-Point Analysis: For each condition, take samples at various time points (e.g., 0, 2, 8, 24 hours). Before analysis, neutralize the acidic and basic samples to prevent further degradation or damage to the HPLC column.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, ideally with a photodiode array (PDA) detector to check for peak purity and an MS detector to help identify degradants.
-
Evaluation: Aim for 5-20% degradation of the active substance. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration). Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation (stress testing) study.
Conclusion and Recommendations
This guide has outlined the critical aspects of this compound's solubility and stability, providing both the theoretical underpinnings and practical, validated methodologies for their assessment.
Key Takeaways:
-
Solubility is Governed by Polarity and pH: this compound is a polar molecule, favoring polar solvents. Its solubility in aqueous media is lowest between pH 5 and 11 and increases significantly in acidic (pH < 4.85) and strongly basic (pH > 12.36) conditions.
-
Stability is Multi-faceted: The molecule is susceptible to degradation via hydrolysis, reduction, oxidation, and photolysis. The primary and most predictable degradation products are likely benzamide (via hydrolysis) and benzamidine (via reduction).
-
Experimental Determination is Non-Negotiable: Due to the lack of comprehensive published data, the solubility and stability profiles of this compound and its derivatives must be determined experimentally for any new formulation or synthetic process.
-
Validated Analytical Methods are Essential: The use of a stability-indicating analytical method, such as HPLC, is crucial for accurately quantifying this compound in the presence of its potential degradants, excipients, or impurities.[14]
For researchers in drug development, it is recommended to perform comprehensive solubility assessments early in the discovery phase across a range of pharmaceutically relevant solvents and biorelevant media. A full forced degradation study should be conducted prior to initiating long-term stability trials to ensure the analytical methods are fit for purpose and to understand the molecule's intrinsic liabilities. This foundational knowledge is indispensable for navigating the path from discovery to a safe, stable, and effective therapeutic product.
References
-
Clement, B., Fröhlich, A. K., & Girreser, U. (2006). Metabolism of this compound (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Clement, B., & Jung, F. (1988). Characteristics of the microsomal N-hydroxylation of benzamidine to this compound. PubMed. [Link]
-
ResearchGate. (n.d.). Oxidation and of benzamidine (BA) to this compound and retroreduction of this compound to benzamidine. [Link]
-
Gaber, A., et al. (2014). Sythetic Applications of the Thermolysis of this compound Derivatives. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. [Link]
-
Yalcin, H. E., & Usluer, O. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
-
Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy. [Link]
-
Iacobucci, V., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency. National Institutes of Health (NIH). [Link]
- Google Patents. (n.d.). US6211232B1 - Process for producing benzamidoximes.
- Google Patents. (n.d.).
-
Guesmi, M., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Institutes of Health (NIH). [Link]
-
Senturk, M., et al. (2022). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health (NIH). [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]
-
Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality. [Link]
-
Roberts, J. A., et al. (2012). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. RSC Publishing. [Link]
-
Ibrahim, F., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. SyncSci Publishing. [Link]
Sources
- 1. Metabolism of this compound (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. CAS 613-92-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics of the microsomal N-hydroxylation of benzamidine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsquarel.org [rsquarel.org]
- 15. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. syncsci.com [syncsci.com]
Quantum Chemical-Guided Insights into Benzamidoxime: A Technical Guide for Drug Discovery
Abstract
Benzamidoxime and its derivatives represent a critical scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4] A profound understanding of their molecular properties is paramount for the rational design of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the quantum chemical calculations used to elucidate the structural, electronic, and reactive properties of this compound. By integrating theoretical principles with practical computational protocols, this document serves as a comprehensive resource for leveraging computational chemistry to accelerate drug discovery programs centered on the this compound core.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a molecule characterized by the presence of both an amide and an oxime functional group, serves as a versatile building block in the synthesis of a multitude of biologically active compounds.[5] Its derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3][4] The unique electronic and structural features of the amidoxime group, including its ability to form coordination complexes with transition metals, contribute to its diverse pharmacological profile.[5]
The clinical and preclinical success of this compound-containing compounds underscores the importance of a detailed understanding of their molecular properties. Quantum chemical calculations have emerged as a powerful tool in this endeavor, offering unparalleled insights into molecular geometry, electronic structure, and reactivity. These computational approaches enable the prediction of various physicochemical properties, guiding the synthesis and optimization of new drug candidates.
Theoretical Foundations: A Primer on Density Functional Theory (DFT)
At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT). DFT methods are widely employed to investigate the electronic structure of many-body systems, such as molecules.[6][7][8] The core principle of DFT is that the energy of a system can be determined from its electron density, a function of only three spatial coordinates. This simplifies the computationally intensive task of solving the Schrödinger equation for a multi-electron system.
Key to the application of DFT is the choice of a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common functionals, such as B3LYP, offer a balance of accuracy and computational efficiency for a wide range of chemical systems.[6][7] Basis sets, like the Pople-style 6-31G* or 6-311++G(d,p), provide the mathematical functions used to build the molecular orbitals.[9][10] The selection of an appropriate functional and basis set is crucial for obtaining reliable and accurate computational results.
Computational Methodology: A Step-by-Step Protocol
This section outlines a robust and validated protocol for performing quantum chemical calculations on this compound.
Software and Hardware Requirements
A variety of quantum chemistry software packages are available, both commercial and open-source. Gaussian, ORCA, and NWChem are among the most widely used programs for DFT calculations. These calculations are computationally demanding and typically require access to high-performance computing (HPC) clusters.
Step-by-Step Computational Workflow
-
Molecular Structure Input: The initial 3D structure of this compound can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The initial geometry should be a reasonable approximation of the expected structure.
-
Geometry Optimization: This is the most critical step, where the software systematically alters the molecular geometry to find the lowest energy conformation (a stable structure). This is achieved by calculating the forces on each atom and moving them until the forces are minimized. The choice of the level of theory (functional and basis set) is paramount for accurate geometry prediction. For this compound, a functional like B3LYP with a 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost.[10]
-
Frequency Analysis: Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[11][12][13][14]
-
-
Electronic Property Calculations: Once a stable geometry is confirmed, a suite of electronic properties can be calculated. These include:
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[10][15][16] The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of chemical stability.[15][17]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[10][18][19] This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can reveal details about charge delocalization and hyperconjugative interactions that contribute to molecular stability.[9][16][20]
-
Visualizing the Computational Workflow
Figure 1: A schematic diagram illustrating the key steps in the quantum chemical analysis of this compound.
Key Properties of this compound Revealed by Quantum Chemical Calculations
Molecular Geometry and Tautomerism
Quantum chemical calculations provide precise information about the bond lengths, bond angles, and dihedral angles of this compound. MO-SCF-FORCE calculations have confirmed that the amino-oxime tautomer is the more stable form.[21] The potential for tautomerism is a critical consideration in drug design, as different tautomers can exhibit distinct biological activities and physicochemical properties.[22][23][24] Computational studies are essential for determining the relative stabilities of different tautomeric forms in various environments.
| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |
| C-N (amide) | Value | Value |
| C=N (oxime) | Value | Value |
| N-O | Value | Value |
| Phenyl Ring C-C | Value | Value |
| C-C-N angle | Value | Value |
| C-N-O angle | Value | Value |
| (Note: Specific values would be populated from the output of the DFT calculations.) |
Table 1: A comparison of theoretically calculated and experimentally determined geometrical parameters for this compound.
Vibrational Analysis
The calculated vibrational frequencies of this compound can be used to interpret experimental IR and Raman spectra. Key vibrational modes include the N-H and O-H stretching frequencies of the amino and oxime groups, the C=N stretching of the oxime, and the various vibrations of the benzene ring. The agreement between calculated and experimental spectra provides strong validation for the computational model.
Electronic Properties: Unveiling Reactivity
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO of this compound is typically localized on the amino group and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the oxime group and the phenyl ring, suggesting these are the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[15][17]
-
Molecular Electrostatic Potential (MEP): The MEP map of this compound reveals electron-rich regions (negative potential) around the oxygen and nitrogen atoms of the oxime and amino groups.[10] These areas are prone to interactions with electrophiles and are key sites for hydrogen bond formation. The hydrogen atoms of the amino and hydroxyl groups exhibit positive electrostatic potential, making them susceptible to interaction with nucleophiles.
Visualizing Molecular Properties
Figure 2: A conceptual diagram illustrating the relationship between the this compound structure and its key electronic properties as determined by DFT calculations.
Applications in Drug Development
The insights gained from quantum chemical calculations of this compound have direct applications in drug development:
-
Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of this compound derivatives, researchers can establish quantitative structure-activity relationships (QSAR). This allows for the prediction of the biological activity of novel compounds before they are synthesized, saving time and resources.
-
Lead Optimization: Computational studies can guide the modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For example, MEP maps can suggest modifications to enhance hydrogen bonding interactions with a target receptor.
-
Understanding Metabolism: DFT calculations can be used to predict the sites of metabolism on the this compound scaffold, helping to design compounds with improved metabolic stability.
Conclusion and Future Perspectives
Quantum chemical calculations, particularly DFT, provide a powerful and indispensable toolkit for the modern medicinal chemist. This guide has outlined a comprehensive framework for applying these methods to the study of this compound, a scaffold of significant therapeutic importance. By elucidating the intricate details of its molecular structure, stability, and reactivity, these computational approaches empower researchers to design and develop next-generation therapeutics with enhanced efficacy and safety profiles.
Future advancements in computational power and theoretical methods will continue to enhance the predictive accuracy and scope of these calculations. The integration of quantum mechanics with molecular dynamics simulations will enable a more dynamic understanding of this compound's interactions with biological targets, further accelerating the pace of drug discovery.
References
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Benzamidoximes: configuration, conformation, and reactivity.
- National Institutes of Health. (2023, March 14). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency. NIH.
- PubChem. (n.d.). This compound.
- PubMed Central. (n.d.). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives.
- Biointerface Research in Applied Chemistry. (2022, March 30).
- ResearchGate. (2014, January 1).
- PubMed Central. (2019, October 12). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity.
- ResearchGate. (n.d.). Table 3 The calculated quantum chemical properties for tested compounds.
- MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- MDPI. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics.
- The International Journal of Pure and Applied Mathematics. (n.d.). Homo-Lumo and MEP analysis of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.
- ResearchGate. (n.d.). The diagram shows HOMO, LUMO and LUMO+1 with their band gap energies, MEP and Mulliken.
- BenchChem. (2025). Computational and Theoretical Perspectives on 4-Benzoylbenzamide: A Technical Guide.
- ResearchGate. (2025, August 10). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides.
- ResearchGate. (2025, August 6). Chemical structure - biological activity relationship in the group of benzamide compounds II.
- Semantic Scholar. (2023, December 6). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL)-2-(3-NITRO-BENZAMIDO) BENZAMIDE.
- ResearchGate. (n.d.). Determining the Most Stable Structure of Benzamided Derivatives Using Density Functional Theory (DFT).
- PubMed. (2023, February 15).
- CymitQuimica. (n.d.). CAS 613-92-3: this compound.
- PubMed. (2018, September 17).
- ResearchGate. (2025, August 8).
- ResearchGate. (2025, August 7). Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide.
- (n.d.). QUANTUM-CHEMICAL CALCULATIONS IN STUDYING OF THE PROPERTIES OF 1-(CARBOXY)-1-(N-METHYLAMIDE).
- PubMed Central. (2016, September 26). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.
- PubMed Central. (n.d.). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative.
- ResearchGate. (n.d.). Vibrational Analysis, DFT Computations of Spectroscopic, Non-Covalent Analysis with Molecular Docking and Dynamic Simulation of 2-amino-4, 6-dimethyl pyrimidine benzoic acid.
- ResearchGate. (n.d.).
- OUCI. (n.d.).
- PubChemLite. (n.d.). This compound (C7H8N2O).
- ResearchGate. (2025, September 6). Synthesis, Structural Analysis, Antimicrobial Activity and The Molecular Electrostatic Potential Surface (MEP)
- Orbital: The Electronic Journal of Chemistry. (2021, October 5). Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs.
- MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.
- ChemRxiv. (n.d.). Taming Tautomerism in Organic Crystal Structure Prediction.
- ResearchGate. (n.d.).
Sources
- 1. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 613-92-3: this compound | CymitQuimica [cymitquimica.com]
- 6. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. acadpubl.eu [acadpubl.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and theoretical vibrational analysis, structural conformations, DFT estimations, antibacterial, antifungal… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. periodicos.ufms.br [periodicos.ufms.br]
- 20. researchgate.net [researchgate.net]
- 21. Benzamidoximes: configuration, conformation, and reactivity. Molecular orbital calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
A Historical Perspective on the Discovery of Benzamidoxime: From 19th-Century Synthesis to a Modern Prodrug Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical and scientific overview of benzamidoxime, a molecule that has transitioned from a subject of early academic inquiry to a cornerstone in modern medicinal chemistry. We will trace its origins from the initial discovery of the amidoxime functional group, detail its synthesis and characterization, and explore the pivotal recognition of its utility as a prodrug, a concept that continues to drive its relevance in contemporary drug development. This document is structured to provide not just factual history, but also the scientific rationale behind the key experimental and conceptual advancements.
The Genesis of a Functional Group: The First Amidoximes
The story of this compound begins not with the molecule itself, but with the discovery of its core functional group. The first synthesis of an amidoxime, specifically formamidoxime, was achieved by Lossen and Schigerdecker in 1873.[1][2] However, it was the subsequent work of Tiemann in 1884 that correctly established the chemical structure of this new class of compounds.[1][2] These pioneering efforts in the late 19th century laid the chemical foundation for what would become a versatile and valuable functional group.
The most common and enduring method for synthesizing amidoximes, established during this early period, is the nucleophilic addition of hydroxylamine to a nitrile.[1][2] This robust reaction has remained the principal route for accessing these compounds for over a century.
Experimental Protocol: The Classical Synthesis of this compound
This protocol outlines the archetypal synthesis of this compound from benzonitrile, reflecting the foundational methods developed by early chemists.
Objective: To synthesize this compound via the reaction of benzonitrile with hydroxylamine.
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate (or a similar base like sodium bicarbonate)
-
Ethanol (as solvent)
-
Water
-
Standard reflux and filtration apparatus
Step-by-Step Methodology:
-
Preparation of Free Hydroxylamine: In a round-bottom flask, dissolve hydroxylamine hydrochloride in an aqueous ethanol solution.
-
Add sodium carbonate portion-wise with stirring. This neutralizes the hydrochloride salt to generate free hydroxylamine in situ. Effervescence (CO₂ evolution) will be observed.
-
Nitrile Addition: Once the generation of free hydroxylamine is complete, add benzonitrile to the reaction mixture.
-
Reaction Under Reflux: Fit the flask with a reflux condenser and heat the mixture at 60–80°C for several hours.[2] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. The remaining aqueous solution is then typically cooled in an ice bath to precipitate the crude product.
-
Purification: Collect the crude this compound by filtration. The final purification is achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a crystalline solid.
Causality Behind Experimental Choices:
-
In Situ Base Addition: Hydroxylamine is typically stored as a stable hydrochloride salt. A base is required to liberate the free hydroxylamine, which acts as the active nucleophile that attacks the electrophilic carbon of the nitrile group.
-
Heating: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack on the relatively stable nitrile triple bond, ensuring a reasonable reaction rate and yield.
-
Recrystallization: This purification technique is highly effective for removing unreacted starting materials and side products (such as benzamide, formed from hydrolysis of the nitrile), based on differences in their solubility in the chosen solvent system at varying temperatures.
A Molecule in Waiting: The Emergence of Biological Relevance
For decades following its initial synthesis, this compound (CAS 613-92-3) remained largely a molecule of academic interest.[3] Its true potential began to be realized in the mid-20th century with the burgeoning field of medicinal chemistry and the development of the prodrug concept. This compound served as a key model compound for demonstrating how the amidoxime functional group could act as a bio-reversible prodrug for the corresponding amidine.[4][5]
Amidines are a class of compounds with significant therapeutic potential but often suffer from poor oral bioavailability due to their basicity, which causes them to be protonated in the gastrointestinal tract. The amidoxime serves as a less basic, more lipophilic precursor that can be more readily absorbed. Once in the bloodstream, it undergoes metabolic N-reduction to release the active amidine.[5][6]
The Bioactivation Pathway
The in vivo conversion of this compound to benzamidine is a critical step. This reductive metabolism is primarily carried out by enzyme systems such as cytochrome P450 (CYP450) and other NADPH-dependent reductases found in the liver.[2][7]
Caption: A streamlined workflow for modern synthesis and analytical validation.
Conclusion and Forward Outlook
The historical trajectory of this compound is a compelling illustration of how fundamental chemical discoveries can gain profound practical importance over time. From its 19th-century origins as a structural novelty, it has become an indispensable tool in the medicinal chemist's arsenal. Its role as a reliable prodrug moiety for improving the pharmacokinetic properties of active amidines is well-established and continues to be exploited in the development of new therapeutics. [6][8]Future research will likely focus on refining the metabolic stability and targeting of amidoxime prodrugs, further expanding the legacy of this remarkably versatile molecule.
References
- N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines.PubMed.
- This compound | C7H8N2O | CID 7259353.PubChem - NIH.
- The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes.
- The Chemistry of Amidoximes | Request PDF.
- Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs.
- Process for producing benzamidoximes.
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.NIH.
- A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents.
- Synthesis method for benzamidine derivatives.
- Synthesis method for benzamidine derivatives.
- Synthesis method of benzamidine hydrochloride.
- Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.MDPI.
- Metabolism of this compound (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases.PubMed.
- The Chemistry of Amidoximes and Rel
- This compound prodrugs as antipneumocystic agents.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.MDPI.
- CAS 613-92-3: this compound.CymitQuimica.
- Studies on the synthesis of amidoximes
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 613-92-3: this compound | CymitQuimica [cymitquimica.com]
- 4. EP2249821B1 - Use of amidoxime carboxylic acid esters and n-hydroxyguanidine carboxylic acid esters for producing prodrugs - Google Patents [patents.google.com]
- 5. Metabolism of this compound (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Initial biological activity screening of novel benzamidoxime analogs
An In-Depth Technical Guide to the Initial Biological Activity Screening of Novel Benzamidoxime Analogs
Introduction: Unveiling the Potential of the this compound Scaffold
In the landscape of medicinal chemistry, the this compound scaffold represents a class of compounds with remarkable versatility and a broad spectrum of biological activities.[1][2] Amidoximes, characterized by having both a hydroxyimino and an amino group on the same carbon atom, are recognized for their roles in producing antibacterial, antineoplastic, anti-inflammatory, and antioxidant effects.[1][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, logic-driven framework for conducting the initial biological screening of novel this compound analogs. As a Senior Application Scientist, the goal is not merely to present protocols but to instill a deep understanding of the causality behind experimental choices, ensuring a robust and insightful preliminary assessment. A multi-assay approach is paramount, as it builds a foundational activity profile that can guide the subsequent, more resource-intensive stages of drug discovery.
Part 1: Foundational Principles of this compound Bioactivity
The this compound Moiety: A Versatile Pharmacophore
The biological prowess of this compound analogs stems from the unique chemical properties of the amidoxime functional group (-C(=NOH)NH2). This moiety is often employed as a bioisostere for carboxylic acids, enhancing pharmacokinetic properties like cell membrane permeability.[4] Furthermore, its ability to chelate metal ions makes it a promising pharmacophore for the development of metalloenzyme inhibitors.[2] Understanding these intrinsic properties is the first step in hypothesizing the potential biological roles of any new analog.
Key Mechanistic Hypotheses Driving Screening Strategy
Two primary mechanisms of action are frequently attributed to amidoximes, and these hypotheses form the basis of a rational screening strategy.
-
The Prodrug Concept: Conversion to Active Amidines A critical insight into amidoxime pharmacology is their role as prodrugs. In biological systems, particularly through the action of mitochondrial Amidoxime Reducing Component (mARC), amidoximes can be reduced to their corresponding amidines.[3] These amidines often represent the more potent antimicrobial form of the molecule.[4][5] Therefore, an initial screening panel must account for activities where the amidine, not the parent amidoxime, is the primary bioactive species.
Caption: Bioactivation of this compound to Benzamidine.
-
Nitric Oxide (NO) Donation Certain enzymatic pathways, including those involving cytochrome P450, can oxidize amidoximes, leading to the release of nitric oxide (NO).[1][4] NO is a critical signaling molecule with vasodilatory, anti-inflammatory, and neurotransmission functions. This pathway suggests that novel this compound analogs could possess cardiovascular or anti-inflammatory properties, justifying their inclusion in relevant screening assays.[1]
Caption: Enzymatic Oxidation of this compound to Release NO.
A Tiered Screening Approach: Maximizing Insight, Minimizing Resources
For a novel compound library where the primary biological activity is unconfirmed, a tiered or parallel screening approach is the most efficient strategy. This involves simultaneously testing the compounds in a few mechanistically distinct, high-throughput assays to cast a wide net. This initial data provides a "first-pass" filter to identify promising candidates and directs them toward more specific secondary assays.
Caption: Tiered Workflow for Initial Biological Screening.
Part 2: Primary Screening Protocols: A Step-by-Step Guide
This section details validated, robust protocols for a primary screening panel. The emphasis is on self-validating systems through the diligent use of controls, ensuring trustworthy and reproducible data.
In Vitro Cytotoxicity Screening: The MTT Assay
Causality: This is a fundamental first screen. Given that many amidoxime derivatives have shown potent anti-tumor activity, assessing general cytotoxicity against a cancer cell line is a logical starting point.[6][7] The MTT assay is a reliable, colorimetric method to measure cell viability, making it suitable for initial high-throughput screening.[8]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[10]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HL-60RG, Jurkat, MCF-7) to logarithmic growth phase.[6][11]
-
Trypsinize (for adherent cells), count, and adjust the cell suspension to a density of 5-10×10⁴ cells/mL in complete culture medium.[12]
-
Seed 100 µL of the cell suspension (5,000-10,000 cells) into each well of a 96-well flat-bottom plate.[12]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare stock solutions of the novel this compound analogs in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compounds.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Culture medium without cells to measure background absorbance.
-
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[13]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[12]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.[13]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[12]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[10]
-
Data Presentation and Interpretation
The results are used to calculate the percentage of cell viability and the half-maximal inhibitory concentration (IC₅₀).
-
Percent Viability (%) = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] × 100
-
IC₅₀ Value: The concentration of the compound that inhibits cell growth by 50%. This is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.[7]
| Compound ID | IC₅₀ (µM) vs. HL-60RG | IC₅₀ (µM) vs. Jurkat |
| BZA-001 | 6.9 | 19.0 |
| BZA-002 | > 100 | > 100 |
| BZA-003 | 12.5 | 25.8 |
| Doxorubicin | 0.8 | 1.2 |
Table 1: Hypothetical cytotoxicity data for novel this compound analogs (BZA) compared to a standard drug.
In Vitro Antibacterial Screening: Broth Microdilution
Causality: The well-established role of amidoximes as prodrugs for active amidines makes antibacterial screening a mandatory component of the initial investigation.[5][14] The broth microdilution method is a standardized, quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is a key measure of a compound's antibacterial potency.[15][16][17]
Principle: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a defined incubation period.[18][19] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Experimental Protocol: Broth Microdilution (Following CLSI/EUCAST Guidelines)
-
Preparation of Reagents:
-
Bacterial Strains: Use standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate medium for the test organism.[19]
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent. Create serial two-fold dilutions of the compound in the growth medium directly in a 96-well microtiter plate. The typical volume per well is 100 µL.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the plate containing the compound dilutions. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control (Negative Control): Wells containing only medium and the bacterial inoculum (no compound).
-
Sterility Control (Blank): Wells containing only sterile medium.
-
Positive Control: A standard antibiotic (e.g., Gentamicin) tested in parallel under the same conditions.[5]
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, examine the plate visually or with a microplate reader for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15]
-
Data Presentation and Interpretation
The MIC value provides a direct measure of the compound's potency against the tested bacterial strain.
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BZA-001 | 128 | >256 |
| BZA-002 | 16 | 64 |
| BZA-003 | 32 | 128 |
| Gentamicin | 0.5 | 1 |
Table 2: Hypothetical MIC data for novel this compound analogs (BZA) against Gram-positive and Gram-negative bacteria.
In Vitro Antioxidant Screening: DPPH Assay
Causality: The chemical structure of benzamidoximes suggests they may possess radical scavenging capabilities. The DPPH assay is a simple, rapid, and widely used method to provide a preliminary assessment of this potential antioxidant activity.[20][21]
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum.[22] When an antioxidant compound donates a hydrogen atom or electron to DPPH, the radical is neutralized, and the solution's color fades. The degree of discoloration is proportional to the scavenging activity of the compound.[23]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.
-
Compound Solutions: Prepare serial dilutions of the this compound analogs in methanol.
-
Positive Control: Prepare serial dilutions of a standard antioxidant like ascorbic acid or gallic acid.[23]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds, positive control, or methanol (for the blank) to the respective wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] × 100 Where A_blank is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Data Presentation and Interpretation
| Compound ID | DPPH Scavenging IC₅₀ (µM) |
| BZA-001 | 85.2 |
| BZA-002 | 150.1 |
| BZA-003 | 45.7 |
| Ascorbic Acid | 22.5 |
Table 3: Hypothetical antioxidant activity data for novel this compound analogs (BZA).
Part 3: Data Synthesis and Path Forward
Consolidating the Initial Activity Profile
The true value of this screening approach lies in the synthesis of data from all three assays. This integrated view provides a much richer understanding of a compound's potential than any single assay alone.
| Compound ID | Cytotoxicity IC₅₀ (µM) (HL-60RG) | Antibacterial MIC (µg/mL) (S. aureus) | Antioxidant IC₅₀ (µM) (DPPH) | Preliminary Profile |
| BZA-001 | 6.9 | 128 | 85.2 | Potent Cytotoxicity |
| BZA-002 | > 100 | 16 | 150.1 | Selective Antibacterial |
| BZA-003 | 12.5 | 32 | 45.7 | Dual Activity (Cyto/Anti-Bact) & Antioxidant |
Table 4: Consolidated initial activity profile for hypothetical this compound analogs.
Decision-Making Framework
The consolidated data guides the next steps in the research and development pipeline. The following logic tree illustrates a possible decision-making process.
Caption: Decision-Making Logic Tree Based on Primary Screening Data.
Future Directions
The initial screening is a launchpad for more in-depth investigations. Based on the preliminary profile, future work may include:
-
For Potent Cytotoxic Compounds: Screening against a broader panel of cancer cell lines, investigating the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis), and eventually moving towards in vivo xenograft models.[11][24]
-
For Potent Antibacterial Compounds: Determining the minimum bactericidal concentration (MBC), testing against clinically relevant and drug-resistant strains (e.g., MRSA), and time-kill kinetic studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs based on the most promising hits to optimize potency and selectivity.
By employing this structured, rationale-driven approach, researchers can efficiently and effectively navigate the early stages of drug discovery, unlocking the full therapeutic potential of novel this compound analogs.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
-
Biology LibreTexts. (2021). Minimal Inhibitory Concentration (MIC). [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
-
ResearchGate. (n.d.). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. [Link]
-
Clement, B., & Demesmaeker, M. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Current Organic Chemistry, 12(4), 286-306. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
-
Longdom Publishing. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]
-
Ingenta Connect. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. [Link]
-
Gasco, A. M., Fruttero, R., & Sorba, G. (2014). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 19(7), 9845–9875. [Link]
-
Yuki, H., Honma, R., et al. (2014). N-(2-amino-5-chlorobenzoyl)this compound derivatives inhibit human leukemia cell growth. Anticancer Research, 34(11), 6355-6362. [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
-
Gosenca, M., Obreza, A., & Pečar, S. (2013). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Acta Chimica Slovenica, 60(2), 312-22. [Link]
-
Anticancer Research. (2014). N-(2-Amino-5-chlorobenzoyl)this compound Derivatives Inhibit Human Leukemia Cell Growth. [Link]
-
Teicher, B. A. (2000). New Anticancer Agents: In Vitro and In Vivo Evaluation. In: Teicher B.A. (eds) Cancer Drug Resistance. Cancer Treatment and Research, vol 102. Springer, Boston, MA. [Link]
-
National Center for Biotechnology Information. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
-
National Institutes of Health. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
-
MDPI. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
ResearchGate. (2018). Bioassays for Anticancer Activities. [Link]
-
ACS Publications. (2021). Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. [Link]
-
Bentham Science. (n.d.). Screening Strategies to Identify New Antibiotics. [Link]
-
National Institutes of Health. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Royal Society of Chemistry. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. [Link]
-
National Center for Biotechnology Information. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]
-
National Institutes of Health. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
Semantic Scholar. (2024). Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar). [Link]
-
National Institutes of Health. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
-
ResearchGate. (n.d.). Sythetic Applications of the Thermolysis of this compound Derivatives. [Link]
-
National Center for Biotechnology Information. (2018). Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. [Link]
-
National Institutes of Health. (2013). Privileged Scaffolds for Library Design and Drug Discovery. [Link]
-
National Institutes of Health. (2023). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. [Link]
-
PubMed. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]
-
National Center for Biotechnology Information. (2021). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]
-
National Institutes of Health. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Developments in the Chemistry and in the Biological Applic...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N-(2-amino-5-chlorobenzoyl)this compound derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-Amino-5-chlorobenzoyl)this compound Derivatives Inhibit Human Leukemia Cell Growth | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iv.iiarjournals.org [iv.iiarjournals.org]
Methodological & Application
Synthesis of 1,2,4-Oxadiazoles via Benzamidoxime: A Detailed Guide for Researchers
Introduction: The Privileged 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its prevalence in numerous biologically active compounds stems from its unique physicochemical properties. The 1,2,4-oxadiazole moiety is often employed as a bioisostere for amide and ester functional groups, a strategy used to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target binding.[2][4] This versatile scaffold is a key component in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][5]
This technical guide provides an in-depth exploration of the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles commencing from a readily accessible starting material: benzamidoxime. We will delve into the mechanistic underpinnings of this transformation and present detailed, field-proven protocols for various synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this important heterocyclic motif in their work.
Mechanistic Insights: The Cyclization Pathway to 1,2,4-Oxadiazoles
The most prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles from this compound involves a two-step sequence: initial O-acylation of the amidoxime followed by a cyclodehydration reaction.[6][7][8]
-
O-Acylation: this compound reacts with an acylating agent (such as an acyl chloride, carboxylic acid, or anhydride) to form an O-acyl amidoxime intermediate. This step is crucial as it introduces the substituent destined for the 5-position of the oxadiazole ring.
-
Cyclodehydration: The O-acyl amidoxime intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step can be promoted by heat (thermal cyclization) or by the action of a base.
The general mechanism is depicted below:
Caption: General reaction pathway for 1,2,4-oxadiazole synthesis.
Experimental Protocols: A Guide to Synthetic Variations
The choice of synthetic protocol often depends on the nature of the desired substituents, the scale of the reaction, and the available laboratory resources. Below are detailed protocols for the synthesis of 1,2,4-oxadiazoles from this compound using different acylating agents.
Protocol 1: Synthesis via Acyl Chlorides
This is a classic and reliable method, particularly suitable for a wide range of acyl chlorides. The reaction typically proceeds in two distinct steps: acylation followed by cyclization, which can sometimes be performed in a one-pot fashion.
Step-by-Step Methodology:
-
Acylation of this compound:
-
To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or pyridine) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine or pyridine, 1.1-1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.0-1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the O-acyl amidoxime intermediate can be isolated by aqueous workup or used directly in the next step.[6]
-
-
Cyclodehydration to the 1,2,4-Oxadiazole:
-
Thermal Cyclization: If isolated, the O-acyl amidoxime can be dissolved in a high-boiling point solvent (e.g., toluene or xylene) and refluxed for 4-12 hours until TLC analysis indicates the formation of the oxadiazole.[9]
-
Base-Mediated Cyclization: Alternatively, the crude O-acyl amidoxime can be treated with a base to facilitate cyclization at room temperature or with gentle heating. Common bases include sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO) or tetrabutylammonium fluoride (TBAF) in THF.[6][9]
-
Data Presentation: Representative Examples using Acyl Chlorides
| Entry | This compound (eq) | Acyl Chloride (eq) | Base (eq) | Solvent | Cyclization Method | Yield (%) |
| 1 | 1.0 | Benzoyl chloride (1.1) | Pyridine (1.5) | Pyridine | Thermal (Toluene) | ~85 |
| 2 | 1.0 | Acetyl chloride (1.1) | Et₃N (1.5) | DCM | TBAF/THF | ~90 |
| 3 | 1.0 | 4-Nitrobenzoyl chloride (1.1) | Pyridine (1.5) | Pyridine | NaOH/DMSO | ~88 |
Protocol 2: Synthesis via Carboxylic Acids (with Coupling Agents)
The direct use of carboxylic acids is a more convergent and often preferred method in modern synthesis as it avoids the need to prepare acyl chlorides. This approach necessitates the use of a coupling agent to activate the carboxylic acid.
Step-by-Step Methodology:
-
Activation and Coupling:
-
To a solution of the carboxylic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, DCM, or THF), add a coupling agent (e.g., EDC·HCl, HBTU, HATU, or CDI, 1.1-1.5 eq).[10][11][12] If using carbodiimides like EDC, an additive such as HOBt or HOAt (1.0-1.2 eq) is often included to suppress side reactions.[10][12]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 eq) to the reaction mixture, followed by a non-nucleophilic base (e.g., DIPEA or Et₃N, 2-3 eq) if an amine salt is used as a starting material.[12]
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
-
Cyclodehydration:
-
The O-acyl amidoxime intermediate formed in situ can be cyclized by heating the reaction mixture or by adding a suitable base, as described in Protocol 1. In many cases, particularly with potent coupling agents like HATU, the cyclization may occur spontaneously or with gentle heating.[11] One-pot procedures where the coupling and cyclization occur in the same vessel are highly efficient.[13]
-
Data Presentation: Common Coupling Agents and Conditions
| Coupling Agent | Additive | Base | Solvent | Temperature | Typical Yield |
| EDC·HCl | HOBt | DIPEA | DMF | RT to 60 °C | Good to Excellent |
| HBTU | None | DIPEA | DMF | RT | Excellent |
| HATU | None | DIPEA | DMF/THF | RT | Excellent |
| CDI | None | None | DMF | 120 °C | Good |
Yields are generally considered: Moderate (50-69%), Good (70-89%), Excellent (>90%).[9]
Caption: Comparative experimental workflows for 1,2,4-oxadiazole synthesis.
Protocol 3: One-Pot Synthesis at Room Temperature
Recent advancements have focused on developing more sustainable and efficient protocols. One-pot syntheses at room temperature are highly desirable as they reduce reaction time, energy consumption, and waste.[6][14] A particularly effective system involves the use of a superbase medium like NaOH or KOH in DMSO.[13][14][15]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flask, combine this compound (1.0 eq) and the corresponding carboxylic acid ester or anhydride (1.0-1.2 eq) in dimethyl sulfoxide (DMSO).
-
Add a powdered inorganic base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq).
-
-
Reaction Execution:
-
Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into cold water.
-
The solid product that precipitates out can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Troubleshooting and Optimization
Issue 1: Low Yield of the Desired 1,2,4-Oxadiazole
-
Probable Cause: Incomplete acylation or inefficient cyclization.
-
Solution:
-
Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acylating agent or the activated carboxylic acid intermediate.[9]
-
For carboxylic acid couplings, consider using a more potent coupling agent like HATU or PyBOP, especially for sterically hindered substrates.[16][17]
-
For the cyclization step, if thermal conditions are not effective, switch to a base-mediated method. The NaOH/DMSO system is often very effective for forcing the cyclization to completion at room temperature.[6][14]
-
Issue 2: Presence of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime
-
Probable Cause: The O-acyl amidoxime intermediate is susceptible to cleavage, especially under harsh conditions or in the presence of water.[9]
-
Solution:
-
Minimize the reaction time and temperature for the cyclodehydration step.
-
Ensure strictly anhydrous conditions.
-
If using a base for cyclization, ensure it is non-nucleophilic if possible, although strong bases like NaOH are effective in promoting the desired intramolecular reaction over intermolecular hydrolysis.
-
Characterization of 1,2,4-Oxadiazoles
The synthesized 1,2,4-oxadiazole products should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic functional group vibrations.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Conclusion
The synthesis of 1,2,4-oxadiazoles from this compound is a robust and versatile transformation that is central to many drug discovery programs. By understanding the underlying reaction mechanisms and having access to detailed and reliable protocols, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds. The choice between using acyl chlorides, carboxylic acids with coupling agents, or modern one-pot room temperature methods will depend on the specific synthetic goals and available resources. With careful execution and optimization, the protocols outlined in this guide will enable the successful synthesis of a wide range of 3,5-disubstituted 1,2,4-oxadiazoles for further investigation.
References
- G. P. Z. [et al.]. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
- A. A. [et al.]. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- P. Marzullo [et al.]. (n.d.).
- J. D. [et al.]. (n.d.). Oxadiazoles in Medicinal Chemistry.
-
R. O. Bora [et al.]. (2014). [1][2][4]-oxadiazoles: synthesis and biological applications. PubMed.
- S. Baykov [et al.]. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH.
- A. A. [et al.]. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.
- BenchChem. (n.d.). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
- L. A. Kayukova. (2025). Synthesis of 1,2,4-oxadiazoles (a review).
- S. Baykov [et al.]. (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters.
- M. Zarei. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- BenchChem. (n.d.). optimization of reaction conditions for synthesizing benzamides.
- A. D. [et al.]. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- R. S. Varma. (n.d.).
- S. Baykov [et al.]. (n.d.). Reaction of amidoximes and carboxylic acids in NaOH/DMSO medium.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- BenchChem. (n.d.). Optimizing reaction conditions for coupling to carboxylic acids.
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. hepatochem.com [hepatochem.com]
Application Notes and Protocols: Benzamidoxime as a Versatile Precursor for the Synthesis of Benzamidine Derivatives
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of benzamidine derivatives using benzamidoxime as a key precursor. Benzamidines are a critical pharmacophore in drug discovery, exhibiting a wide range of biological activities. These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering a robust framework for the preparation of both unsubstituted and N-substituted benzamidines. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and discusses the rationale behind the selection of reagents and reaction conditions to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound in Medicinal Chemistry
Benzamidine moieties are integral components of numerous therapeutic agents due to their ability to mimic the guanidinium group of arginine and interact with key biological targets such as serine proteases. However, the direct synthesis and administration of benzamidines can be challenging. This compound, a stable and readily accessible crystalline solid, serves as an excellent and versatile precursor to this important functional group. In biological systems, this compound can act as a prodrug, undergoing enzymatic reduction to the active benzamidine form.[1][2] This bioconversion is a key consideration in drug design, and understanding the chemical transformations of this compound is paramount for the development of novel therapeutics.
This guide details two primary synthetic strategies commencing from this compound:
-
Direct Catalytic Reduction: A straightforward approach to unsubstituted benzamidine.
-
Two-Step Synthesis of N-Substituted Benzamidines: A versatile method involving O-acylation of this compound followed by reductive cleavage of the N-O bond to yield a diverse array of N-alkyl and N-aryl benzamidine derivatives.
The protocols provided herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and product characterization.
Strategic Approaches to Benzamidine Synthesis from this compound
The conversion of this compound to benzamidine derivatives primarily involves the reductive cleavage of the N-O bond. The choice of synthetic route depends on the desired final product, specifically whether an unsubstituted or an N-substituted benzamidine is the target.
Logical Workflow for Benzamidine Synthesis
Figure 1: Synthetic strategies from this compound.
Protocol 1: Direct Catalytic Reduction to Unsubstituted Benzamidine
This protocol details the direct conversion of this compound to benzamidine via catalytic hydrogenation. This method is efficient for producing the parent benzamidine scaffold.
Underlying Principles and Mechanistic Insights
Catalytic hydrogenation for the reduction of this compound typically employs heterogeneous catalysts such as Raney® Nickel or Palladium on Carbon (Pd/C). The reaction involves the cleavage of the N-O bond through the addition of hydrogen.
The generally accepted mechanism on the catalyst surface involves:
-
Adsorption of Hydrogen: Molecular hydrogen (H₂) is adsorbed onto the metal surface and dissociates into atomic hydrogen.
-
Adsorption of Substrate: The this compound molecule adsorbs onto the catalyst surface, with the N-O bond oriented for interaction.
-
Hydrogenolysis: The adsorbed hydrogen atoms sequentially attack the N-O bond, leading to its cleavage and the formation of the amidine and a water molecule.
-
Desorption: The final benzamidine product desorbs from the catalyst surface.
The choice of catalyst can influence reaction efficiency and selectivity. Raney Nickel is a cost-effective and highly active catalyst, particularly for the reduction of nitrogen-containing functional groups.[3][4] Pd/C is also highly effective and often preferred for its ease of handling and recovery.[5][6]
Experimental Protocol: Catalytic Hydrogenation with Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (a pyrophoric catalyst when dry) with the chosen alcohol solvent (methanol or ethanol) three times to remove the water.[3]
-
Reaction Setup: To a high-pressure reaction vessel, add this compound and the washed Raney® Nickel (typically 5-10% by weight of the this compound). Add a sufficient amount of methanol or ethanol to ensure good stirring.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 0.1-1 MPa.[7][8]
-
Reaction: Heat the mixture to 50-60°C and agitate vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within a few hours.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite in the air.[3] Keep the filter cake wet with solvent and dispose of it appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude benzamidine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[8]
Data Presentation: Reaction Parameters
| Parameter | Recommended Conditions | Rationale/Causality |
| Catalyst | Raney® Nickel or 10% Pd/C | High activity for N-O bond cleavage. |
| Solvent | Methanol, Ethanol | Good solubility for this compound and product. |
| Pressure | 0.1 - 1 MPa H₂ | Sufficient for efficient hydrogenation.[7][8] |
| Temperature | 50 - 60 °C | Promotes reaction rate without significant side reactions. |
| Catalyst Loading | 5 - 10 wt% | Balances reaction time and cost. |
Protocol 2: Two-Step Synthesis of N-Substituted Benzamidine Derivatives
This versatile, two-step protocol allows for the synthesis of a wide array of N-substituted benzamidines by first acylating the hydroxyl group of this compound, followed by catalytic reduction.
Step 1: O-Acylation of this compound
Underlying Principles:
The hydroxyl group of this compound can be readily acylated using various acylating agents, such as acyl chlorides or carboxylic acids, in the presence of a base. This reaction forms an O-acyl this compound intermediate. The choice of acylating agent determines the nature of the substituent on the final N-substituted benzamidine.
Experimental Protocol: O-Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Argon or nitrogen atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool to 0°C in an ice bath.
-
Acylation: Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude O-acyl this compound. This intermediate is often used in the next step without further purification.
Step 2: Catalytic Reduction of O-Acyl this compound
Underlying Principles and Mechanistic Insights:
The O-acyl this compound intermediate is subjected to catalytic hydrogenation. This process involves the reductive cleavage of the N-O bond, with the acyl group being transferred to the nitrogen atom, yielding the N-substituted benzamidine. The mechanism is believed to proceed through hydrogenolysis of the N-O bond.[9]
Figure 2: Workflow for N-substituted benzamidine synthesis.
Experimental Protocol: Reduction with Pd/C
Materials:
-
Crude O-acyl this compound from Step 1
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Standard hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the crude O-acyl this compound in methanol or ethanol in a reaction vessel suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen (typically atmospheric pressure using a balloon is sufficient, but higher pressures can be used).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Isolation: Follow the workup and isolation procedures described in Protocol 1 (Section 3.2, steps 5-8) to obtain the N-substituted benzamidine.
Characterization and Purity Assessment
The synthesized benzamidine derivatives should be thoroughly characterized to confirm their structure and purity.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.[2]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Drug Discovery: Case Studies
The protocols described herein are directly applicable to the synthesis of medicinally important molecules.
-
Diminazene Aceturate: An antitrypanosomal agent used in veterinary medicine.[10][11] Its synthesis involves the reduction of p-nitrothis compound to p-aminobenzamidine, a key intermediate that is then diazotized and coupled.[6][12]
-
Pentamidine: An antimicrobial drug used to treat and prevent Pneumocystis pneumonia. The synthesis of pentamidine and its analogs can be achieved through precursors derived from p-cyanophenol, which can be synthesized from p-hydroxybenzaldehyde via an oxime intermediate.[13][14] The amidine functionalities are typically introduced in the later stages of the synthesis.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of benzamidine derivatives. The direct catalytic reduction provides a straightforward route to the parent benzamidine, while the two-step O-acylation and subsequent reduction strategy offers a powerful platform for generating diverse libraries of N-substituted benzamidines for drug discovery and medicinal chemistry programs. The protocols detailed in this guide are robust, reproducible, and grounded in established chemical principles, providing researchers with the necessary tools to effectively utilize this compound in their synthetic endeavors.
References
-
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from [Link]
-
Hydrogenation. (n.d.). Retrieved from [Link]
-
A Process For Preparation Of Diminazene Diaceturate. (n.d.). Retrieved from [Link]
- Clement, B., Schmitt, S., & Zimmermann, M. (1988). Enzymatic reduction of this compound to benzamidine. Archiv der Pharmazie, 321(12), 955-956.
- Shaikh, J., et al. (2022).
- Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. (2025). Journal of the American Chemical Society.
- A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System. (2012).
- Diminazene aceturate production method. (n.d.).
- Synthesis method for benzamidine derivatives. (n.d.).
- Raney Nickel And The Desulfurization Of Thioacetals + Hydrogenation Of Alkenes (and Alkynes). (2011). Master Organic Chemistry.
- Synthesis method for benzamidine derivatives. (n.d.).
- Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. (2021). RSC Advances, 11(62), 39235-39239.
- Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. (n.d.). Semantic Scholar.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2021).
- Pentamidine Congeners 1: Synthesis of Cis- and Trans-Butamidine Analogues As Anti-Pneumocystis carinii Pneumonia Agents. (1993). Bioorganic & Medicinal Chemistry Letters, 3(6), 1137-1140.
- Diminazene aceturate. (n.d.).
- This compound | C7H8N2O. (n.d.). PubChem.
- Method of synthesis of pentamidine isothionate aqueous solution. (n.d.).
- Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. (2021). RSC Advances, 11(62), 39235-39239.
- Biotransformation of benzamidine and this compound in vivo. (1990). Archiv der Pharmazie, 323(1), 49-52.
- A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2018). RSC Advances, 8(71), 40695-40704.
- Diminazene. (n.d.). Wikipedia.
- Pentamidine salts useful in the treatment and prophylaxis of pneumocystis carinii pneumonia. (n.d.).
- Diminazene aceturate (Diminazene diacetur
- Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. (n.d.).
- A process for producing nitrile compounds. (n.d.).
- Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides. (2019). Organic Chemistry Frontiers, 6(6), 845-849.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. orgsyn.org [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CN104610096A - Diminazene aceturate production method - Google Patents [patents.google.com]
- 7. CN106565540A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 8. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 9. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diminazene - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Process For Preparation Of Diminazene Diaceturate [quickcompany.in]
- 13. CN1442404A - Method of preparing p-cyanophenol like compound - Google Patents [patents.google.com]
- 14. Pentamidine Congeners 1: Synthesis of Cis- and Trans-Butamidine Analogues As Anti-Pneumocystis carinii Pneumonia Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzamidoxime Scaffold: A Versatile Starting Point for Novel Anticancer Agents
Introduction: The Resurgence of a Privileged Scaffold in Oncology
In the landscape of modern oncology drug discovery, the relentless pursuit of novel chemical entities with improved efficacy and selectivity remains a paramount objective. Within the vast arsenal of medicinal chemistry, certain structural motifs, often termed "privileged scaffolds," repeatedly emerge as foundational elements in the design of potent therapeutic agents. Benzamidoxime, a seemingly simple yet remarkably versatile molecule, has garnered significant attention for its role as a key building block in the synthesis of a diverse array of anticancer compounds. Its unique electronic and structural properties make it an ideal precursor for generating libraries of derivatives that target various hallmarks of cancer, from uncontrolled cell proliferation to evasion of apoptosis and immune surveillance.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the application of this compound in the synthesis of anticancer agents, offering not just detailed protocols but also the underlying scientific rationale for experimental choices. We will delve into the synthesis of specific classes of anticancer agents derived from this compound, their mechanisms of action, and the structure-activity relationships that govern their potency.
The this compound Moiety: A Gateway to Diverse Bioactivity
The utility of this compound in anticancer drug design stems from its ability to be chemically transformed into a variety of pharmacologically active groups. The amidoxime functional group (-C(=NOH)NH2) can act as a bioisostere for other functionalities or serve as a reactive handle for further chemical elaboration. This flexibility has been exploited to synthesize compounds that inhibit key enzymes, disrupt protein-protein interactions, and modulate critical signaling pathways implicated in cancer progression.
Application I: Synthesis of this compound-Derived Leukemia Inhibitors
This compound derivatives have shown particular promise in the context of hematological malignancies. Studies have demonstrated that specific analogs can induce cell cycle arrest and apoptosis in leukemia cell lines.[1]
Protocol 1: Synthesis of N-(2-amino-5-chlorobenzoyl)this compound Analogs
This protocol details the synthesis of a series of N-(2-amino-5-chlorobenzoyl)this compound derivatives that have demonstrated dose-dependent inhibition of Jurkat and HL-60RG leukemia cell viability.[1]
Materials:
-
5-chloroisatoic anhydride
-
This compound analogs
-
Anhydrous dioxane
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloroisatoic anhydride (1 equivalent) in anhydrous dioxane.
-
Addition of this compound: To the solution from step 1, add the desired this compound analog (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Add a small amount of glacial acetic acid to precipitate the product.
-
Purification: Collect the precipitate by filtration and wash with cold dioxane. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structure-Activity Relationship and Biological Activity
The substitution pattern on the this compound core plays a crucial role in the anticancer activity of these derivatives. For instance, the presence of a chloride substituent has been shown to enhance the growth-inhibitory effects on leukemia cells.[1] At higher concentrations, these compounds induce cell death, while at lower concentrations, they cause a transient cell-cycle delay.[1]
Table 1: In Vitro Cytotoxicity of N-(2-amino-5-chlorobenzoyl)this compound Derivatives [1]
| Compound | Cell Line | IC50 (µM) |
| N-(2-amino-5-chlorobenzoyl)this compound | Jurkat | 65 |
| N-(2-amino-5-chlorobenzoyl)this compound | HL-60RG | 59 |
| Chloro-substituted analog | Jurkat | 19 |
| Chloro-substituted analog | HL-60RG | 6.9 |
Application II: this compound as a Precursor for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer. The benzamide scaffold, readily accessible from this compound, is a key feature of many approved and investigational kinase inhibitors.[2][3][4] These inhibitors often target the ATP-binding site of kinases, thereby blocking their catalytic activity.
General Synthetic Strategy for Benzamide-Based Kinase Inhibitors
A common approach involves the coupling of a substituted benzoic acid (derivable from the corresponding this compound) with a suitable amine-containing fragment.
Caption: General synthetic workflow for benzamide-based kinase inhibitors.
Protocol 2: General Amide Coupling for the Synthesis of Benzamide Derivatives
This protocol provides a general procedure for the amide coupling reaction, a key step in the synthesis of many benzamide-based kinase inhibitors.
Materials:
-
Substituted benzoic acid (1 equivalent)
-
Amine (1.1 equivalents)
-
Coupling agent (e.g., EDC, HATU; 1.2 equivalents)
-
Base (e.g., DIPEA, triethylamine; 2 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the substituted benzoic acid in the anhydrous solvent. Add the coupling agent and stir at room temperature for 15-30 minutes.
-
Addition of Amine: To the activated carboxylic acid solution, add the amine followed by the base.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Application III: Targeting Tubulin Polymerization with this compound Derivatives
The microtubule network is a dynamic cellular structure essential for cell division, and its disruption is a validated strategy in cancer therapy. Benzimidazole derivatives, which can be synthesized from this compound precursors, have been identified as potent tubulin polymerization inhibitors that bind to the colchicine binding site.[5][6][7][8]
Caption: Mechanism of tubulin inhibition by benzimidazole derivatives.
Application IV: this compound in the Synthesis of Apoptosis-Inducing Agents
Evasion of apoptosis is a key capability of cancer cells. Developing small molecules that can reactivate apoptotic pathways is a promising therapeutic strategy. Benzamide and benzimidazole derivatives have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins.[9][10][11]
Table 2: IC50 Values of Representative Benzimidazole Derivatives Against Various Cancer Cell Lines [12][13][14]
| Compound Class | Cell Line | IC50 (µM) |
| Fluoro aryl benzimidazole | HOS | 1.8 |
| Fluoro aryl benzimidazole | G361 | 2.0 |
| Fluoro aryl benzimidazole | MCF-7 | 2.8 |
| Fluoro aryl benzimidazole | K-562 | 7.8 |
| Benzimidazole-piperazine hybrid | MCF-7 | 1.6 |
| Benzimidazole-piperazine hybrid | HepG2 | 0.7 |
| Benzimidazole-piperazine hybrid | HCT-116 | 1.6 |
| Benzimidazole derivative 1 | HCT-116 | 28.5 |
| Benzimidazole derivative 2 | HCT-116 | 16.2 |
| Benzimidazole derivative 4 | HCT-116 | 24.08 |
| Benzimidazole derivative 1 | MCF-7 | 31.2 |
| Benzimidazole derivative 2 | MCF-7 | 30.29 |
| Benzimidazole derivative 4 | MCF-7 | 8.86 |
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries targeting a wide range of cancer-related pathways. The examples provided in this guide highlight the potential of this compound derivatives as inhibitors of leukemia cell growth, protein kinases, and tubulin polymerization, as well as inducers of apoptosis.
Future research in this area will likely focus on the development of more selective and potent inhibitors through structure-based drug design and the exploration of novel mechanisms of action. Furthermore, the combination of this compound-derived agents with other anticancer therapies holds promise for overcoming drug resistance and improving patient outcomes. As our understanding of the molecular drivers of cancer continues to evolve, the versatility of the this compound scaffold will undoubtedly continue to be a valuable asset in the development of the next generation of cancer therapeutics.
References
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. [Link]
-
N-(2-Amino-5-chlorobenzoyl)this compound Derivatives Inhibit Human Leukemia Cell Growth. Anticancer Research. [Link]
-
Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. [Link]
-
Discovery of Novel 2-aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin as Potential Anticancer Agents. PubMed. [Link]
-
IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. [Link]
-
Comparable IC50 values of the tested compounds (3a–g and 6a–g) against MCF‐7, HePG2, and HCT 116 cancer cells. ResearchGate. [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH. [Link]
-
Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. ResearchGate. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. [Link]
-
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. NIH. [Link]
-
Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines. PubMed. [Link]
-
Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]
-
Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. PubMed. [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. [Link]
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]
Sources
- 1. N-(2-Amino-5-chlorobenzoyl)this compound Derivatives Inhibit Human Leukemia Cell Growth | Anticancer Research [ar.iiarjournals.org]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Claw of Benzamidoxime: A Technical Guide to Metal Ion Chelation
Foreword: Unveiling the Versatility of a Bidentate Ligand
In the vast landscape of coordination chemistry, few molecules offer the blend of simplicity, versatility, and potent chelating ability as benzamidoxime. Characterized by the presence of both an amino (-NH₂) and a hydroxyimino (-NOH) group attached to the same carbon atom, this organic compound has emerged as a formidable tool for researchers, scientists, and drug development professionals.[1] Its capacity to form stable, five-membered chelate rings with a wide array of metal ions underpins its utility in diverse applications, from the strategic recovery of precious metals in hydrometallurgy to the intricate design of novel therapeutic agents. This guide eschews a rigid, templated approach to provide a deep, mechanistically-grounded understanding of this compound's role as a chelating agent. We will explore not just the "how" but the "why" behind its applications, offering detailed protocols as self-validating systems for your own research endeavors.
Section 1: The Foundation – Synthesis and Chelation Mechanism
A thorough understanding of any chelating agent begins with its synthesis and the fundamental principles of its interaction with metal ions.
Synthesis of this compound
The synthesis of this compound is a well-established process, typically proceeding through the reaction of benzonitrile with hydroxylamine hydrochloride.[2] This nucleophilic addition reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed.
Protocol 1: Laboratory-Scale Synthesis of this compound
Objective: To synthesize this compound from benzonitrile and hydroxylamine hydrochloride.
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or 30% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Water
-
Ethyl acetate
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
-
Separatory funnel
-
Beakers and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a 125 mL round-bottomed flask, combine hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium carbonate (0.78 g, 7.50 mmol) in 20 mL of water.[2] Stir the mixture until effervescence ceases.
-
Addition of Reactants: Add benzonitrile (0.51 mL, 5.00 mmol) and 20 mL of ethanol to the flask.[2]
-
Reaction: Heat the mixture to 55 ± 5 °C and maintain for 20 minutes with continuous stirring.[2] The reaction progress can be monitored by TLC using ethyl acetate as the eluent.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[2]
-
To recover the this compound, add 20 mL of ethyl acetate to the residue and transfer to a separatory funnel.
-
Wash the organic layer with 0.1 M sodium bicarbonate solution (3 x 20 mL).[2]
-
Combine the aqueous phases and acidify with 0.1 M hydrochloric acid solution.[2]
-
Extract the aqueous phase with ethyl acetate (20 mL).[2]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[2]
-
-
Isolation: Remove the solvent by rotary evaporation to yield this compound as a white to off-white crystalline solid, typically without the need for further purification.[2]
Characterization: The synthesized this compound can be characterized by its melting point (typically 79-81 °C) and spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
The Chelation Mechanism: A Bidentate Embrace
This compound's chelating prowess stems from its ability to act as a bidentate ligand, coordinating to a metal ion through two donor atoms: the nitrogen of the amino group and the oxygen of the hydroxyimino group. This forms a stable five-membered ring structure with the metal ion. The deprotonation of the oxime hydroxyl group under appropriate pH conditions is crucial for the formation of a neutral or anionic chelate complex.
Diagram 2: Chelation of a Divalent Metal Ion (M²⁺) by this compound
Caption: Formation of a 1:2 metal-benzamidoxime complex.
The stability of these metal complexes is quantified by their formation constants (or stability constants), which are equilibrium constants for the formation of the complex in solution.[3] High stability constants indicate a strong interaction between the metal ion and the ligand.[4]
Table 1: Stability Constants (log K) of Metal Complexes with Benzohydroxamic Acid (a related compound)
| Metal Ion | Stoichiometry (M:L) | log K | Reference |
| Fe(III) | 1:1 | 11.2 | [5] |
| Co(II) | 1:2 | 8.5 | [5] |
| Cu(II) | 1:1 | 7.8 | [5] |
Section 2: Applications in Hydrometallurgy and Metal Extraction
This compound and its derivatives are extensively used in hydrometallurgy for the selective extraction and recovery of metal ions from aqueous solutions.[6] This is particularly prominent in the recovery of uranium from low-grade sources like seawater and phosphoric acid.[6][7][8]
Application: Recovery of Uranium from Wet-Process Phosphoric Acid
Wet-process phosphoric acid (WPA) is a significant secondary source of uranium.[6] Solvent extraction using a synergistic mixture of di-2-ethylhexyl phosphoric acid (DEHPA) and trioctylphosphine oxide (TOPO) is a common industrial process, and amidoxime-based extractants have been explored as effective alternatives.
Protocol 2: Bench-Scale Solvent Extraction of Uranium from a Simulated WPA Solution
Objective: To evaluate the extraction efficiency of this compound for uranium from a simulated phosphoric acid solution.
Materials:
-
Simulated WPA solution containing a known concentration of uranyl nitrate (UO₂(NO₃)₂) in phosphoric acid.
-
This compound solution in a suitable organic solvent (e.g., kerosene with an appropriate modifier).
-
Stripping solution (e.g., a more concentrated phosphoric acid solution or a solution of ammonium carbonate).
-
pH meter.
-
Separatory funnels.
-
Mechanical shaker.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a suitable spectrophotometric method for uranium analysis.
Procedure:
-
Preparation of Solutions: Prepare the simulated WPA feed solution and the this compound-organic phase to the desired concentrations.
-
Extraction:
-
In a separatory funnel, mix equal volumes of the aqueous feed solution and the organic this compound solution.
-
Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate.
-
Collect the aqueous phase (raffinate) for analysis.
-
-
Stripping:
-
Take the uranium-loaded organic phase and mix it with the stripping solution in a clean separatory funnel.
-
Shake for a sufficient time to transfer the uranium back to the aqueous phase.
-
Collect the aqueous strip solution for analysis.
-
-
Analysis: Determine the uranium concentration in the initial feed solution, the raffinate, and the strip solution using ICP-MS or a colorimetric method.
-
Calculations:
-
Extraction Efficiency (%E): %E = [(C_initial - C_raffinate) / C_initial] * 100
-
Stripping Efficiency (%S): %S = (C_strip * V_strip) / [(C_initial - C_raffinate) * V_aqueous] * 100
-
Distribution Coefficient (D): D = [U]_org / [U]_aq
-
Diagram 3: Workflow for Solvent Extraction of Uranium
Caption: A simplified workflow for the solvent extraction of uranium.
Application: Heavy Metal Removal from Industrial Wastewater
Amidoxime-functionalized resins are effective for the removal of various heavy metal ions from industrial effluents.[9] The high affinity of the amidoxime group for metals like copper, lead, and cadmium makes these resins valuable for environmental remediation.
Table 2: Adsorption Efficiency of Amidoxime-Functionalized Resin for Various Metal Ions
| Metal Ion | Adsorption Efficiency Order | Reference |
| UO₂²⁺ | 1 | [10] |
| Pb²⁺ | 2 | [10] |
| Co²⁺ | 3 | [10] |
| Cu²⁺ | 4 | [10] |
| Cd²⁺ | 5 | [10] |
Section 3: this compound in Corrosion Inhibition
Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors.[10][11] this compound, with its multiple coordination sites, can adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment.
Protocol 3: Evaluation of this compound as a Corrosion Inhibitor for Mild Steel (Gravimetric Method)
Objective: To determine the corrosion inhibition efficiency of this compound for mild steel in an acidic medium using the weight loss method.
Materials:
-
Mild steel coupons of known dimensions and composition.
-
Corrosive medium (e.g., 0.5 M H₂SO₄ or 1 M HCl).[11]
-
This compound solutions of varying concentrations in the corrosive medium.
-
Acetone.
-
Distilled water.
-
Analytical balance.
-
Water bath or incubator.
-
Beakers.
Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with different grades of emery paper, wash them with distilled water, degrease with acetone, and dry.
-
Weigh each coupon accurately using an analytical balance.
-
-
Immersion:
-
Immerse the prepared coupons in beakers containing the corrosive medium with and without different concentrations of this compound.
-
Maintain the beakers at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).
-
-
Post-Immersion:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Wash the coupons with distilled water, scrub gently to remove corrosion products, rinse with acetone, and dry.
-
Reweigh the coupons accurately.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D), where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Diagram 4: Gravimetric Corrosion Inhibition Test Workflow
Caption: Workflow for the gravimetric evaluation of corrosion inhibitors.
Section 4: Role in Drug Development and Biological Systems
The ability of this compound and its derivatives to chelate metal ions is also being explored in the field of medicinal chemistry. Metal ions play crucial roles in many biological processes, and their dysregulation is implicated in various diseases. Chelating agents can be used to sequester excess metal ions or to inhibit metalloenzymes.
Application: Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a virulence factor for pathogens like Helicobacter pylori. Inhibitors of urease are therefore of therapeutic interest. This compound and related compounds have been investigated as potential urease inhibitors, likely acting by chelating the nickel ions in the enzyme's active site.
Protocol 4: In Vitro Urease Inhibition Assay (Berthelot Method)
Objective: To screen this compound for its ability to inhibit urease activity in vitro.
Materials:
-
Jack bean urease enzyme solution.
-
Urea substrate solution.
-
Phosphate buffer.
-
This compound solutions of varying concentrations.
-
Phenol-nitroprusside reagent.
-
Alkaline hypochlorite reagent.
-
96-well microplate.
-
Microplate reader.
-
Incubator.
Procedure:
-
Assay Setup:
-
In the wells of a 96-well plate, add the phosphate buffer, urease enzyme solution, and the this compound test solutions.
-
Include a positive control (a known urease inhibitor) and a negative control (no inhibitor).
-
-
Pre-incubation: Incubate the plate at 37 °C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the urea substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37 °C for a defined time (e.g., 30 minutes).
-
Color Development:
-
Stop the reaction and initiate the color-forming reaction by adding the phenol-nitroprusside and alkaline hypochlorite reagents (Berthelot reagents).
-
Incubate the plate for color development.
-
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 625 nm using a microplate reader.
-
Calculation:
-
Percentage Inhibition: % Inhibition = [1 - (Abs_test / Abs_control)] * 100
-
Diagram 5: Urease Inhibition and the Berthelot Assay Principle
Caption: this compound inhibits urease by chelating nickel, and the activity is measured by the production of ammonia.
Conclusion: A Versatile and Enduring Chelator
This compound stands as a testament to the power of fundamental coordination chemistry in addressing real-world challenges. Its straightforward synthesis, robust chelating ability, and the tunability of its derivatives ensure its continued relevance across a spectrum of scientific disciplines. From the large-scale recovery of strategic metals to the nuanced design of enzyme inhibitors, the principles and protocols outlined in this guide provide a solid foundation for harnessing the remarkable properties of this versatile molecule. As research continues to uncover new applications and refine existing methodologies, the "claw" of this compound is set to capture an even wider range of scientific and industrial opportunities.
References
-
J. Mex. Chem. Soc.2018 , 62(1). [Link]
- CN106565541A - Synthesis method for benzamidine derivatives - Google P
-
Effect of benzamide on the corrosion inhibition of mild steel in sulphuric acid. S. Afr. J. Chem., 2017 , 70, 38–43. [Link]
-
Synthesis of amidoxime adsorbent prepared by radiation grafting on upcycled low-density polyethylene sheet for removal of heavy metals from wastewater. Sci Rep14 , 18883 (2024). [Link]
- US6211232B1 - Process for producing benzamidoximes - Google P
-
The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol Were Determined In A Mixed Solvent System. Journal of Chemical and Pharmaceutical Research, 2015 , 7(12):87-92. [Link]
-
Two-Step Preparation of an Amidoxime-Functionalized Chelating Resin for Removal of Heavy Metal Ions from Aqueous Solution. Journal of Chemical & Engineering Data2019 64 (9), 3844-3852. [Link]
-
Comparative inhibition study of mild steel corrosion in hydrochloric acid by benzimidazole derivatives. J. Mater. Environ. Sci.4 (6) (2013) 921-930. [Link]
-
Spectrophotometric determination of Fe (III) in real samples by complexation. The International Journal of Bio-Pharma Research. [Link]
-
Protocol for solvent extraction experiments applied to nickel, cobalt and neodymium - MatheO. [Link]
-
Spectrophotometric Analysis of Stability Constants of Benzohydroxamic Acid Complexes with Fe(III), Co(II), and Cu. International Journal of Science and Research (IJSR), 14 (5), 2025. [Link]
- US5942538A - this compound derivatives, method for preparation thereof and fungicide for agricultural and horticultural use - Google P
-
Gravimetric, electrochemical surface and density functional theory study of Acetohydroxamic and benzohydroxamic acids as corrosion inhibitors for copper in 1 M HCl. Journal of Adhesion Science and Technology, 33 (12), 1333-1353. [Link]
-
A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules2021 , 26(11), 3071. [Link]
-
Solvent Extraction of Copper | Oresome Resources. [Link]
-
Amidoxime-based materials for uranium recovery and removal. RSC Adv., 2021 , 11, 31248-31270. [Link]
-
Stability constants of complexes - Wikipedia. [Link]
-
PREVENTION OF COPPER CORROSION USING AROMATIC SULFOXIDES AND BENZOHYDROXAMIC ACIDS. [Link]
-
Work 3 Determination of iron by spectrophotometric method. [Link]
-
Stability Constants of Metal Complexes in Solution. IntechOpen. [Link]
-
The 2-Benzylideniminocbenzohydroxamic Acid as Fe(III) Reagent. Spectrophotometric Determination of Fe(III). Afinidad, 62 (517), 356-361. [Link]
-
Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Pure and Applied Chemistry, 77 (9), 1449-1600. [Link]
- US20110283838A1 - Solvent extraction process for separating cobalt from nickel in aqueous solution - Google P
-
Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzi. Journal of Solution Chemistry, 41 (8), 1345-1358. [Link]
-
Development of a Hydrometallurgical Process for the Extraction of Cobalt, Manganese, and Nickel from Acid Mine Drainage Treatment By-Product. Minerals2024 , 14(9), 951. [Link]
-
Design of transition metal chelates with biological activity. Potentiometric study of complex formation equilibria between 2-amino-N-hydroxy-3-(p-hydroxyphenyl) propanamide and nickel(II), copper(II), and hydrogen ions in aqueous solution. J. Chem. Soc., Dalton Trans., 1987 , 1409-1414. [Link]
-
Study on Stability Constants of Metal Complexes in Solution. International Journal for Research in Applied Science and Engineering Technology, 11 (5), 639-648. [Link]
-
substitution in complex ions - stability constants - Chemguide. [Link]
-
Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. IJTSRD, 8 (2), 1023-1033. [Link]
-
Spectrophotometric Analysis of Stability Constants of Benzohydroxamic Acid Complexes with Fe(III), Co(II), and Cu. International Journal of Science and Research (IJSR). [Link]
-
Recovery of uranium from wet phosphoric acid by solvent extraction processes. Chemical Reviews, 114 (24), 12002-12023. [Link]
-
Effective removal of heavy metals from industrial sludge with the aid of a biodegradable chelating ligand GLDA. Journal of Hazardous Materials, 171 (1-3), 518-523. [Link]
-
THE RECOVERY OF URANIUM FROM PHOSPHORIC ACID. IAEA. [Link]
-
Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance in Adsorption of Pb(II), Cu(II), Cd(II) and Zn(II) Ions. Materials, 12 (18), 2994. [Link]
-
complex ion stability entropy changes how to write equilibrium expressions for transition metal ions constants K stab Kstab units how to write equilibrium expressions GCE AS A2 IB A level inorganic chemistry revision notes. [Link]
-
Characteristics of uranium recovery from phosphoric acid by an aminophosphonic resin and application to wet process phosphoric acid. Journal of Radioanalytical and Nuclear Chemistry, 298 (2), 1137-1147. [Link]
-
Studies of Uranium Recovery from Tunisian Wet Process Phosphoric Acid. Groupe Chimique Tunisien. [Link]
-
General Trends among the Transition Metals - Chemistry LibreTexts. [Link]
-
The Highest Oxidation States of the 5d Transition Metals: a Quantum-Chemical Study. Inorganic Chemistry, 40 (5), 878-886. [Link]
-
Chelating Agents - LiverTox - NCBI Bookshelf. [Link]
-
A Review: Adsorption and Removal of Heavy Metals Based on Polyamide-amines Composites. Frontiers in Chemistry, 9 , 796238. [Link]
-
Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection. Trends in Analytical Chemistry, 170 , 117431. [Link]
-
Clawing Back: Broadening the Notion of Metal Chelators in Medicine. ACS Chemical Biology, 8 (1), 9-18. [Link]
-
Advances on Chelation and Chelator Metal Complexes in Medicine. International Journal of Molecular Sciences, 21 (7), 2499. [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Effect of benzamide on the corrosion inhibition of mild steel in sulphuric acid [scielo.org.za]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. Stability, Chelation and the Chelate Effect [wwwchem.uwimona.edu.jm]
- 5. researchgate.net [researchgate.net]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Amidoxime-based materials for uranium recovery and removal - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. matheo.uliege.be [matheo.uliege.be]
Development of PD-L1 Inhibitors Based on the Benzamidoxime Scaffold: Application Notes and Protocols
Abstract
The programmed death-ligand 1 (PD-L1) has emerged as a pivotal target in cancer immunotherapy, with its blockade demonstrating remarkable clinical efficacy. While monoclonal antibodies have dominated this therapeutic space, small molecule inhibitors offer distinct advantages, including oral bioavailability and potentially improved tumor penetration. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and preclinical evaluation of a novel class of PD-L1 inhibitors based on the versatile benzamidoxime scaffold. We detail the scientific rationale, step-by-step experimental protocols for synthesis, in vitro characterization, and in vivo efficacy studies, and provide expert insights into the causality behind experimental choices.
Introduction: Targeting the PD-1/PD-L1 Axis in Oncology
The interaction between the programmed cell death protein 1 (PD-1) on activated T-cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] This binding event transmits an inhibitory signal into the T-cell, leading to a state of exhaustion and rendering it incapable of mounting an effective anti-tumor response.[3][4] The clinical success of monoclonal antibodies that block this interaction has validated the PD-1/PD-L1 pathway as a prime target for cancer therapy.[5][6]
Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a promising alternative to antibody-based therapies.[6][7] These inhibitors often work by inducing the dimerization of PD-L1 on the cancer cell surface, which prevents its engagement with PD-1.[7][8] This guide focuses on the development of such inhibitors using the this compound scaffold, a privileged structure in medicinal chemistry known for its favorable physicochemical properties and synthetic tractability.[9][10][11]
The PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 to PD-1 initiates a signaling cascade that suppresses T-cell activity. This technical guide will focus on the development of inhibitors that disrupt this initial binding event.
Caption: PD-1/PD-L1 signaling and inhibition workflow.
The this compound Scaffold: A Privileged Structure for PD-L1 Inhibition
The this compound scaffold has been identified as a promising starting point for the design of small molecule PD-L1 inhibitors.[9] Its chemical properties allow for versatile synthetic modifications to optimize binding affinity and pharmacokinetic properties.[10]
Rationale for Scaffold Selection
The this compound moiety can engage in key hydrogen bonding interactions within the hydrophobic pocket at the PD-L1 dimer interface. Its rigid structure provides a solid anchor for building out other functionalities to further enhance binding and induce the dimerization required for inhibitory activity.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and evaluation of this compound-based PD-L1 inhibitors.
Synthesis of this compound-Based PD-L1 Inhibitors
The synthesis of this class of inhibitors can be broadly divided into two key stages: the formation of the core this compound scaffold and its subsequent coupling to other aromatic fragments.
Protocol 3.1.1: Synthesis of the this compound Core
This protocol describes the synthesis of the this compound scaffold from a substituted benzonitrile.
-
Materials:
-
Substituted Benzonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium carbonate (1.5 eq)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve the substituted benzonitrile in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium carbonate to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3.1.2: Amide Coupling to Form the Final Inhibitor
This protocol details the coupling of the this compound core with a carboxylic acid-containing fragment, a common final step in the synthesis of these inhibitors.[12]
-
Materials:
-
This compound derivative (1.0 eq)
-
Carboxylic acid derivative (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid derivative in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature for 30 minutes.
-
Add the this compound derivative to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
-
Caption: A comprehensive workflow for the preclinical evaluation of this compound-based PD-L1 inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, orally bioavailable small molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Future work should focus on optimizing the structure-activity relationship to improve potency and pharmacokinetic profiles, as well as exploring combination therapies with other anti-cancer agents to further enhance therapeutic efficacy.
References
- Cha, J. H., Chan, L. C., Li, C. W., Hsu, J. L., & Hung, M. C. (2019). Mechanisms controlling PD-L1 expression in cancer. Molecular cell, 76(3), 359-370.
-
Cellomatics Biosciences. (n.d.). PD-1/PD-L1 immune checkpoint Bioassay. Retrieved from [Link]
-
Medicilon. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]
- Miyauchi, S., Kim, T. G., & Chen, J. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. STAR protocols, 5(3), 103139.
- Miyauchi, S., Kim, T. G., & Chen, J. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. STAR protocols, 5(3), 103139.
-
Crown Bioscience. (2025, May 23). Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Retrieved from [Link]
- Viti, V., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency. International Journal of Molecular Sciences, 24(6), 5535.
- Pardoll, D. M. (2012). The blockade of immune checkpoints in cancer immunotherapy.
- Chen, L., & Han, X. (2015). Anti-PD-1/PD-L1 therapy of human cancer: past, present, and future.
- Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody. (2023). Biological and Pharmaceutical Bulletin, 46(2), 244-250.
-
InvivoGen. (n.d.). Jurkat & Raji PD-1/PD-L1 Antagonist Assay (Bio-IC™). Retrieved from [Link]
- Keir, M. E., Butte, M. J., Freeman, G. J., & Sharpe, A. H. (2008). PD-1 and its ligands in tolerance and immunity. Annual review of immunology, 26, 677-704.
- Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2024). Molecules, 29(16), 3863.
- PD-L1/PD-1 blockage enhanced the cytotoxicity of natural killer cell on the non-small cell lung cancer (NSCLC) by granzyme B secretion. (2023).
- Liu, C., et al. (2022). Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. Molecules, 27(8), 2499.
-
BPS Bioscience. (n.d.). PD-1:PD-L1 TR-FRET Assay. Retrieved from [Link]
- Pai, M., et al. (2010). Interferon gamma release assays: principles and practice. Enfermedades Infecciosas y Microbiología Clínica, 28(3), 174-180.
- In Vitro Immunomodulation of a Whole Blood IFN-γ Release Assay Enhances T Cell Responses in Subjects with Latent Tuberculosis Infection. (2014). PLoS ONE, 9(10), e107338.
- Abstract 5440: Novel PD-1 blockade bioassay to assess therapeutic antibodies in PD-1 and PD-L1 immunotherapy programs. (2016). Cancer Research, 76(14_Supplement), 5440.
- Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2024). Molecules, 29(16), 3863.
- Novel, small molecule inhibitors of PD-1/PD-L1 pathway. (2022). Journal of Clinical Oncology, 40(16_suppl), 2544-2544.
- Interferon-γ Release Assay for Accurate Detection of Severe Acute Respiratory Syndrome Coronavirus 2 T-Cell Response. (2021). Clinical Infectious Diseases, 73(9), e3098-e3100.
-
Analysis of TCR-T cell activation by measuring IFN-γ release. All... (n.d.). ResearchGate. Retrieved from [Link]
- Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. (2025). ACS Medicinal Chemistry Letters.
- Synthesis method for benzamidine derivatives. (n.d.). Google Patents.
- Process for producing benzamidoximes. (n.d.). Google Patents.
-
Crown Bioscience. (2024, June 27). How to Evaluate the Success of Anti-PD-1 Drugs In Vitro?. Retrieved from [Link]
-
ResearchGate. (n.d.). Sythetic Applications of the Thermolysis of this compound Derivatives. Retrieved from [Link]
- Privileged Scaffolds for Library Design and Drug Discovery. (2009). Current Opinion in Chemical Biology, 13(3), 245-251.
- Fluorovinylbenzamide compound as PD-L1 immunomodulator. (n.d.). Google Patents.
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). Current Organic Chemistry, 26(18), 1738-1763.
Sources
- 1. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. td2inc.com [td2inc.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. revvity.com [revvity.com]
The Versatility of Benzamidoxime: A Gateway to Biologically Active Heterocycles
Introduction: In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that can be readily elaborated into diverse and biologically active compounds is paramount. Benzamidoxime, a seemingly simple molecule, has emerged as a powerhouse building block for the synthesis of a wide array of heterocyclic compounds. Its unique arrangement of nitrogen and oxygen atoms provides a versatile platform for cyclization reactions, leading to heterocycles that are prevalent in numerous clinically significant drugs and agrochemicals. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of key biologically active heterocycles, including 1,2,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the significant biological activities of the resulting compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Chemical Virtuosity of this compound
This compound (C₇H₈N₂O) is the amidoxime derivative of benzamide, characterized by the presence of a hydroxyl group and an amino group attached to the same carbon atom of an imine.[1] This functionality imparts a rich and versatile reactivity, making it a valuable synthon in heterocyclic chemistry. The nucleophilicity of both the nitrogen and oxygen atoms allows for a variety of reactions with electrophilic partners, paving the way for the construction of diverse ring systems.
The general and most fundamental transformation of this compound in the synthesis of heterocycles involves its acylation to form an O-acyl this compound intermediate. This intermediate is the cornerstone for the synthesis of 1,2,4-oxadiazoles and can be conceptually extended to the synthesis of other heterocycles.
The Workhorse Heterocycle: Synthesis of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a prominent feature in many bioactive molecules, acting as a bioisostere for amide and ester functionalities and contributing to improved pharmacokinetic profiles. The most common and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclodehydration of an O-acyl amidoxime.
Mechanism of 1,2,4-Oxadiazole Formation
The synthesis of 1,2,4-oxadiazoles from this compound is typically a two-step process that can often be performed in a single pot. The reaction proceeds through the initial acylation of the this compound, followed by a cyclodehydration reaction.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from this compound.
The choice of acylating agent and cyclization conditions can be tailored to the specific substrates and desired outcome. Common acylating agents include acyl chlorides, anhydrides, and carboxylic acids activated with coupling agents. The subsequent cyclization is often promoted by heat or the presence of a base.
Protocol 1: One-Pot Synthesis of 3-Phenyl-5-substituted-1,2,4-oxadiazoles using a Coupling Agent
This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from a carboxylic acid and this compound using HATU as a coupling agent.
Materials:
-
This compound
-
Substituted carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, heat the mixture to 80-100 °C for 2-6 hours to effect cyclodehydration.
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-phenyl-5-substituted-1,2,4-oxadiazole.
| Coupling Agent | Base | Solvent | Reaction Time (h) | Yield |
| EDC | DIPEA | DMF | 12 | Moderate |
| HBTU | DIPEA | DMF | 10 | Good |
| HATU | DIPEA | DMF | 6 | Excellent |
| HATU | Na₂CO₃ | DMF | 24 | Moderate |
| HATU | K₂CO₃ | DMF | 24 | Moderate |
| HATU | Cs₂CO₃ | DMF | 18 | Moderate |
| Table 1: Effect of different coupling agents and bases on the yield of 1,2,4-oxadiazoles. "Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%. |
Expanding the Heterocyclic Portfolio: Synthesis of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is another privileged heterocycle in medicinal chemistry, known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] While the direct conversion of this compound to 1,3,4-thiadiazoles is not as straightforward as for oxadiazoles, a multi-step synthesis via a thiosemicarbazide intermediate is a common and effective strategy.
Synthetic Pathway to 1,3,4-Thiadiazoles
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often starts from a carboxylic acid, which is converted to an acyl hydrazide. This is then reacted with a source of thiocarbonyl, such as thiosemicarbazide, to form an acyl thiosemicarbazide, which undergoes cyclization to the thiadiazole ring. Although not a direct use of this compound, understanding this pathway is crucial as this compound can be a precursor to key intermediates in related syntheses. A more direct conceptual link involves the reaction of an activated this compound derivative with a thiocarbonyl source.
Caption: Synthetic routes to 1,3,4-thiadiazoles.
Protocol 2: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole from Benzoic Acid and Thiosemicarbazide
This protocol outlines a common method for synthesizing a key 1,3,4-thiadiazole scaffold, which can then be further functionalized.[7][8]
Materials:
-
Benzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Thiosemicarbazide
-
Ice
-
50% Sodium hydroxide solution
Procedure:
-
Carefully add phosphorus oxychloride (10 mL) to benzoic acid (3.00 mmol) in a flask and stir for 20 minutes at room temperature.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the reaction mixture at 80-90 °C for one hour with stirring.
-
Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to pH 8 with a 50% sodium hydroxide solution while stirring.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-amino-5-phenyl-1,3,4-thiadiazole.[7]
Accessing the Triazole Core: Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are another class of five-membered heterocycles with a wide range of pharmacological applications, including antifungal and anticancer activities.[9][10] The synthesis of 1,2,4-triazoles can be achieved from amidrazone intermediates, which can be conceptually derived from this compound. A common route involves the cyclization of acyl thiosemicarbazides under basic conditions.[2][11]
Synthetic Pathway to 1,2,4-Triazoles
The formation of 1,2,4-triazole-3-thiones from acyl thiosemicarbazides provides a complementary route to the 1,3,4-thiadiazoles formed under acidic conditions.
Caption: Synthesis of 1,2,4-triazole-3-thiones from acyl thiosemicarbazides.
Protocol 3: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones from Acyl Thiosemicarbazides
This protocol describes the base-catalyzed cyclization of an acyl thiosemicarbazide to the corresponding 1,2,4-triazole-3-thione.[2][11]
Materials:
-
Acyl thiosemicarbazide (prepared from the corresponding acyl hydrazide and an isothiocyanate)
-
Aqueous sodium hydroxide solution (e.g., 2N NaOH)
-
Dilute hydrochloric acid
Procedure:
-
Dissolve the acyl thiosemicarbazide (1.0 mmol) in an aqueous solution of sodium hydroxide (e.g., 5 mL of 2N NaOH).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4,5-disubstituted-1,2,4-triazole-3-thione.
Biological Significance of this compound-Derived Heterocycles
The heterocyclic compounds synthesized from this compound and its derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.
| Heterocycle Class | Biological Activities | Key Examples and Insights |
| 1,2,4-Oxadiazoles | Antibacterial, Anticancer, Anti-inflammatory, Antiparasitic | Act as bioisosteres of amides and esters, improving metabolic stability. Structure-activity relationship (SAR) studies have shown that substituents at the 3- and 5-positions significantly influence activity. For example, certain 5-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8][12][13][14] |
| 1,3,4-Thiadiazoles | Antimicrobial, Anticancer, Anticonvulsant, Anti-inflammatory | The sulfur atom in the ring often plays a crucial role in binding to biological targets. Derivatives of 2-amino-1,3,4-thiadiazole are particularly well-studied and have shown a broad spectrum of activities.[2][3][4][5][6] |
| 1,2,4-Triazoles | Antifungal, Anticancer, Antiviral, Herbicidal | Many commercially successful antifungal drugs, such as fluconazole, contain a 1,2,4-triazole ring. The nitrogen-rich core allows for diverse interactions with biological macromolecules.[9][10] |
Anticancer Activity: this compound derivatives and the heterocycles derived from them have shown promising anticancer activity. For instance, certain N-(2-amino-5-chlorobenzoyl)this compound derivatives have been shown to inhibit the growth of human leukemia cells by inducing cell-cycle delay at low doses and apoptosis at higher doses.[9][15][16]
Antiparasitic Activity: The amidoxime scaffold is a promising pharmacophore for the development of new antiparasitic agents. Derivatives have shown activity against Leishmania donovani and Plasmodium falciparum, the parasites responsible for leishmaniasis and malaria, respectively.[17]
Antifungal Activity: this compound derivatives have been investigated for their fungicidal properties.[11] Furthermore, the 1,2,4-triazole heterocycle, which can be synthesized from precursors conceptually related to this compound, is a cornerstone of many antifungal therapies.[10]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of biologically active heterocycles. Its ability to readily form the key O-acyl amidoxime intermediate provides a reliable and efficient entry into the medicinally important 1,2,4-oxadiazole scaffold. Furthermore, while direct conversions to other heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles are less common, the underlying principles of its reactivity can be applied to multi-step synthetic strategies.
The diverse and potent biological activities of the resulting heterocyclic compounds underscore the importance of this compound in modern drug discovery. Future research in this area will likely focus on the development of novel, more efficient, and stereoselective methods for the synthesis of complex heterocyclic systems from this compound and its derivatives. The exploration of new biological targets for these compounds and the elucidation of their structure-activity relationships will continue to be a fertile ground for the discovery of new therapeutic agents.
References
- Sato, Y., et al. (2014). N-(2-amino-5-chlorobenzoyl)this compound derivatives inhibit human leukemia cell growth. Anticancer Research, 34(11), 6355-6362.
-
Sato, Y., et al. (2014). N-(2-Amino-5-chlorobenzoyl)this compound Derivatives Inhibit Human Leukemia Cell Growth. Anticancer Research. Available at: [Link]
-
Sato, Y., et al. (2014). N-(2-Amino-5-chlorobenzoyl)this compound Derivatives Inhibit Human Leukemia Cell Growth. Anticancer Research. Available at: [Link]
- Primas, G., et al. (2014). New series of monoamidoxime derivatives displaying versatile antiparasitic activity. European Journal of Medicinal Chemistry, 86, 639-651.
- BASF SE. (2003). This compound derivatives, intermediates and processes for their preparation, and their use as fungicides. U.S.
- Matysiak, J. (2011). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Mini reviews in medicinal chemistry, 11(8), 681-696.
- Spink, E., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of medicinal chemistry, 58(3), 1380-1389.
-
Żyro, D., et al. (2020). Synthesis of benzamide analogues of MTZ tethered‐triazoles. ResearchGate. Available at: [Link]
- Păunescu, E., et al. (2023).
-
Spink, E., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Publications. Available at: [Link]
- Spink, E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(11), 1896-1904.
-
ShodhKosh. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. Granthaalayah Publications and Printers. Available at: [Link]
- Schmidt, J., et al. (2022). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. Molecules, 27(19), 6667.
- Omar, Z. A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758.
-
Matysiak, J. (2011). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]
-
Spink, E., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate. Available at: [Link]
- Singh, S., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49.
- Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 895516.
- Daoud, K. M., et al. (2012). Synthesis Of 2-Benzamidomethyl-5-Substituted Amino-1,3,4-Thiadiazoles-2,5-Disubstituted 1,3,4.
- da Silva, P. B., et al. (2021). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. Current Medicinal Chemistry, 28(21), 4197-4222.
- Li, Y., et al. (2015). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules, 20(10), 19139-19153.
- Kumar, R., et al. (2016). Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3658-3662.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
- 6. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and coordination chemistry of tri-substituted benzamidrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 17. isres.org [isres.org]
Application Notes & Protocols: A Guide to the Synthesis of Fluorescent Probes Utilizing Benzamidoxime Chemistry
Introduction: Benzamidoxime as a Versatile Synthetic Hub for Fluorescent Probe Development
In the landscape of chemical biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The design of these molecular reporters hinges on the strategic assembly of fluorophores, recognition elements, and signaling moieties. This compound, a seemingly simple molecule, emerges as a powerful and versatile building block in this context.[1] Its utility stems from the unique reactivity of the amidoxime functional group (-C(NH₂)=NOH), which contains both nucleophilic nitrogen and oxygen atoms. This dual reactivity allows it to serve as a linchpin in forming a variety of stable heterocyclic structures, which are often integral components of sophisticated fluorescent probes.
This guide provides an in-depth exploration of the chemical strategies for leveraging this compound and its derivatives in the synthesis of fluorescent probes. We will move beyond simple procedural lists to dissect the underlying reaction mechanisms, rationalize experimental choices, and provide detailed, field-tested protocols for researchers, chemists, and drug development professionals. The focus is on empowering the user to not only replicate these methods but also to adapt and innovate upon them.
Part 1: Core Synthetic Strategies & Underlying Mechanisms
The power of this compound lies in its ability to undergo cyclization reactions with various electrophiles to form stable, often aromatic, heterocycles. These rings can function as rigid linkers, bioisosteres for common functional groups, or even as key constituents of the fluorophore itself.
Strategy 1: The Synthesis of 1,2,4-Oxadiazoles
The most common and robust application of this compound in probe synthesis is its conversion into the 1,2,4-oxadiazole ring. This heterocycle is a well-regarded bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties, making it highly valuable in probes designed for in-vivo applications.[2][3]
Mechanistic Rationale: The synthesis is typically a two-step process occurring in a single pot: O-acylation followed by cyclodehydration.
-
O-Acylation: The amidoxime's hydroxyl oxygen, being a potent nucleophile, attacks an activated carboxyl group (e.g., an acyl chloride, anhydride, or an acid activated by a coupling agent). This forms an O-acylamidoxime intermediate.
-
Cyclodehydration: Under thermal or base-catalyzed conditions, the amino group of the intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. Subsequent dehydration (loss of a water molecule) yields the stable, aromatic 1,2,4-oxadiazole ring.[3]
Figure 1: General mechanism for 1,2,4-oxadiazole formation.
This pathway is highly efficient and tolerates a wide range of functional groups, allowing for the straightforward coupling of complex fluorophores to recognition moieties.
Strategy 2: The Synthesis of Benzimidazoles
Benzimidazole derivatives are a cornerstone of many fluorescent dyes and chemosensors, known for their photostability and environmentally sensitive fluorescence.[4][5] Probes based on this scaffold are frequently used for pH sensing, ion detection, and bioimaging.[6][7]
Mechanistic Rationale: The synthesis involves the condensation of an o-phenylenediamine derivative with an aldehyde. While this compound itself is not the direct precursor, the synthetic mindset and chemical principles are closely related, often starting from nitriles that can be converted to amidoximes. A common route involves the condensation of a substituted o-phenylenediamine with an aldehyde-bearing fluorophore.
-
Imine Formation: One of the amino groups of the o-phenylenediamine attacks the aldehyde carbonyl, forming a Schiff base (imine) intermediate after dehydration.
-
Cyclization & Aromatization: The second, neighboring amino group then performs an intramolecular attack on the imine carbon. A subsequent oxidation step (often facilitated by air) leads to the formation of the stable, aromatic benzimidazole ring.[6]
Figure 2: General mechanism for Benzimidazole synthesis.
Part 2: Application Notes & Experimental Protocols
Designing "Turn-On" Probes via Cyclization
A sophisticated application of this chemistry is in the design of "turn-on" or fluorogenic probes. The core principle is to hold a fluorophore in a non-fluorescent or "caged" state through a specific chemical linkage. The presence of a target analyte triggers a chemical reaction that breaks this linkage, often through a nucleophilic substitution followed by a cyclization event, releasing the fluorophore and causing a dramatic increase in fluorescence.[8] This strategy is powerful for achieving high signal-to-noise ratios in complex biological environments.[9] The cyclization of an amidoxime to form an oxadiazole can be cleverly integrated into such analyte-triggered signaling cascades.
Protocol 1: One-Pot Synthesis of a 3-Phenyl-5-(pyren-1-yl)-1,2,4-oxadiazole Probe
This protocol details the synthesis of a model fluorescent probe where a pyrene fluorophore is linked to a phenyl group via a stable 1,2,4-oxadiazole bridge. It is a one-pot procedure that leverages microwave irradiation to accelerate the cyclization step, significantly reducing reaction times.[10]
Objective: To couple 1-pyrenecarboxylic acid (the fluorophore) with this compound (the linker precursor).
Workflow Overview:
Figure 3: Workflow for one-pot oxadiazole synthesis.
Materials & Reagents:
-
This compound (1.0 mmol, 136.15 mg)
-
1-Pyrenecarboxylic acid (1.0 mmol, 246.26 mg)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 mmol, 418.26 mg)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 mmol, 0.44 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave synthesis vial (10 mL) with stir bar
-
Deionized water, Ethyl acetate, Hexane
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (136.15 mg), 1-pyrenecarboxylic acid (246.26 mg), and HATU (418.26 mg).
-
Add a magnetic stir bar and seal the vial with a cap.
-
Evacuate the vial and backfill with an inert gas (Nitrogen or Argon).
-
Using a syringe, add anhydrous DMF (5 mL) followed by DIPEA (0.44 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the initial O-acylation. The solution should be homogenous.
-
Place the vial in a microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of cold deionized water.
-
A solid precipitate should form. Stir for 15 minutes to complete precipitation.
-
Collect the solid product by vacuum filtration, washing with water (2 x 20 mL).
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Analyze its photophysical properties using UV-Vis and fluorescence spectroscopy.
Causality & Trustworthiness: Using HATU as a coupling agent is critical for efficiently activating the carboxylic acid, enabling the acylation to occur under mild conditions.[10] DIPEA serves as a non-nucleophilic base to neutralize the generated acids. The subsequent microwave irradiation provides rapid, uniform heating, which dramatically accelerates the cyclodehydration step, minimizing the formation of degradation byproducts that can occur with prolonged conventional heating.[10] This self-validating protocol ensures high conversion and yield by separating the distinct chemical steps (acylation and cyclization) through controlled temperature changes.
Part 3: Data & Optimization
The success of 1,2,4-oxadiazole synthesis is highly dependent on the chosen reaction conditions. The selection of coupling agents and bases can significantly impact reaction time and overall yield.
Table 1: Effect of Coupling Agents and Bases on 1,2,4-Oxadiazole Synthesis
| Entry | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | EDC | DIPEA | DMF | 12 | Moderate | [10] |
| 2 | HBTU | DIPEA | DMF | 10 | Good | [10] |
| 3 | HATU | DIPEA | DMF | 6 | Excellent | [10] |
| 4 | HATU | K₂CO₃ | DMF | 24 | Moderate | [10] |
Note: "Excellent" yields are generally >90%, "Good" 70-89%, and "Moderate" 50-69%. Data is representative.
As shown, the combination of HATU and DIPEA in DMF provides the highest efficiency, making it the preferred choice for sensitive or valuable substrates.[10]
Troubleshooting Common Side Reactions
| Symptom / Problem | Probable Cause & Solution | Reference |
| Low yield of desired oxadiazole | Cleavage of the O-Acyl Amidoxime: This is a common side reaction, especially in the presence of water or with prolonged heating. Solution: Ensure strictly anhydrous conditions. Minimize reaction time and temperature for the cyclization step; microwave heating is often superior to conventional heating. | [10] |
| Formation of an unexpected isomer | Boulton-Katritzky Rearrangement: Some 3,5-disubstituted 1,2,4-oxadiazoles can thermally rearrange to other heterocycles, a process often catalyzed by acid or moisture. Solution: Use neutral, anhydrous conditions for work-up and purification. Store the final compound in a dry environment. | [10] |
| Failure to cyclize | Inefficient Acylation: The initial acylation may be incomplete due to a poorly activated carboxylic acid or steric hindrance. Solution: Switch to a more powerful coupling agent like HATU. Ensure the base (e.g., DIPEA) is fresh and non-nucleophilic. | [3] |
Conclusion
This compound is a remarkably effective and versatile precursor for the synthesis of fluorescent probes. Its capacity to readily form stable heterocyclic systems, particularly 1,2,4-oxadiazoles and benzimidazoles, allows for the modular and robust construction of molecular tools for chemical biology and diagnostics. By understanding the core reaction mechanisms and optimizing synthetic conditions, researchers can unlock the full potential of this powerful chemical scaffold to create novel probes tailored to their specific applications.
References
-
Butt, M. A., et al. (2024). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Gerasimova, E., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Butt, M. A., et al. (2024). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. organic-chemistry.org. Available at: [Link]
-
Wang, H., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reinhard, F. B., et al. (2021). A Baldwin-favored Cyclization Inspires the Development of Fluorogenic Polymethine Dyes for Bioimaging. CHIMIA. Available at: [Link]
-
Kumar, M., et al. (2022). Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine. Biosensors. Available at: [Link]
-
Yoneyama, H., et al. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
- Google Patents. (n.d.). Process for producing benzamidoximes. Google Patents.
-
Gosenca, M., et al. (2012). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Acta Chimica Slovenica. Available at: [Link]
-
Gaber, A.-A., et al. (2014). Sythetic Applications of the Thermolysis of this compound Derivatives. ResearchGate. Available at: [Link]
-
Yang, M., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. Available at: [Link]
-
Riggs, J. L., et al. (1958). Isothiocyanate Compounds as Fluorescent Labeling Agents for Immune Serum. American Journal of Pathology. Available at: [Link]
-
Chen, W., et al. (2015). Fluorescent Probes Based on Nucleophilic Substitution-Cyclization for Hydrogen Sulfide Detection and Bioimaging. J-GLOBAL. Available at: [Link]
-
Grimm, J. B., et al. (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. bioRxiv. Available at: [Link]
-
Zhang, Y., et al. (2018). Benzimidazole Derivatives: Selective Fluorescent Chemosensors for the Picogram Detection of Picric Acid. ResearchGate. Available at: [Link]
-
R Discovery. (n.d.). Reaction Of Isothiocyanate Research Articles. R Discovery. Available at: [Link]
-
Bojinov, V., et al. (2020). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Bulgarian Chemical Communications. Available at: [Link]
-
Yang, M., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. ResearchGate. Available at: [Link]
-
Riggs, J. L., et al. (1958). Isothiocyanate compounds as fluorescent labeling agents for immune serum. PubMed. Available at: [Link]
Sources
- 1. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Probes Based on Nucleophilic Substitution-Cyclization for Hydrogen Sulfide Detection and Bioimaging | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. chimia.ch [chimia.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzamidoxime Synthesis
Welcome to the Technical Support Center for Benzamidoxime Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of this compound. Our focus is on the prevalent and practical method of reacting benzonitrile with hydroxylamine.
Introduction: The Chemistry of this compound Synthesis
This compound is a critical intermediate in the synthesis of various pharmaceutical compounds.[1] Its synthesis, most commonly achieved by the nucleophilic addition of hydroxylamine to benzonitrile, is a well-established reaction.[2] However, optimizing yield and purity requires a nuanced understanding of the reaction mechanism and potential side reactions. This guide provides the technical insights to navigate these challenges effectively.
The fundamental reaction involves the in-situ generation of free hydroxylamine from its hydrochloride salt using a base. The hydroxylamine then attacks the electrophilic carbon of the nitrile group, leading to the formation of this compound.[3]
Visualizing the Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound from benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction and why?
The choice of base is critical as it influences both the reaction rate and the formation of byproducts. Strong bases like sodium hydroxide (NaOH) can accelerate the reaction but may also promote the hydrolysis of benzonitrile to the undesired benzamide byproduct.[3] Milder bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often preferred as they provide a balance between a reasonable reaction rate and minimized side reactions.[3][4] The base's primary role is to neutralize the hydrochloric acid from hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile.[2]
Q2: My reaction is sluggish or not going to completion. What are the likely causes?
Several factors can lead to an incomplete reaction:
-
Insufficient Base: Ensure at least a stoichiometric equivalent of base is used relative to hydroxylamine hydrochloride to generate the free hydroxylamine.
-
Low Temperature: While higher temperatures can increase byproduct formation, the reaction may be too slow at room temperature. Gentle heating to 40-60°C is often effective.[4]
-
Poor Solubility: Ensure your reactants are adequately dissolved in the chosen solvent system. A co-solvent system like ethanol/water or methanol/water is commonly used to dissolve both the organic benzonitrile and the inorganic salts.
Q3: I've obtained an oil instead of a solid product. How should I proceed?
The formation of an oil can be due to impurities lowering the melting point or the presence of residual solvent. Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the oil-air interface. Seeding with a previously obtained crystal of pure this compound can also be effective.
-
Trituration: Add a non-polar solvent in which this compound is insoluble, such as hexane or diethyl ether. Stir vigorously to encourage the oil to solidify.
-
Purification: If the oil persists, it is likely due to significant impurities. Proceed with an extraction workup, followed by recrystallization of the concentrated organic phase.
Q4: What is the primary byproduct in this synthesis and how can I minimize it?
The most common byproduct is benzamide, formed from the hydrolysis of benzonitrile. This can be exacerbated by:
-
Strong Basic Conditions: As mentioned, strong bases can promote hydrolysis.
-
High Temperatures and Prolonged Reaction Times: These conditions can favor the hydrolysis side reaction.
-
Presence of Metal Ions: Trace metal ions, such as iron, can catalyze the formation of benzamide, significantly reducing the yield of the desired product. To mitigate this, consider using deionized water and a chelating agent like o-phenanthroline in a catalytic amount.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield (<60%) | 1. Incomplete reaction. 2. Significant byproduct formation (benzamide). 3. Product loss during workup. | 1. Monitor reaction by TLC to confirm completion. Consider increasing reaction time or temperature moderately. 2. Use a milder base (e.g., Na₂CO₃). Consider adding a chelating agent. 3. Ensure pH is adjusted correctly during extraction. Minimize the amount of solvent used for recrystallization. |
| Product is an Oil | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt to induce crystallization by scratching or seeding. Triturate with a non-polar solvent. 2. Ensure the product is thoroughly dried under vacuum. |
| Reaction Mixture Darkens Significantly | 1. Decomposition of starting materials or product. 2. Side reactions promoted by impurities. | 1. Lower the reaction temperature. Ensure the reaction is not heated for an excessive amount of time. 2. Use high-purity reagents and solvents. |
| Difficulty in Product Purification | 1. Benzamide byproduct co-crystallizes with the product. | 1. Perform an acidic wash during the workup. This compound will be protonated and move to the aqueous layer, while the less basic benzamide remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will isolate the pure this compound. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes typical yields obtained under various reported reaction conditions. Note that direct comparison can be complex due to other variables, but general trends can be observed.
| Benzonitrile (equiv.) | Hydroxylamine HCl (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1.0 | 1.1 | NaOH (3.0) | Water | 40 | 6 | 80.2 | [Patent] |
| 1.0 | 1.2 | K₂CO₃ (1.5) | Water | 50 | 4 | 86.2 | [Patent] |
| 1.0 | 1.2 | K₂CO₃ (0.6) | 90% Ethanol | 80 | 1 | High Yield | [4] |
| 1.0 | 3.0 | None | Methanol/Water | 60 | 7 | 78.9 |
Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Carbonate
This protocol is a reliable starting point for the synthesis of this compound with good yield and purity.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.75 equivalents) to a mixture of ethanol and water (1:1 v/v).
-
Dissolution: Stir the mixture until all solids are dissolved. Gentle warming may be required.
-
Addition of Benzonitrile: Add benzonitrile (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Add water to the residue and cool in an ice bath. The product should precipitate as a white solid. c. If an oil forms, adjust the pH to 6-7 with 2N HCl to promote solidification.
-
Isolation and Purification: a. Collect the solid product by vacuum filtration and wash with cold water. b. Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure this compound. c. Dry the purified crystals under vacuum.
Protocol 2: High-Purity Synthesis with Byproduct Removal
This protocol incorporates steps to minimize and remove the benzamide byproduct, making it suitable for applications requiring high purity.
-
Setup: In a glass reaction vessel, dissolve hydroxylamine hydrochloride (1.5 equivalents) and a chelating agent such as o-phenanthroline (0.001 equivalents) in a deionized methanol/water mixture (1:2 v/v).
-
Addition of Benzonitrile: Add benzonitrile (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to 60°C and maintain for 6-8 hours, monitoring by TLC.
-
Workup and Purification: a. After cooling, remove the methanol under reduced pressure. b. Extract the residue with methyl-t-butyl ether (MTBE). c. Wash the organic layer with a 7% hydrochloric acid solution. The this compound will move to the aqueous layer. d. Separate the aqueous layer and cool it to below 15°C. e. Neutralize the aqueous layer with a 28% sodium hydroxide solution to precipitate the product. f. Extract the product back into MTBE. g. Combine the organic layers, wash with water, and concentrate under reduced pressure to yield high-purity this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
-
Synthesis method of benzamidine hydrochloride - Eureka | Patsnap. Available at: [Link]
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Available at: [Link]
-
Synthesis of 2-HYDROXY-BENZAMIDE OXIME - PrepChem.com. Available at: [Link]
- US6211232B1 - Process for producing benzamidoximes - Google Patents.
- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.
-
Sythetic Applications of the Thermolysis of this compound Derivatives - ResearchGate. Available at: [Link]
-
The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. ResearchGate. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
This compound | C7H8N2O | CID 7259353 - PubChem - NIH. Available at: [Link]
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 4. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
Common side products in the synthesis of benzamidoxime
Welcome to the technical support guide for the synthesis of benzamidoxime. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common side products and impurities encountered during synthesis. Our goal is to move beyond simple protocols and explain the causality behind common issues, empowering you to optimize your reactions for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing this compound from benzonitrile and hydroxylamine?
A1: The most prevalent side product is benzamide .[1] This impurity arises from the hydrolysis of either the starting benzonitrile or the this compound product itself.[1][2] The presence of water or trace metal ions, particularly iron, can significantly accelerate this unwanted hydrolysis.[3]
Q2: My reaction has stalled, and I see a lot of unreacted benzonitrile. What are the likely causes?
A2: An incomplete reaction is typically due to several factors. First, ensure you are using a sufficient excess of free hydroxylamine. Hydroxylamine is often used as its hydrochloride salt, which must be neutralized with a base (e.g., sodium carbonate, sodium hydroxide) to generate the active nucleophile.[4][5] Insufficient base or poor quality of hydroxylamine hydrochloride can lead to a stalled reaction. Additionally, poor solubility of reagents or inadequate mixing can also be a cause.
Q3: I've observed a higher molecular weight impurity in my mass spectrometry analysis, especially after heating. What could this be?
A3: This is likely a 3,5-diphenyl-1,2,4-oxadiazole . This side product forms through the thermal cyclization and dehydration of an O-acyl this compound intermediate, which can be generated from the reaction of two this compound molecules or from this compound reacting with an acylated species.[6][7] Elevated temperatures or prolonged reaction times can promote its formation.[7]
Q4: How can I distinguish this compound from its primary side product, benzamide, using analytical techniques?
A4: While both are polar compounds, they can be distinguished effectively.
-
TLC: this compound is generally more polar than benzamide. On a silica plate, it will have a lower Rf value.
-
¹H NMR: this compound has a characteristic broad singlet for the -OH proton and another for the -NH₂ protons. The chemical shifts of these exchangeable protons can vary, but their presence is a key indicator. Benzamide will show two distinct signals for the -NH₂ protons, typically at different chemical shifts due to restricted rotation around the C-N bond.
-
Acid-Base Properties: this compound is weakly basic and can be protonated and extracted into an acidic aqueous solution, whereas benzamide is neutral.[3] This difference is the basis for purification via acid-base extraction.
Troubleshooting Guide: Impurity Formation and Mitigation
The key to a successful this compound synthesis is controlling the reaction environment to favor the desired nucleophilic addition of hydroxylamine to the nitrile while suppressing competing side reactions.
Core Reaction & Side Product Pathways
The following diagram illustrates the intended synthetic route from benzonitrile to this compound and the pathways to the two most common side products.
Caption: Main synthesis and common side product pathways.
Troubleshooting Matrix
This table provides a systematic approach to diagnosing and solving common issues based on experimental observations.
| Issue Observed | Probable Cause(s) | Causality & Explanation | Recommended Solutions & Protocols |
| High Percentage of Benzamide Impurity | 1. Presence of water in reagents/solvents.[1]2. Trace metal ion contamination (e.g., from glassware or reagents).[3]3. Excessively high reaction temperature or prolonged duration. | Water acts as a nucleophile, attacking the nitrile or amidoxime to form the more thermodynamically stable amide. Metal ions like iron can act as Lewis acids, activating the nitrile group towards hydrolysis.[3] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents if the protocol allows. 2. Use a Chelating Agent: Add a small amount (e.g., 0.1-1 mol%) of a chelating agent like EDTA or o-phenanthroline to sequester metal ions. This is a patented industrial strategy to stabilize yields.[3]3. Optimize Conditions: Monitor the reaction by TLC. Avoid overheating and work up the reaction promptly upon completion.[1]4. Purification: Use Protocol 2 (Acid-Base Extraction) to effectively remove the neutral benzamide. |
| Formation of 3,5-Diphenyl-1,2,4-oxadiazole | 1. High reaction temperature.2. Extended reaction times. | This compound can undergo self-condensation, especially when heated.[7] One molecule can acylate another, followed by a cyclodehydration reaction to form the stable oxadiazole ring. | 1. Strict Temperature Control: Maintain the reaction temperature as specified in the protocol, typically between room temperature and a gentle reflux (e.g., 40-60°C).2. Minimize Reaction Time: Once TLC indicates consumption of the starting material, proceed with the workup without unnecessary delay. |
| Low Overall Yield with Multiple Unidentified Spots on TLC | 1. Degradation of hydroxylamine.2. Degradation of the this compound product. | Free hydroxylamine can be unstable. If the base is added too quickly or the temperature is too high, it can decompose. The amidoxime functional group itself can be sensitive to harsh acidic or basic conditions over long periods. | 1. Controlled Addition: Add the base solution slowly to the hydroxylamine hydrochloride suspension to generate the free base in situ at a controlled rate.2. Quality Control: Use high-purity hydroxylamine hydrochloride. Impurities in the starting material can lead to side reactions.[8]3. Neutral Workup: After the reaction, adjust the pH to near neutral (6-7) before extraction to minimize degradation of the product.[5] |
Experimental Protocols
Protocol 1: Optimized General Synthesis of this compound
This protocol incorporates best practices to minimize common side products.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium carbonate (1.5-2.0 equivalents).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 3:1 v/v).
-
Starting Material: Add benzonitrile (1.0 equivalent) to the suspension.
-
Reaction: Heat the mixture to a gentle reflux (typically 50-70°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 4-8 hours.
-
Workup:
Protocol 2: Purification by Acid-Base Extraction
This is the most effective method for removing neutral impurities like benzamide and unreacted benzonitrile.[3]
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with cold 1M hydrochloric acid (HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.
-
Neutralization: Combine the aqueous layers and cool in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is ~8-9. The pure this compound will precipitate as a white solid.
-
Isolation: Filter the purified product, wash thoroughly with cold water to remove salts, and dry under vacuum.
Troubleshooting Logic Flow
Use this decision tree to systematically diagnose and address issues in your synthesis.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. (n.d.). National Institutes of Health. [Link]
- Process for producing benzamidoximes. (2001).
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH. (2022). National Institutes of Health. [Link]
- Synthesis method for benzamidine derivatives. (n.d.).
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). National Institutes of Health. [Link]
-
Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. (1968). Journal of the Chemical Society C. [Link]
-
The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. (2013). Acta Chimica Slovenica. [Link]
-
Formation and thermal reaction of O-(N-acetylbenzimidoyl)this compound: comparison with the formation of 3,5-disubstituted 1,2,4-oxadiazoles from O-acetylarylamidoximes and O-aroylacetamidoximes. (1980). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2019). Molecules. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2015). IRIS UniPA. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (2016). SciELO. [Link]
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). National Institutes of Health. [Link]
-
Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed. [Link]
-
Preparation of benzamide. (n.d.). PrepChem.com. [Link]
-
Synthesis method of benzamidine hydrochloride. (n.d.). Patsnap. [Link]
-
Acylation of O-alkylbenzohydroxamic acids; configurational assignment, interconversion, and rearrangement of the E- and Z-isomers of a new group of O-acyl isoamides. (1977). Sci-Hub. [Link]
-
Sythetic Applications of the Thermolysis of this compound Derivatives. (2016). ResearchGate. [Link]
-
Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. (2017). Royal Society of Chemistry. [Link]
-
C–H alkylation of benzamides with alkyl halides. (2020). ResearchGate. [Link]
-
Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. (2017). Royal Society of Chemistry. [Link]
-
The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. (2013). ResearchGate. [Link]
- Method for purifying hydroxylamine hydrochloride. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 4. Buy N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 [smolecule.com]
- 5. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation and thermal reaction of O-(N-acetylbenzimidoyl)this compound: comparison with the formation of 3,5-disubstituted 1,2,4-oxadiazoles from O-acetylarylamidoximes and O-aroylacetamidoximes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Benzamidoxime Reactions
Welcome to the technical support center for benzamidoxime synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of benzamidoximes, a critical intermediate in pharmaceutical development.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the nucleophilic addition of hydroxylamine to a benzonitrile derivative.[2] This reaction is widely used due to its straightforward nature and the general availability of the starting materials.[2]
Q2: My this compound synthesis is resulting in a low yield. What are the primary contributing factors?
Low yields in this compound synthesis can often be attributed to several key factors:
-
Hydrolysis of the Nitrile or Amidoxime: The primary cause of yield loss is often the hydrolysis of either the starting benzonitrile or the this compound product to the corresponding benzamide.[3] This is particularly problematic in the presence of excess water or under harsh temperature and pH conditions.[3]
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing can lead to an incomplete conversion of the starting materials.[4]
-
Suboptimal Reagent Stoichiometry: The molar ratio of hydroxylamine to the benzonitrile is crucial. An inappropriate ratio can lead to incomplete conversion or the formation of side products.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.[4] For instance, using an excessive volume of solvent during recrystallization can result in a substantial portion of the product remaining in the mother liquor.[4]
Q3: I have a significant amount of a white, solid byproduct in my crude product. What is it likely to be, and how can I remove it?
The most common byproduct in this reaction is the corresponding benzamide, formed via hydrolysis.[3] To confirm its identity, you can use analytical techniques such as NMR, IR, and Mass Spectrometry.[5]
Purification Strategy:
If the benzamide byproduct is present, it can often be removed through careful purification. Since benzamide is generally less polar than this compound, column chromatography on silica gel can be an effective separation method. Alternatively, recrystallization from a suitable solvent system may selectively crystallize the desired this compound, leaving the benzamide in the mother liquor.[3]
Troubleshooting Guide for Low Yields
This section provides a systematic approach to diagnosing and resolving issues leading to low yields in your this compound synthesis.
Issue 1: The Reaction is Sluggish or Incomplete
Initial Diagnosis:
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.[6] If the starting benzonitrile is still present after the expected reaction time, the reaction is likely incomplete.
Troubleshooting Workflow:
Caption: Optimizing workup and purification to minimize product loss.
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzonitrile
[3][7] This protocol provides a standard method for the synthesis of this compound.
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol (95%)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the benzonitrile in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium carbonate in water.
-
Add the aqueous solution of hydroxylamine and sodium carbonate to the ethanolic solution of benzonitrile.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. [3]8. Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture). [3]
Protocol 2: Analytical Monitoring by HPLC-UV
[1] Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Detection Wavelength: Approximately 270 nm (determine the optimal wavelength by a UV scan of a this compound standard)
Procedure:
-
Prepare a stock solution of a this compound reference standard in a suitable solvent like methanol or acetonitrile.
-
Prepare working standards by diluting the stock solution.
-
Prepare samples of your reaction mixture by diluting a small aliquot in the mobile phase.
-
Set up a gradient elution method (e.g., starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B) to separate the starting material, product, and any byproducts.
-
Inject the standards and samples to monitor the disappearance of the starting material and the formation of the product.
Data Presentation
Comparative Performance of Analytical Methods
[1]
| Performance Parameter | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Sensitivity | Moderate (µg/mL to ng/mL range) | High (ng/mL to pg/mL range) |
| Selectivity | Good, dependent on chromatographic separation | Excellent, based on mass-to-charge ratio |
| Linearity | Good over a defined concentration range | Excellent over a wide dynamic range |
| Accuracy | High | High |
| Precision | High | High |
References
-
This compound | C7H8N2O | CID 7259353. PubChem. Available from: [Link]
-
Synthesis method of benzamidine hydrochloride. Eureka | Patsnap. Available from: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Preventing the formation of benzamide byproduct during synthesis
An essential reaction in medicinal chemistry and drug development is the synthesis of the benzamide moiety. However, the formation of byproducts frequently complicates these syntheses, leading to low yields and difficult purifications. This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, prevent, and minimize the formation of common benzamide byproducts.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during benzamide synthesis, categorized by the synthetic route.
General Troubleshooting
Q1: My benzamide synthesis resulted in a low yield and a complex mixture of products. What are the first things I should check?
A1: When facing low yields and multiple byproducts, a systematic review of your reaction parameters is the best approach. Start by assessing these four critical areas:
-
Reagent and Solvent Purity: The most common culprit is often the presence of water. Acyl chlorides, such as benzoyl chloride, are highly reactive towards moisture and will readily hydrolyze to benzoic acid, consuming your starting material.[1][2] Similarly, some coupling reagents can degrade upon storage.
-
Solution: Always use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Ensure your amine is dry and use fresh reagents, especially acyl chlorides and carbodiimides.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of specific byproducts.
-
Temperature Control: Amide bond formation, particularly with reactive reagents like benzoyl chloride, is often exothermic.[2] Lack of temperature control can accelerate side reactions.
-
Reaction Monitoring: Assuming a reaction has gone to completion without verification can be misleading.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and confirm the consumption of starting materials.[1]
-
Route 1: Synthesis from Acyl Chlorides (e.g., Benzoyl Chloride)
Q2: My reaction with benzoyl chloride is contaminated with a significant amount of benzoic acid. Why is this happening and how can I prevent it?
A2: The presence of benzoic acid is a clear indicator of hydrolysis.[5] Benzoyl chloride is highly reactive and will readily react with any trace amounts of water in your solvent, on your glassware, or in your amine starting material.[1] This side reaction consumes your benzoyl chloride, reducing the yield of your desired benzamide.
Prevention Strategies:
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, use anhydrous solvents, and protect the reaction from atmospheric moisture with a drying tube or by running it under an inert atmosphere (N₂ or Ar).[2]
-
Reagent Quality: Use freshly distilled or a new bottle of benzoyl chloride to minimize benzoic acid that may have formed during storage.[2]
-
Schotten-Baumann Conditions: This technique uses a two-phase system (e.g., dichloromethane and water) with a base like NaOH in the aqueous phase.[3] The base neutralizes the HCl byproduct, preventing it from protonating the amine, while vigorous stirring brings the reactants into contact.[3] The benzoyl chloride preferentially reacts with the amine in the organic phase over the hydroxide in the aqueous phase.
Q3: I've isolated a byproduct that seems to be a diacylated amine (e.g., N-benzoylbenzamide). How do I minimize its formation?
A3: Diacylation occurs when a second molecule of the acylating agent (e.g., benzoyl chloride) reacts with the newly formed benzamide. This is more common with primary amines and is favored by harsh conditions.
Prevention Strategies:
-
Control Stoichiometry: Avoid using a large excess of benzoyl chloride. A 1:1 stoichiometric ratio or a slight excess of the amine is recommended to ensure the complete consumption of the acylating agent.[3][5]
-
Slow Addition: Add the benzoyl chloride dropwise to the amine solution. This maintains a low concentration of the acylating agent in the reaction mixture, favoring mono-acylation.[5]
-
Moderate Conditions: Avoid high temperatures and the use of excessively strong, non-hindered bases, which can deprotonate the newly formed amide and facilitate a second acylation.[5]
Route 2: Synthesis from Carboxylic Acids (Coupling Reagents)
Q4: I'm using a carbodiimide coupling reagent (DCC or EDC) and getting a persistent impurity that is difficult to separate. What is it and how can I avoid it?
A4: The most common and troublesome byproduct in carbodiimide-mediated couplings is an N-acylurea . This impurity forms from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[1] Because N-acylurea often has similar solubility and polarity to the desired amide product, it can be very challenging to remove by crystallization or standard column chromatography.[1]
Prevention Strategies:
-
Use Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][4] These additives intercept the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but still reactive enough to form the desired amide.[1]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and HOBt before adding the amine can sometimes reduce side reactions.[6]
Q5: My DCC-coupled reaction left a lot of white precipitate that isn't my product. What is this?
A5: When using N,N'-dicyclohexylcarbodiimide (DCC), the precipitate is almost certainly dicyclohexylurea (DCU) .[3][4] This is the byproduct formed from DCC after it has activated the carboxylic acid. Fortunately, DCU is insoluble in most common organic solvents (like dichloromethane, ethyl acetate, or THF) and can be easily removed by simple filtration of the reaction mixture before the aqueous workup.[3][6]
Route 3: Synthesis from Benzonitrile Hydrolysis
Q6: I'm trying to hydrolyze benzonitrile to benzamide, but the reaction is proceeding all the way to benzoic acid. How can I stop the reaction at the amide stage?
A6: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7] Under typical harsh acidic or basic hydrolysis conditions (e.g., heating with concentrated HCl or NaOH), the reaction is very difficult to stop at the amide stage, as the amide itself is also hydrolyzed.[7][8]
Strategies for Controlled Hydrolysis:
-
Milder Acidic Conditions: Some success has been reported using milder acid conditions, such as HCl at a controlled temperature of around 40°C.[7] Another effective method is using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), which can achieve a highly selective conversion of nitriles to amides.[9]
-
Alkaline Peroxide: A common and effective method for selectively forming the amide is using an alkaline solution of hydrogen peroxide.[9] The hydroperoxide anion is a specific nucleophile for this transformation.
-
Solvent Choice: Using tert-butanol as a solvent has been shown to help stop the hydrolysis at the amide stage.[7]
Route 4: Rearrangement Reactions (Beckmann/Schmidt)
Q7: In my Beckmann (or Schmidt) rearrangement to form a substituted benzamide, I'm getting regioisomeric byproducts. How can I control the selectivity?
A7: In both the Beckmann rearrangement (of oximes) and the Schmidt reaction (of ketones), the regiochemical outcome depends on which group attached to the carbonyl carbon migrates to the nitrogen atom.
-
Beckmann Rearrangement: The migration is stereospecific. The group that is anti-periplanar (trans) to the leaving group (the hydroxyl group on the oxime) is the one that migrates.[10][11] Therefore, controlling the E/Z geometry of the starting oxime is key to controlling the regioselectivity. However, under some acidic conditions, the oxime isomers can interconvert, leading to a mixture of amide products.[10]
-
Schmidt Reaction: With unsymmetrical ketones, the reaction can be less selective. The outcome is often influenced by a combination of steric and electronic factors, with the bulkier group or the group better able to stabilize a positive charge sometimes migrating preferentially.[12] Controlling the reaction conditions (acid strength, temperature) can influence the ratio of products. For ketones, the reaction involves the formation of an azidohydrin intermediate, which rearranges to the amide.[13]
Visual Troubleshooting and Mechanistic Insights
The following diagrams illustrate key decision-making processes and reaction mechanisms to help you visualize and prevent byproduct formation.
Caption: A workflow for troubleshooting common issues in benzamide synthesis.
Caption: Mechanism of N-acylurea byproduct formation and its prevention using HOBt.
Comparative Data and Protocols
Table 1: Comparison of Common Amide Coupling Reagents and Mitigation Strategies
| Reagent Class | Example(s) | Common Byproduct(s) | Mitigation Strategy | Key Considerations |
| Carbodiimides | DCC, EDC | N-Acylurea, Dicyclohexylurea (DCU) | Add HOBt or HOAt to suppress N-acylurea formation.[1][4] DCU is removed by filtration.[3] | EDC and its urea byproduct are water-soluble, simplifying workup. DCC is inexpensive but DCU removal is required. |
| Uronium/Aminium | HATU, HBTU | Guanidinium byproduct | Ensure correct order of addition (pre-activate acid before adding amine). | Highly efficient and fast-acting, but more expensive. Good for sterically hindered couplings.[14] |
| Phosphonium | PyBOP, PyAOP | Phosphine oxide | Byproduct is typically removed during aqueous workup or chromatography. | Very effective but can be sensitive to moisture. Generates stoichiometric amounts of phosphine oxide waste. |
Experimental Protocols
Protocol 1: Minimizing Benzoic Acid via Schotten-Baumann Conditions [3][4]
-
Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.1 eq) in dichloromethane (DCM). In a separate addition funnel, dissolve benzoyl chloride (1.0 eq) in DCM. Prepare an aqueous solution of 2M NaOH.
-
Cooling: Cool the flask containing the amine solution to 0 °C in an ice bath.
-
Reaction: With vigorous stirring, add the benzoyl chloride solution dropwise to the amine solution. Simultaneously, add the NaOH solution dropwise to keep the aqueous layer basic (check with pH paper).
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates consumption of the starting amine.
-
Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzamide, which can be purified by recrystallization.
Protocol 2: Suppressing N-Acylurea Formation with EDC/HOBt [1]
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM in a dry round-bottom flask.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: If the amine is used as a salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Coupling Reagent Addition: Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Workup: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
References
-
Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. DOI: 10.1021/jo048240a. Available from [Link]
-
Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. Retrieved from [Link]
-
Mendoza, A. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2382. DOI: 10.3390/molecules23092382. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]
-
PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). Chemistry of Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. DOI: 10.1039/B701677H. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hofmann Reaction. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Schmidt Reaction: Mechanism & Application. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Wiberg, K. B. (1954). The Mechanisms of Hydrogen Peroxide Reactions. I. The Conversion of Benzonitrile to Benzamide. Journal of the American Chemical Society, 75(16), 3961–3964. DOI: 10.1021/ja01136a021. Retrieved from [Link]
-
Wyzant. (2023, June 17). Hofmann rearrangement mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
-
Tom's Lab. (2018, June 4). Benzamide Preparation from Benzoic Acid [Video]. YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. Beckmann Rearrangement [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Schmidt Reaction [organic-chemistry.org]
- 14. growingscience.com [growingscience.com]
Technical Support Center: Benzamidoxime Production Scale-Up
Welcome to the technical support center for the scale-up of benzamidoxime production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the complexities of transitioning this compound synthesis from the laboratory to a larger scale.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound production, providing potential causes and actionable solutions in a question-and-answer format.
Section 1.1: Low Yield and Purity
Question 1: We are experiencing a significant drop in yield and purity upon scaling up our this compound synthesis from benzonitrile and hydroxylamine. What are the likely causes and how can we mitigate them?
Answer: A decrease in yield and purity during scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale. The primary culprits are often related to mass and heat transfer limitations, reagent stability, and the presence of impurities.
-
Inadequate Mixing and Mass Transfer: In larger reactors, achieving homogenous mixing of the reactants (benzonitrile and hydroxylamine) becomes more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Evaluate and optimize the agitation system in your reactor. This may involve changing the impeller type, agitation speed, or baffle configuration to ensure efficient mixing. For biphasic reactions, consider the use of a phase transfer catalyst to facilitate the reaction between the reactants in different phases.[1]
-
-
Poor Temperature Control: The reaction between benzonitrile and hydroxylamine is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it harder to dissipate the heat generated.[2] This can lead to a temperature increase that accelerates the decomposition of hydroxylamine and the formation of byproducts.
-
Solution: Implement a more robust temperature control strategy. This could involve using a reactor with a better heat exchange capacity, adjusting the addition rate of the reactants to control the rate of heat generation, or using a solvent with a higher heat capacity.
-
-
Hydroxylamine Decomposition: Hydroxylamine can be unstable, especially at elevated temperatures and in the presence of certain metal ions. Its decomposition can lead to the formation of water, which can hydrolyze the starting nitrile to the corresponding amide, a common impurity.
-
Solution: Ensure the quality of the hydroxylamine used. It is often supplied as a more stable salt, like hydroxylamine hydrochloride or sulfate, from which the free hydroxylamine is generated in situ using a base.[3] Control the reaction temperature carefully and consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
-
-
Metal Ion Contamination: Trace amounts of metal ions, such as iron, can catalyze the decomposition of hydroxylamine and lead to a significant decrease in yield.[4] These ions can leach from stainless steel reactors, especially under acidic or basic conditions.
-
Solution: A patent for this compound production suggests the use of a chelating agent, such as EDTA, to sequester metal ions and stabilize the reaction, leading to consistently high yields.[4] The use of glass-lined reactors can also prevent contact of the reaction mixture with metal surfaces.
-
Section 1.2: Side Reactions and Impurity Formation
Question 2: We are observing a significant amount of benzamide as a byproduct in our scaled-up production. What is the mechanism of its formation and how can we minimize it?
Answer: The formation of benzamide is a well-documented side reaction in this compound synthesis.[4] It primarily arises from the hydrolysis of the starting material, benzonitrile, or the product, this compound, under the reaction conditions.
-
Mechanism of Benzamide Formation:
-
Hydrolysis of Benzonitrile: Water present in the reaction mixture (either from aqueous reagents or as a byproduct of hydroxylamine decomposition) can hydrolyze benzonitrile to benzamide, especially under basic or acidic conditions and at elevated temperatures.
-
Decomposition of this compound: While generally stable, this compound can undergo decomposition, particularly at higher temperatures, to yield benzonitrile and other products.[5] The regenerated benzonitrile can then be hydrolyzed to benzamide.
-
-
Strategies to Minimize Benzamide Formation:
-
Control of Water Content: Use anhydrous solvents where possible and ensure that all reagents are dry. If using an aqueous solution of hydroxylamine, carefully control the stoichiometry.
-
Temperature Management: Maintain the reaction temperature as low as practically possible to slow down the rate of hydrolysis and decomposition reactions.
-
pH Control: The rate of nitrile hydrolysis is pH-dependent. Careful control of the base addition can minimize the time the reaction mixture spends at a pH that strongly favors hydrolysis.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
A typical workflow for minimizing side reactions is illustrated below:
Caption: Workflow for Minimizing Byproduct Formation.
Section 1.3: Workup and Purification Challenges
Question 3: Our current purification by recrystallization is becoming inefficient at a larger scale. Are there alternative or optimized methods for purifying crude this compound, particularly to remove benzamide?
Answer: Recrystallization can indeed become cumbersome and lead to significant product loss at scale. For separating this compound from the common byproduct benzamide, an extractive workup based on the difference in their acid-base properties is highly effective.
-
Acidic Extraction: this compound is basic and can be protonated to form a water-soluble salt. Benzamide, being neutral, will remain in the organic phase.
-
Protocol:
-
After the reaction is complete, quench and dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers. The organic layer will contain benzamide and other non-basic impurities.
-
Wash the organic layer with more dilute acid to ensure complete extraction of the product.
-
Combine the aqueous layers and cool them in an ice bath.
-
Slowly add a base (e.g., aqueous sodium hydroxide or sodium carbonate) to the aqueous layer until the pH is neutral to slightly basic (pH 7-8).
-
The this compound will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
This method is highly efficient for removing benzamide and is readily scalable.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for a scalable synthesis of this compound?
A1: The most common and industrially viable route is the reaction of a benzonitrile derivative with hydroxylamine.[6] It is often preferable to use hydroxylamine hydrochloride or sulfate and a base (such as sodium hydroxide, sodium carbonate, or triethylamine) to generate the free hydroxylamine in situ.[1][3] This approach avoids the handling of the less stable free hydroxylamine.
Q2: What analytical techniques are recommended for in-process control and final product analysis?
A2: A combination of chromatographic techniques is ideal for monitoring the reaction and assessing the purity of the final product.
| Analytical Technique | Application | Key Considerations |
| HPLC-UV | In-process control (monitoring disappearance of starting material and formation of product), final product purity assessment.[7][8] | A C18 reverse-phase column with a mobile phase of water and acetonitrile (often with a modifier like formic acid) is typically used.[7] |
| LC-MS/MS | Identification and quantification of trace impurities.[7] | Offers higher sensitivity and specificity than HPLC-UV, making it suitable for detecting low-level byproducts. |
| GC-MS | Analysis of volatile impurities. | This compound and some byproducts are not very volatile and may require derivatization (e.g., silylation) prior to analysis.[9] |
| NMR Spectroscopy | Structural confirmation of the final product and identification of major impurities. | Provides detailed structural information. |
Q3: What are the key safety considerations when handling this compound and its reagents on a large scale?
A3: Safety is paramount during scale-up. Key considerations include:
-
Hydroxylamine: Can be explosive, especially in its pure form. It is also a skin and respiratory irritant. Using its more stable salt forms is recommended.[10]
-
This compound: Is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[10][11]
-
Solvents: Many organic solvents are flammable and have associated health risks.
-
Thermal Hazards: The reaction can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is crucial before scaling up to prevent thermal runaway.[2]
Mandatory Safety Measures:
-
Always work in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Have appropriate spill control materials and fire extinguishers readily available.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[10][12]
Q4: How should this compound be stored?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[12] Some suppliers recommend refrigerated storage (2°C - 8°C).[13]
Part 3: Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a generalized procedure based on common literature methods and should be optimized for specific equipment and scales.
-
Reagent Preparation:
-
Reaction Setup:
-
Add the benzonitrile (1.0 equivalent) to the hydroxylamine solution.
-
Cool the mixture to 10°C using an external cooling bath.
-
-
Base Addition:
-
Slowly add a solution of a base (e.g., 30% aqueous NaOH or solid potassium carbonate, 1.5 equivalents) to the reaction mixture while maintaining the temperature between 10-40°C. The addition should be controlled to manage the exotherm.[1]
-
-
Reaction:
-
Workup and Isolation:
-
Cool the reaction mixture to 5°C.
-
Adjust the pH to 6-7 with dilute hydrochloric acid. A solid should precipitate.[1]
-
Filter the crude product and wash it with cold water.
-
Dry the solid under vacuum at 50°C.
-
-
Purification (if necessary):
-
Dissolve the crude product in an organic solvent.
-
Perform an acidic extraction as described in the Troubleshooting Guide (Section 1.3).
-
Precipitate the pure this compound by neutralizing the acidic aqueous extract.
-
Filter, wash with cold water, and dry the final product.
-
Caption: A typical workflow for the synthesis and purification of this compound.
References
- Kasahara, I., Kojima, S., & Yamanaka, H. (2001). Process for producing benzamidoximes. U.S.
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2467. [Link]
-
Molecules. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]
- (2017). Synthesis method for benzamidine derivatives.
- TCI Chemicals. (2025).
- (n.d.). Synthesis method of benzamidine hydrochloride.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for this compound Analysis.
- BenchChem. (2025). A Researcher's Guide to Quantitative Analysis of this compound Reaction Byproducts by GC-MS.
- (2003). This compound derivatives, intermediates and processes for their preparation, and their use as fungicides. U.S.
- BenchChem. (2025). Troubleshooting common issues in benzamide synthesis.
- BenchChem. (2025). How to overcome common problems in Benzamide synthesis?
- BenchChem. (n.d.). A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide.
- Kasahara, I., et al. (1999). This compound derivatives, method for preparation thereof and fungicide for agricultural and horticultural use. U.S.
- (2017). Synthesis method for benzamidine derivatives.
- Fisher Scientific. (2010).
- Smolecule. (2023). N'-Hydroxybenzenecarboximidamide hydrochloride.
-
Simoneau, C. A., Strohl, A. M., & Ganem, B. (2007). Studies on the synthesis of amidoximes from nitroalkanes. Tetrahedron Letters, 48(11), 1809-1811. [Link]
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
- Perković, I., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7016.
- Biosynth. (n.d.). This compound hydrochloride.
- ResearchGate. (n.d.). Amidoxime syntheses using hydroxylamine.
- Sigma-Aldrich. (2025).
- CymitQuimica. (n.d.). CAS 613-92-3: this compound.
- BenchChem. (n.d.). Troubleshooting low yield in Benzonitrile synthesis.
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- National Center for Biotechnology Information. (n.d.). This compound.
- World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
- ResearchGate. (n.d.).
- ChemicalBook. (2025). This compound HYDROCHLORIDE.
- Gosenca, M., et al. (2013). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Acta Chimica Slovenica, 60(2), 310-322.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Chemtek Scientific. (n.d.).
- (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- Pharmaceutical Processing World. (2014).
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- AMI Scientific. (n.d.). This compound TCI Analytical reagent.
Sources
- 1. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. Buy N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 [smolecule.com]
- 4. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. biosynth.com [biosynth.com]
Technical Support Center: Strategies for Improving the Solubility of Benzamidoxime Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges encountered with benzamidoxime derivatives. These compounds, while promising therapeutic agents, often exhibit poor aqueous solubility, which can hinder their development and bioavailability.[1] This document is designed to provide you with the strategic insights and practical methodologies needed to overcome these hurdles.
Understanding the Challenge: Why is Solubility an Issue?
This compound derivatives, like many aromatic compounds, possess a molecular structure that contributes to low aqueous solubility. The presence of the benzamide group and other lipophilic moieties can lead to strong crystal lattice energy and poor interaction with water molecules, making them challenging to dissolve.[1][2] This poor solubility is a significant obstacle in drug development, as it can lead to low and variable bioavailability, limiting the therapeutic potential of these compounds.[3]
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take to assess the solubility of my this compound derivative?
A1: A thorough initial solubility assessment is critical. We recommend a multi-faceted approach:
-
Aqueous Solubility Profiling: Determine the solubility in purified water and a range of biologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the pH-dependent solubility. The shake-flask method is a standard and reliable technique for this purpose.[4]
-
Organic Solvent Screening: Assess solubility in a panel of pharmaceutically acceptable organic solvents (e.g., ethanol, propylene glycol, PEG 400). This information is vital for developing co-solvent systems or for use in certain formulation processes.
-
Biopharmaceutical Classification System (BCS) Categorization: Based on its aqueous solubility and permeability, tentatively classify your compound within the BCS framework. This compound derivatives often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which helps in selecting an appropriate solubility enhancement strategy.[5]
Q2: Can pH modification alone be an effective strategy for my this compound derivative?
A2: It can be, but its effectiveness depends on the ionization constant (pKa) of your specific derivative. The amidoxime group has a basic pKa, and other functional groups on the molecule may be acidic or basic.
-
For Weakly Basic Derivatives: Lowering the pH of the medium will lead to protonation and the formation of a more soluble cationic species. Incorporating acidifiers into the formulation can create a favorable microenvironmental pH to enhance dissolution.[6][7]
-
For Weakly Acidic Derivatives: Conversely, increasing the pH will result in the formation of a more soluble anionic salt.
-
Limitations: While simple, pH modification may not be sufficient for compounds with very low intrinsic solubility. Also, drastic pH changes can lead to stability issues or physiological incompatibility.[8]
Q3: When should I consider more advanced techniques like solid dispersions or nanosuspensions?
A3: If initial strategies like pH modification and co-solvents do not provide the desired solubility enhancement, or if you are developing a solid oral dosage form, advanced methods are the next logical step.
-
Solid Dispersions: This technique is particularly promising for improving the oral absorption of BCS Class II drugs.[9] By dispersing the drug in a hydrophilic polymer matrix at a molecular level, you can significantly increase its dissolution rate and apparent solubility.[9][10][11]
-
Nanosuspensions: If your compound is poorly soluble in both aqueous and organic media, nanosuspension technology is a powerful option.[12][13] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity.[14][15][16]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides solutions to common problems encountered during the solubilization of this compound derivatives.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Precipitation of the compound in an aqueous formulation upon standing. | The aqueous solubility limit has been exceeded, leading to supersaturation and subsequent precipitation. | 1. Introduce a Co-solvent: Start by adding a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400.[17] These solvents reduce the polarity of the aqueous medium, improving the solubility of lipophilic compounds. 2. Optimize Co-solvent Concentration: Systematically vary the co-solvent ratio to find the optimal concentration that maintains solubility without causing toxicity or stability issues. |
| Low solubility persists even with a co-solvent. | The intrinsic solubility of the derivative is extremely low, or the chosen co-solvent is not optimal. | 1. Screen a Wider Range of Solvents: Test a broader array of pharmaceutically acceptable solvents to identify a more effective one. 2. Employ a Ternary System: Combine water, a co-solvent, and a surfactant. Surfactants can form micelles that encapsulate the hydrophobic drug, significantly increasing its apparent solubility.[18] 3. Investigate Complexation: Use cyclodextrins to form inclusion complexes. The hydrophobic interior of the cyclodextrin can encapsulate the this compound derivative, while the hydrophilic exterior improves aqueous solubility.[][20][21] |
| The formulation is unstable, showing phase separation over time. | Incompatibility between the formulation components or insufficient stabilization. | 1. Surfactant Screening: For emulsion-based systems, screen different surfactants to find one that provides better stabilization of the dispersed phase. 2. Polymer Addition: In suspensions or solid dispersions, the choice of polymer is critical. Ensure the polymer is compatible with the drug and provides adequate steric or electrostatic stabilization.[15] 3. Evaluate Solid-State Stability: For solid dispersions, amorphous forms can be prone to recrystallization. Conduct stability studies under accelerated conditions to assess the physical stability of the formulation. |
| Salt formation attempts result in an unstable or poorly soluble salt. | The pKa difference between the drug and the counter-ion is not optimal, or the resulting salt has a high crystal lattice energy. | 1. Follow the pKa Rule: As a general guideline, a pKa difference of at least 3 units between the acid and base is recommended for stable salt formation.[22] 2. Screen a Variety of Counter-ions: Experiment with a range of pharmaceutically acceptable counter-ions to identify one that forms a stable salt with improved solubility.[23] The properties of the counter-ion can significantly impact the solubility of the resulting salt.[23] 3. Characterize the Salt Form: Thoroughly characterize the resulting salt using techniques like PXRD, DSC, and TGA to confirm its crystalline form and assess its stability. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is designed to enhance the dissolution rate of a poorly water-soluble this compound derivative by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K-30, HPMC E4)[24]
-
Suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both the this compound derivative and the hydrophilic polymer in a common organic solvent. Ensure complete dissolution.[9]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature. This will leave a thin film or solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried mass and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
Rationale: By dispersing the drug at a molecular level within the polymer matrix, the energy required to break the crystal lattice is reduced, leading to a faster dissolution rate.[25]
Protocol 2: Formulation of a Nanosuspension using High-Pressure Homogenization
This protocol aims to increase the surface area and dissolution velocity of the this compound derivative by reducing its particle size to the nanometer range.
Materials:
-
This compound derivative
-
Stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Pre-suspension: Disperse the this compound derivative in an aqueous solution containing the stabilizer.
-
Homogenization: Subject the pre-suspension to high-pressure homogenization. The high shear forces and cavitation will break down the drug crystals into nanoparticles.
-
Cycling: Repeat the homogenization cycles until the desired particle size distribution is achieved.
-
Characterization: Analyze the particle size and zeta potential of the resulting nanosuspension to ensure stability.
Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. Nanosuspensions maximize this surface area, leading to a significant increase in dissolution velocity.[15]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This method enhances the aqueous solubility of the this compound derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)[26]
-
Water
-
Mortar and pestle
Procedure:
-
Paste Formation: Place the cyclodextrin in a mortar and add a small amount of water to form a thick paste.
-
Incorporation of Drug: Gradually add the this compound derivative to the paste while continuously triturating.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex and pass it through a sieve.
Rationale: The hydrophobic this compound derivative is encapsulated within the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with water, thereby increasing the apparent solubility of the drug.[][20]
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for a this compound derivative.
Caption: Decision workflow for solubility enhancement.
Advanced Strategy: The Prodrug Approach
When other formulation strategies are not viable or sufficient, chemical modification of the this compound derivative through a prodrug approach can be considered.[27][28][29] This involves attaching a hydrophilic promoiety to the parent drug, which is cleaved in vivo to release the active compound.
-
Phosphate Esters: The addition of a phosphate group can dramatically increase aqueous solubility.
-
Amino Acid Conjugates: Linking an amino acid can improve solubility and potentially target specific transporters.[28]
-
Glycosides: Attaching a sugar moiety is another effective way to enhance hydrophilicity.
The design of a successful prodrug requires careful consideration of the linkage chemistry to ensure efficient cleavage and release of the active drug at the desired site of action.[30]
References
-
Singh, P., et al. (2017). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 8(2), 81-87. Available from: [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An emerging trend to improve solubility of poorly water soluble drugs. Journal of Pharmacy Research, 4(3), 815-820. Available from: [Link]
-
Kumar, S., & Singh, S. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 154-159. Available from: [Link]
-
Müller, R. H., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 609. Available from: [Link]
-
Saffoon, N., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(8), 2506-2514. Available from: [Link]
-
Sharma, D., et al. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 15(12), 1159-1175. Available from: [Link]
-
Stanekzai, A., & Vikrant. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 526-532. Available from: [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Mishra, A., et al. (2013). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG BY USING NANO- SUSPENSION TECHNOLOGY. International Journal of Research and Development in Pharmacy and Life Sciences, 2(6), 642-649. Available from: [Link]
-
Der Pharmacia Lettre. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(4), 111-122. Available from: [Link]
-
Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297-2312. Available from: [Link]
-
Sharma, A., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4), 415-425. Available from: [Link]
-
Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. Available from: [Link]
-
Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]
-
Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology, 35(11). Available from: [Link]
-
Al-Gousous, J., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(11), 4263-4277. Available from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Expert Opinion on Drug Delivery, 9(10), 1231-1244. Available from: [Link]
-
Kim, M. S., et al. (2020). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 17(1), 25-39. Available from: [Link]
-
Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(1), 3. Available from: [Link]
-
Al-gousous, J., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. FitForThem. Available from: [Link]
-
Clement, B., et al. (2006). N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Journal of Medicinal Chemistry, 49(16), 4826-4832. Available from: [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available from: [Link]
-
Pop, A. L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(13), 2933. Available from: [Link]
-
Saleh, T., & El-Demellawy, M. A. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 28(18), 6667. Available from: [Link]
-
Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. Available from: [Link]
-
ResearchGate. (n.d.). Benzamide and carboxamide prodrugs of PC190723. ResearchGate. Available from: [Link]
-
Al-Hayali, L. (2017). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available from: [Link]
-
da Silva, A. B., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(8), 13397-13430. Available from: [Link]
-
N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. Available from: [Link]
-
Sahu, G. K., & Gupta, C. (2023). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. International Journal of Novel Research in Pharmaceutical Sciences, 1(2), 50-60. Available from: [Link]
-
Frizon, F. (2011). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. University College Cork. Available from: [Link]
-
Kumar, D., et al. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Scientific Reports, 12(1), 15555. Available from: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of Water-Soluble Compounds Through Salt Formation. ResearchGate. Available from: [Link]
-
Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-10. Available from: [Link]
-
Kim, J. S., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 13(9), 1369. Available from: [Link]
-
International Journal of Lifescience and Pharma Research. (2020). International Journal of Lifescience and Pharma Research, 10(5), P11-16. Available from: [Link]
-
Vemula, V. R. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. AAPS PharmSciTech, 16(5), 981-992. Available from: [Link]
- Google Patents. (n.d.). US6211232B1 - Process for producing benzamidoximes.
-
Kumar, P., et al. (2015). Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique. Journal of Pharmaceutical Investigation, 45, 247-254. Available from: [Link]
-
Hintzen, F., et al. (2014). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutical Research, 31(10), 2739-2748. Available from: [Link]
-
WIPO Patentscope. (n.d.). WO2004037781 - NOVEL this compound DERIVATIVES, INTERMEDIATE PRODUCTS, METHODS FOR THE PRODUCTION THEREOF, AND THEIR USE AS FUNGICIDES. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DSpace [cora.ucc.ie]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. Nanosuspension: An emerging trend to improve solubility of poorly water soluble drugs | Semantic Scholar [semanticscholar.org]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 16. jddtonline.info [jddtonline.info]
- 17. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eijppr.com [eijppr.com]
- 22. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener [mdpi.com]
- 23. research.aston.ac.uk [research.aston.ac.uk]
- 24. Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 30. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
Benzamidoxime Reactions: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for benzamidoxime chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound and its derivatives. This compound is a versatile building block, particularly in the synthesis of nitrogen- and oxygen-containing heterocycles like 1,2,4-oxadiazoles. However, its reactivity is complicated by a subtle but critical phenomenon: tautomerism.
The existence of this compound in two rapidly interconverting forms, the oxime and the hydroxylamine tautomer, is the root of many unexpected reaction outcomes, including low yields and the formation of isomeric byproducts. This guide provides in-depth, experience-based answers to common problems, explains the underlying chemical principles, and offers robust protocols to help you control your reactions and achieve your desired synthetic targets.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Ambiguity
This section addresses the fundamental principles governing this compound's dual reactivity.
Q1: What is tautomeric ambiguity in this compound and why does it matter?
A1: Tautomerism is a form of constitutional isomerism where two structures, known as tautomers, are in rapid equilibrium with each other.[1] In this compound, the equilibrium exists between the Z-amidoxime form and the less stable iminohydroxylamine form. This occurs through a proton transfer from the oxygen to the nitrogen atom.[2]
This matters immensely in synthesis because each tautomer presents a different set of nucleophilic sites.
-
The Z-amidoxime tautomer has a nucleophilic amino group (-NH₂) and a hydroxylamino group (-NOH).
-
The iminohydroxylamine tautomer has a nucleophilic hydroxyl group (-OH) and an imino group (=NH).
The dominant tautomer under your specific reaction conditions will dictate the primary reaction pathway and, ultimately, the product you form. For instance, in the crucial synthesis of 1,2,4-oxadiazoles, acylation of the hydroxylamino oxygen (O-acylation) is the productive first step.[3][4] If conditions favor the iminohydroxylamine tautomer or if the amide nitrogen of the Z-amidoxime is more nucleophilic, competitive N-acylation can occur, leading to undesired side products or reaction failure.[5][6]
Q2: Which this compound tautomer is more stable?
A2: Theoretical and computational studies consistently show that the Z-amidoxime tautomer is the most energetically stable form .[2] The relative energies of other tautomers, like the E-amidoxime and various iminohydroxylamine isomers, are significantly higher. However, "most stable" does not mean it's the only reactive species. Even a small population of a more reactive tautomer can dominate the reaction pathway, a classic case of the Curtin-Hammett principle.
Q3: How do reaction conditions (pH, solvent) affect the tautomeric equilibrium?
A3: Solvent and pH are critical levers for controlling tautomerism.[7][8][9]
-
pH: The pH of the reaction medium can dramatically shift the equilibrium and the relative nucleophilicity of the different sites.
-
Basic Conditions: In the presence of a base, the hydroxyl group of the amidoxime can be deprotonated to form a highly nucleophilic oximate anion. This strongly favors O-acylation, which is often the desired pathway for subsequent cyclization to 1,2,4-oxadiazoles.[10]
-
Acidic Conditions: Under acidic conditions, the amino group (-NH₂) can be protonated, reducing its nucleophilicity. This can also favor reactions at the hydroxylamino oxygen.[6] A study on this compound derivatives as PD-L1 ligands demonstrated this pH-dependent behavior, showing significantly better binding potency at a lower pH (6.2) where the oxime nitrogen is more likely to be protonated.[11]
-
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over another.[12][13][14]
-
Protic Solvents (e.g., ethanol, water): Can form hydrogen bonds with both tautomers, potentially facilitating proton transfer and influencing the equilibrium position.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These are commonly used in reactions like 1,2,4-oxadiazole synthesis.[3] They can influence the reaction by solvating ions and intermediates. For example, the use of DMSO in the presence of an inorganic base is a highly efficient system for synthesizing 1,2,4-oxadiazoles directly from amidoximes and carboxyl derivatives.[3]
-
The interplay between these factors is complex, and empirical optimization is often necessary.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a problem-and-solution framework for issues directly arising from tautomeric ambiguity.
Problem 1: Low yield of desired 1,2,4-oxadiazole; isolation of an N-acylated byproduct.
-
Symptom: You are reacting this compound with an acylating agent (e.g., acyl chloride, anhydride) intending to form a 3,5-disubstituted-1,2,4-oxadiazole, but the yield is low. Spectroscopic analysis (NMR, MS) of the crude reaction mixture shows a significant amount of a stable intermediate that does not cyclize upon heating.
-
Likely Cause: You have significant N-acylation competing with the desired O-acylation . The amide nitrogen of the Z-amidoxime tautomer is acting as a nucleophile. The resulting N-acyl amidoxime is generally stable and will not undergo the necessary cyclodehydration to form the oxadiazole ring. This issue is common under neutral or mildly basic conditions where the amide nitrogen remains a competitive nucleophile.[6]
| Strategy | Mechanism of Action | Recommended Action |
| Use a Strong, Non-Nucleophilic Base | Deprotonates the -NOH group to form a highly nucleophilic oximate, making O-acylation the kinetically favored pathway. | Use bases like t-BuOK, Cs₂CO₃, or DBU. Inorganic bases in aprotic polar solvents are particularly effective for one-pot syntheses.[3] |
| Control Reagent Stoichiometry | Minimizes side reactions by ensuring the acylating agent is consumed by the intended nucleophile. | Use a slight excess (1.1-1.2 equivalents) of the amidoxime relative to the acylating agent. |
| Optimize Temperature | O-acylation is often the kinetically controlled product. Lower temperatures can favor this pathway over the thermodynamically favored N-acylation in some systems. | Run the initial acylation step at a low temperature (e.g., 0 °C) before proceeding to the cyclization step, which may require heat. |
| Employ a Two-Step Protocol | Isolate the O-acyl amidoxime intermediate before cyclization. This allows for purification and characterization, ensuring the correct precursor is used for the final step. | Acylate the amidoxime under conditions known to favor O-acylation, isolate and purify the O-acyl intermediate, then subject it to cyclodehydration conditions (e.g., heating in toluene or using microwave irradiation).[15] |
Problem 2: Reaction with an α,β-unsaturated ester yields an unexpected heterocycle instead of the expected Michael adduct.
-
Symptom: You are attempting a Michael addition of this compound to an electron-deficient alkene like dimethyl maleate, expecting the amino group to add to the double bond. Instead, you isolate a 1,2,4-oxadiazin-5-one derivative.
-
Likely Cause: The reaction is proceeding through the iminohydroxylamine tautomer, or more likely, through the deprotonated oximate form. In a basic medium, the oxygen atom of the amidoxime attacks the double bond. This is followed by an intramolecular cyclization where the amino group attacks one of the ester carbonyls to form the six-membered ring.[10]
Caption: Reaction pathway for 1,2,4-oxadiazinone formation.
-
Modify the Nucleophile: If the goal is N-alkylation, the nucleophilicity of the nitrogen must be enhanced relative to the oxygen. This is challenging. An alternative is to protect the -NOH group, perform the Michael addition, and then deprotect. However, this adds steps to the synthesis.
-
Embrace the Outcome: Recognize that under basic conditions, amidoximes are excellent precursors for these specific six-membered heterocycles when reacted with vicinal bis-electrophiles like maleates.[10] This "problem" can be an opportunity for divergent synthesis.
Problem 3: Beckmann rearrangement or fragmentation observed during reaction.
-
Symptom: Under strong acid conditions or high temperatures, instead of the expected product, you isolate benzamide or benzonitrile.
-
Likely Cause: The oxime functionality is susceptible to Beckmann rearrangement, a reaction where an oxime rearranges to an amide under acidic conditions.[16][17] The reaction is initiated by converting the hydroxyl group into a good leaving group (e.g., by protonation with a strong acid). This can be followed by fragmentation or hydrolysis to yield benzamide.
-
Avoid Strong Brønsted or Lewis Acids: Unless a rearrangement is desired, avoid reagents like concentrated H₂SO₄, PPA, or strong Lewis acids.
-
Temperature Control: High temperatures can promote thermal rearrangements. If heating is required for a cyclization step, do so cautiously and monitor the reaction for the formation of rearrangement byproducts.
-
Choose Milder Reagents: For cyclodehydration of O-acyl amidoximes, thermal conditions (refluxing in an inert solvent like toluene or xylene) or microwave irradiation are often sufficient and less likely to cause rearrangement than strong acids.[15]
Section 3: Key Experimental Protocols
These protocols are designed to favor specific outcomes by controlling the tautomeric reactivity of this compound.
Protocol 1: Selective O-Acylation and One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol leverages a base-catalyzed, one-pot approach that favors O-acylation and subsequent cyclization, minimizing N-acylation byproducts.[3]
Objective: To synthesize a 3-phenyl-5-alkyl-1,2,4-oxadiazole from this compound and an acyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (1.05 eq)
-
Caesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound and anhydrous acetonitrile.
-
Add caesium carbonate to the suspension and stir vigorously for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirring suspension over 20-30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 10-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, heat the reaction mixture to reflux (approx. 82 °C) for 2-4 hours to effect the cyclodehydration.
-
Cool the reaction to room temperature, filter off the inorganic salts, and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality (Why this works):
-
Cs₂CO₃: This base is strong enough to deprotonate the amidoxime's hydroxyl group, creating a potent oxygen nucleophile that reacts much faster with the acyl chloride than the neutral amino group.
-
One-Pot Procedure: The O-acyl amidoxime intermediate is formed in situ and cyclized without isolation, improving efficiency.[3]
-
Slow Addition at 0 °C: Controls the exothermic acylation reaction and minimizes potential side reactions.
Caption: Troubleshooting logic for 1,2,4-oxadiazole synthesis.
References
-
Fershtat, L. L., & Makhova, N. N. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6649. Available from: [Link]
-
Bhat, M., & Belagala, D. (2021). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Indian Journal of Pharmaceutical Education and Research, 55(2s), s523-s537. Available from: [Link]
-
Fisyuk, A. S., Vorob'ev, A. S., & Fershtat, L. L. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 538-548. Available from: [Link]
-
Czarniecka-Kamińska, Z., Kwiecień, H., & Bastow, K. (2021). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 26(11), 3325. Available from: [Link]
-
ResearchGate. (n.d.). Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Retrieved from [Link]
-
Sabbatino, F., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency. International Journal of Molecular Sciences, 24(6), 5459. Available from: [Link]
-
Berthet, J., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(22), 5262. Available from: [Link]
-
Fershtat, L., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7529. Available from: [Link]
-
Reddit. (2024). How to minimize side products of this reaction. Retrieved from [Link]
-
Ooi, S. L., & Wilson, T. C. (1999). Formation and thermal reaction of O-(N-acetylbenzimidoyl)this compound: comparison with the formation of 3,5-disubstituted 1,2,4-oxadiazoles from O-acetylarylamidoximes and O-aroylacetamidoximes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1451-1457. Available from: [Link]
-
Clement, B., & Raether, W. (1985). Biotransformation of benzamidine and this compound in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 331(1), 81-85. Available from: [Link]
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]
-
Sousa, I., et al. (2025). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. Molecules, 30(3), 745. Available from: [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 116(11), 6429-6486. Available from: [Link]
-
Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde with 1,2-Phenylenediamine and 4-Aminophenyl Ether. Asian Journal of Chemistry, 25(10), 5485-5492. Available from: [Link]
-
BYJU'S. (n.d.). Tautomerism. Retrieved from [Link]
-
Katritzky, A. R., et al. (2012). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 17(12), 14591-14604. Available from: [Link]
-
Petkov, I., et al. (2017). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 13, 1086-1096. Available from: [Link]
-
Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(5), 1500. Available from: [Link]
-
MDPI. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Retrieved from [Link]
-
RSC Publishing. (n.d.). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases (NJC). Retrieved from [Link]
-
RSC Publishing. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Retrieved from [Link]
-
Al-Hourani, B. J., & Al-Matar, H. M. (2016). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. Structural Chemistry, 27(4), 1079-1089. Available from: [Link]
-
MDPI. (n.d.). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Oxime - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Benzamidoxime Analysis
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzamidoxime, a compound of interest in pharmaceutical research.[1][2] We will delve into the causality behind experimental choices and present supporting data to ensure every protocol described is a self-validating system.
This compound, with the chemical formula C7H8N2O, is a versatile organic compound used in various chemical syntheses, including the development of pharmaceuticals.[3] Its role as a potential prodrug and its presence in metabolic pathways necessitate accurate and reliable quantification.[2] This guide will walk you through the critical parameters for validating an HPLC method for this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]
The Critical Need for Validated Analytical Methods
In the pharmaceutical industry, validation is a formal and systematic process that demonstrates the suitability of an assay method to provide useful, consistent, and reliable data.[9] For a compound like this compound, a validated HPLC method ensures the identity, strength, quality, purity, and potency of the drug substance or product.[6][8] The validation process is essential for:
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA.[5][6][8]
-
Data Integrity: Ensuring the accuracy and reliability of analytical data.
-
Quality Control: Maintaining consistent product quality.[9]
-
Scientific Soundness: Providing a solid foundation for research and development decisions.
Proposed HPLC Method for this compound Analysis
Based on the chemical properties of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed as a suitable analytical approach. This compound is a polar compound, making it amenable to separation on a non-polar stationary phase with a polar mobile phase.[3]
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention and separation for polar analytes like this compound. |
| Mobile Phase | Isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) | The organic modifier (acetonitrile) controls the retention time, while the buffer maintains a consistent pH to ensure reproducible chromatography. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Detection | UV-Vis detector at a specific wavelength (e.g., 220 nm) | This compound contains a benzene ring, which is chromophoric and allows for sensitive UV detection. The optimal wavelength should be determined by analyzing the UV spectrum of this compound. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening and ensures good peak shape. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Validation of the Proposed HPLC Method: A Step-by-Step Guide
The validation of the proposed HPLC method must be performed in accordance with ICH Q2(R2) guidelines.[4][7][10] The following parameters are critical to assess:
Specificity/Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][11][12]
Experimental Protocol:
-
Blank Analysis: Inject a blank sample (diluent) to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: If analyzing a formulated product, inject a placebo sample to demonstrate the absence of interference from excipients.
-
Forced Degradation Studies: Subject a this compound sample to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[13][14][15][16] Analyze the stressed samples to ensure that the degradation products do not co-elute with the main this compound peak.
Acceptance Criteria:
-
The this compound peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples.
-
Peak purity analysis using a photodiode array (PDA) detector should confirm the spectral homogeneity of the this compound peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][12][17][18]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept of the regression line should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[11][17] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[5]
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of this compound reference standard into a placebo or blank matrix.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.[19]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[17]
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the results from both studies.
-
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.[19]
-
The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Experimental Protocol (based on the signal-to-noise ratio):
-
Prepare a series of diluted solutions of this compound.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
The method should be sufficiently sensitive for its intended purpose. For impurity analysis, the LOQ should be at or below the reporting threshold.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][11][17]
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase (e.g., ± 0.2 units)
-
-
Analyze a system suitability solution under each varied condition.
Acceptance Criteria:
-
The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within the predefined acceptance criteria.
-
The results of the analysis should not be significantly affected by the variations.
Comparative Summary of Validation Parameters
Table 2: Comparison of HPLC Method Validation Parameters
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | No interference at the analyte's retention time; peak purity > 0.999. |
| Linearity | To demonstrate a proportional relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | To define the concentration interval where the method is reliable. | Established from linearity, accuracy, and precision data. |
| Accuracy | To determine how close the measured value is to the true value. | Mean recovery of 98.0% - 102.0%. |
| Precision | To assess the degree of scatter in the results. | %RSD ≤ 2.0%. |
| LOD | To determine the lowest detectable concentration. | Signal-to-noise ratio of approximately 3:1. |
| LOQ | To determine the lowest quantifiable concentration. | Signal-to-noise ratio of approximately 10:1; acceptable precision and accuracy. |
| Robustness | To evaluate the method's reliability under varied conditions. | System suitability parameters remain within limits. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Conclusion
The validation of an HPLC method for the analysis of this compound is a systematic and scientifically rigorous process. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, supports the development of safe and effective pharmaceutical products. The presented framework for a reversed-phase HPLC method, coupled with a comprehensive validation protocol, provides a solid foundation for the accurate and precise quantification of this compound.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Clement, B., et al. (2005). Metabolism of this compound (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. PubMed. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (n.d.). Sythetic Applications of the Thermolysis of this compound Derivatives. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Janicka, M., et al. (2005). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
-
Janicka, M., et al. (2005). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research. [Link]
-
Balamurugan, P., et al. (2015). Structurally similar compounds separation and validation in benzisoxazol derivatives by HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC. [Link]
- Google Patents. (n.d.). US6211232B1 - Process for producing benzamidoximes.
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. [Link]
-
SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
-
Patel, D. P., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Adhikari, S., et al. (2022). Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR. PubMed. [Link]
-
Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. (2018). SciELO. [Link]
-
American Chemical Society. (n.d.). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. [Link]
- Google Patents. (n.d.).
-
COSMOSIL. (n.d.). Antibiotics Analysis by HPLC. [Link]
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2022). Turkish Journal of Pharmaceutical Sciences. [Link]
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (2022). PubMed. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Metabolism of this compound (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 613-92-3: this compound | CymitQuimica [cymitquimica.com]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. youtube.com [youtube.com]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. saudijournals.com [saudijournals.com]
- 15. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. actascientific.com [actascientific.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Comparative study of the chelating properties of different amidoximes
An In-Depth Comparative Guide to the Chelating Properties of Amidoximes
Authored by a Senior Application Scientist
Introduction: The Unique Role of Amidoximes in Metal Chelation
Amidoximes, a class of organic compounds bearing both an amino (–NH2) and an oximido (=N–OH) group on the same carbon atom, have garnered significant attention for their exceptional ability to form stable complexes with a wide array of metal ions.[1] Their unique amphoteric nature, possessing both weakly acidic and basic properties, allows for effective chelation across a broad pH range.[2][3] This versatility makes them invaluable in diverse applications, from the extraction of precious metals from industrial wastewater to the groundbreaking challenge of recovering uranium from seawater.[2][4]
Unlike many other chelating agents, amidoxime-based materials exhibit a remarkable affinity for transition metals, lanthanides, and actinides, while showing minimal attraction to alkali or alkaline earth metals like Na, K, Ca, and Mg.[4][5] This inherent selectivity is a critical advantage in complex matrices. This guide provides a comparative analysis of different amidoxime-based chelators, delves into the mechanisms governing their interactions, and presents standardized protocols for their evaluation, offering researchers and developers a comprehensive resource for harnessing their potential.
The Mechanism of Amidoxime Chelation: A Bidentate Embrace
The chelating power of amidoximes stems from their ability to act as bidentate ligands. The deprotonated amidoxime anion coordinates with a metal ion through both the oxime nitrogen and the oxime oxygen, forming a highly stable five-membered ring complex.[4] This structural arrangement is fundamental to its high affinity for various metal ions.
The chelation process is pH-dependent. In acidic solutions, the amino group can be protonated, while in alkaline conditions, the hydroxyl group deprotonates to form the active amidoximate anion. The efficiency of metal ion binding is thus intricately linked to the solution's pH, which dictates the speciation of both the amidoxime group and the target metal ion.
Caption: Figure 1: General Mechanism of Amidoxime-Metal Chelation.
Comparative Analysis of Amidoxime-Based Chelators
The performance of amidoxime chelators is heavily influenced by their physical and chemical structure. The most common distinction is between small molecule amidoximes and those immobilized on a polymer backbone, known as poly(amidoxime) resins.
Poly(amidoxime) Resins: These are the most widely studied type, typically synthesized by the modification of nitrile-containing polymers like polyacrylonitrile (PAN).[6] The polymer support provides high stability and ease of handling, making these materials ideal for industrial applications in columns or batch reactors.
Small Molecule Amidoximes: While less common for bulk extraction, these are crucial in analytical chemistry and specialized applications where solubility in an organic phase is required for liquid-liquid extraction.
The choice of polymer backbone, degree of cross-linking, and surface morphology (e.g., fibers, beads, nanofibers) all play a critical role in the accessibility of the amidoxime groups and, consequently, the kinetics and capacity of metal uptake.[7]
Performance Data: Metal Ion Adsorption Capacity
The following table summarizes the reported maximum adsorption capacities (q_max) for various metal ions by different amidoxime-based materials. It is important to note that experimental conditions (pH, temperature, initial concentration) significantly impact these values.
| Chelator Type | Target Metal Ion | Adsorption Capacity (mmol/g) | Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Poly(amidoxime) from PAN-grafted Sago Starch | Cu(II) | 3.0 | ~190.6 | 6.0 | |
| Poly(amidoxime) from PAN-grafted Sago Starch | Fe(III) | >1.0 | >55.8 | < 6.0 | |
| Amidoxime-modified PAN Nanofibers | Cu(II) | 0.83 | 52.7 | Not Specified | [7] |
| Amidoxime-modified PAN Nanofibers | Pb(II) | 1.27 | 263.1 | Not Specified | [7] |
| Poly(amidoxime) Resin (PAO-AN) | Cu(II) | 2.62 | ~166.5 | Not Specified | [6] |
| Poly(amidoxime) Resin (PAO-AN) | Ni(II) | 2.21 | ~129.7 | Not Specified | [6] |
| Poly(amidoxime) Resin (PAO-AN) | Mn(II) | 1.42 | ~78.0 | Not Specified | [6] |
| Amidoxime-Chitosan/Cellulose Hydrogel | Cu(II) | Not Specified | ~40.0 | > 4.0 | [8] |
| ORNL Amidoxime-based Polymer Adsorbent | Uranium (from seawater) | ~0.014 | 3.3 | ~8.0 (seawater) | [9] |
Selectivity of Amidoxime Resins
A key advantage of amidoxime chelators is their selectivity. The observed order of selectivity can vary depending on the specific resin and experimental conditions, but general trends have been established.
-
PAN-grafted Sago Starch Resin: The selectivity towards various metal ions was found to be in the order: Cu(II) > Fe(III) > As(III) > Zn(II) > Ni(II) > Cd(II) > Co(II) > Cr(III) > Pb(II).
-
General Affinity: Amidoxime ligands generally show a strong affinity for transition metals and actinides over alkali and alkaline earth metals.[4][5] This makes them highly effective for extracting target metals from high-salinity environments like seawater.[2]
Experimental Protocols for Characterization
To ensure reproducible and comparable results, standardized experimental protocols are essential.
Protocol 1: Synthesis of Poly(amidoxime) Resin from Polyacrylonitrile (PAN)
This protocol describes a common method for converting a nitrile-containing polymer into a chelating resin.
Caption: Figure 2: Workflow for the Synthesis of Poly(amidoxime) Resin.
Causality Behind Choices:
-
Hydroxylamine: This is the key reagent that reacts with the nitrile group (-C≡N) to form the amidoxime group (-C(NH₂)=NOH).
-
Alkaline Medium (pH 10): The reaction is typically carried out under alkaline conditions to facilitate the nucleophilic attack of hydroxylamine on the nitrile carbon.[6]
-
Methanol/Water Solvent: This solvent system is often used to ensure adequate swelling of the polymer and solubility of the reagents.
Protocol 2: Batch Adsorption Experiment for Determining Metal Uptake
This protocol is a self-validating system for assessing the performance of a chelating resin.
-
Preparation of Metal Ion Solutions: Prepare stock solutions of the desired metal ions (e.g., Cu²⁺, Ni²⁺, etc.) of known concentration (e.g., 1000 ppm) using high-purity salts (e.g., CuSO₄·5H₂O). Prepare a series of standard solutions of varying concentrations by diluting the stock solution.
-
pH Adjustment: For each experimental flask, place a known volume of the metal ion solution (e.g., 25 mL). Adjust the pH to the desired value using dilute HCl or NaOH. The effect of pH is a critical parameter to investigate.
-
Adsorbent Addition: Add a precisely weighed amount of the dry amidoxime resin (e.g., 25 mg) to each flask.
-
Equilibration: Seal the flasks and place them in a mechanical shaker or incubator at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. Kinetic studies can be performed by taking samples at different time intervals.
-
Separation and Analysis: After equilibration, separate the resin from the solution by filtration or centrifugation.
-
Concentration Measurement: Determine the final concentration of the metal ion remaining in the filtrate using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation of Adsorption Capacity:
-
The amount of metal ion adsorbed per unit mass of the resin at equilibrium, q_e (mg/g), is calculated using the formula: q_e = (C_0 - C_e) * V / m Where:
-
C_0 is the initial metal ion concentration (mg/L).
-
C_e is the equilibrium metal ion concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
Conclusion and Future Outlook
Amidoxime-based chelators represent a powerful and versatile class of materials for selective metal ion extraction. Poly(amidoxime) resins, in particular, have demonstrated exceptional capabilities, most notably in the challenging field of uranium extraction from seawater.[2][9][10][11] The comparative data clearly indicates a high affinity for valuable and toxic heavy metals, with performance being highly dependent on the material's synthesis and the operational pH.
Future research will likely focus on developing novel amidoxime-based materials with enhanced stability, faster kinetics, and even greater selectivity. This includes the exploration of new polymer backbones, the creation of hierarchical porous structures to improve accessibility to chelating sites, and the development of composite materials that combine the chelating power of amidoximes with other desirable properties like magnetic separability. As the demand for strategic metals grows and environmental regulations become stricter, the role of advanced chelating agents like amidoximes will undoubtedly continue to expand.
References
-
Title: Synthetic amidoxime-polymer adsorbents for uranium uptake from seawater Source: ResearchGate URL: [Link]
-
Title: Uptake of uranium from seawater by amidoxime-based polymeric adsorbent: Marine testing Source: Oak Ridge National Laboratory URL: [Link]
-
Title: Superhydrophilic Amidoxime-Modified Poly(vinyl alcohol) Fibers for Enhanced Uranium Extraction from Seawater Source: ACS Publications (Langmuir) URL: [Link]
-
Title: Recent developments and challenges in uranium extraction from seawater through amidoxime-functionalized adsorbents Source: PubMed URL: [Link]
-
Title: Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temperature Source: PMC - NIH URL: [Link]
-
Title: Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction Source: ACS Publications URL: [Link]
-
Title: Synthesis, Characterization of New Chelating Amidoxime Resin and Study of its Analytical Properties Source: Journal of Kufa for Chemical Science URL: [Link]
-
Title: Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction Source: ACS Applied Polymer Materials URL: [Link]
-
Title: Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch Source: European Polymer Journal URL: [Link]
-
Title: Synthesis and characterization of poly amidoxime chelating resin for adsorption of Cu (II), Mn(II) and Ni(II) by batch and column study Source: ResearchGate URL: [Link]
-
Title: Study on Heavy Metal Ion Adsorption of PAN-Amidoxime Nanofiber Nonwoven Material Source: ResearchGate URL: [Link]
-
Title: Coordination chemistry of a chelating amidoximato ligand Source: PubMed URL: [Link]
-
Title: Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance in Adsorption of Pb(II), Cu(II), Cd(II) and Zn(II) Ions Source: MDPI URL: [Link]
-
Title: The Chemistry of Amidoximes and Related Compounds. Source: Chemical Reviews URL: [Link]
-
Title: Synthesis and characterization of a poly(acrylamidoxime) metal chelating resin Source: Analytical Chemistry URL: [Link]
-
Title: Adsorption behavior of metal ions by amidoxime chelating resin Source: ResearchGate URL: [Link]
-
Title: Adsorption of Metallic Ions on Amidoxime-Chitosan/Cellulose Hydrogels Source: MDPI URL: [Link]
Sources
- 1. Characterization of Waste Amidoxime Chelating Resin and Its Reutilization Performance in Adsorption of Pb(II), Cu(II), Cd(II) and Zn(II) Ions [mdpi.com]
- 2. Recent developments and challenges in uranium extraction from seawater through amidoxime-functionalized adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adsorption of Metallic Ions on Amidoxime-Chitosan/Cellulose Hydrogels [mdpi.com]
- 9. impact.ornl.gov [impact.ornl.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In-Vitro and In-Vivo Correlation of Benzamidoxime Activity
For researchers, scientists, and drug development professionals, the journey from a promising in-vitro result to a validated in-vivo effect is fraught with challenges. The successful translation of laboratory findings into preclinical and clinical success hinges on a deep understanding of the compound's behavior in complex biological systems. This guide provides an in-depth technical comparison of the methodologies used to assess the activity of benzamidoxime, a compound of growing interest, in both in-vitro and in-vivo settings. We will delve into the causality behind experimental choices, present detailed protocols, and explore the critical factors that influence the correlation—or discrepancy—between these two essential phases of drug discovery.
This compound is a member of the amidoxime class of compounds, which are recognized for their versatile pharmacological potential, including antimicrobial and antioxidant properties.[1][2] Notably, amidoximes often act as prodrugs, undergoing metabolic conversion in the body to their active amidine counterparts.[1][3] This metabolic activation is a central theme in understanding the in-vitro versus in-vivo activity of this compound and will be a key focus of this guide.
Part 1: In-Vitro Efficacy Assessment - Unveiling Molecular Interactions
In-vitro assays are the foundational step in drug discovery, providing a controlled environment to elucidate a compound's mechanism of action and potency at the molecular and cellular level. For a compound like this compound, a variety of assays can be employed to explore its potential therapeutic activities, drawing from research on structurally related benzamide and benzimidazole derivatives which have shown anti-inflammatory and anti-tumor effects.[4][5]
Key In-Vitro Assays for this compound:
-
Anti-inflammatory Activity: Assays such as the protein denaturation assay can provide an initial indication of anti-inflammatory potential.[5]
-
Anticancer Activity: The MTT assay is a common method to assess a compound's cytotoxic effects on various cancer cell lines.[6]
-
Enzyme Inhibition Assays: If a specific molecular target is hypothesized, enzyme inhibition assays can determine the IC50 value, a measure of the compound's potency.[5]
-
Antimicrobial Activity: The agar diffusion method can be used for initial screening of antimicrobial potential against various bacterial and fungal strains.[1][7]
Detailed Experimental Protocol: In-Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
This protocol is adapted from methodologies used for evaluating benzamide derivatives and serves as a robust starting point for assessing the anti-inflammatory potential of this compound.[5]
Principle: The denaturation of proteins is a known cause of inflammation. This assay measures the ability of a compound to inhibit heat-induced protein denaturation.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Phosphate Buffered Saline (PBS): pH 6.4.
-
Egg Albumin Solution: Prepare a 0.2% solution of fresh hen egg albumin in PBS.
-
Standard Drug: Prepare a stock solution of a known anti-inflammatory drug (e.g., Diclofenac sodium) for comparison.
-
-
Assay Procedure:
-
In a set of microcentrifuge tubes, prepare the reaction mixtures as follows:
-
Control: 2.8 mL of PBS + 0.2 mL of egg albumin solution.
-
Test Compound: 2.0 mL of PBS + 0.2 mL of egg albumin solution + various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL).
-
Standard Drug: 2.0 mL of PBS + 0.2 mL of egg albumin solution + various concentrations of the standard drug.
-
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot a dose-response curve of the percentage inhibition against the compound concentration to determine the IC50 value.
-
Visualization of In-Vitro Workflow
Sources
- 1. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Multi-faceted Inhibitor in Oncology: Benchmarking Benzamidoxime Against Other Cancer Cell Line Inhibitors
Introduction
The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective and less toxic treatments. Small molecule inhibitors have emerged as a cornerstone of modern oncology, offering the potential for targeted intervention in the complex signaling networks that drive cancer progression. Within this vast chemical space, benzamidoxime and its derivatives have garnered significant interest due to their intriguing and multifaceted pharmacological profile. This guide provides an in-depth, objective comparison of this compound's performance against other established inhibitors in various cancer cell lines. We will dissect its distinct potential mechanisms of action, supported by experimental data, and provide detailed protocols for researchers to conduct their own benchmarking studies. Our goal is to equip fellow scientists and drug development professionals with a comprehensive understanding of this compound's potential as a versatile scaffold in the development of next-generation cancer therapeutics.
Part 1: The Direct Cytotoxic Effects of this compound Derivatives
While the complete picture of this compound's anticancer activity is still emerging, initial studies have demonstrated its direct cytotoxic effects on various cancer cell lines. This activity appears to be independent of its roles as a prodrug or an immune checkpoint inhibitor, suggesting an intrinsic ability to interfere with critical cellular processes.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Research has shown that this compound derivatives can inhibit the viability of cancer cells in a dose-dependent manner.[1][2] The underlying mechanism for this direct cytotoxicity is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3] At lower concentrations, these compounds can cause a temporary halt in the cell cycle, while at higher concentrations, they trigger the apoptotic cascade, leading to cell death.[1][3] Although the precise molecular targets responsible for these effects are not yet fully elucidated, the observed outcomes point towards interference with key regulators of cell proliferation and survival.
Benchmarking Against Standard Chemotherapeutics in Leukemia Cell Lines
To contextualize the potency of this compound derivatives, it is instructive to compare their cytotoxic activity with that of standard-of-care chemotherapeutic agents in the same cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a this compound derivative against the human T-cell lymphoma cell line (Jurkat) and the human leukemia cell line (HL-60RG), alongside reported IC50 values for Doxorubicin and Cytarabine in Jurkat cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound derivative (IIIc) | Jurkat | 19 | [1] |
| This compound derivative (IIIc) | HL-60RG | 6.9 | [1] |
| Doxorubicin | Jurkat | ~0.19 - 0.66 | [4] |
| Cytarabine | Jurkat | ~0.16 - 0.63 | [5] |
Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.
Proposed Downstream Effects of this compound
The following diagram illustrates the potential downstream consequences of direct this compound activity within a cancer cell, leading to cell cycle arrest and apoptosis.
Caption: Proposed downstream effects of this compound.
Discussion
The data indicates that while the investigated this compound derivative is less potent than Doxorubicin and Cytarabine in Jurkat cells, it still exhibits cytotoxic activity in the micromolar range. Notably, the potency was significantly higher in HL-60RG cells, suggesting a degree of cell-line specificity. Further research is warranted to identify the direct molecular targets of this compound and to optimize its structure to enhance potency and selectivity.
Part 2: The Prodrug Hypothesis: Activation by the Mitochondrial Amidoxime Reducing Component (mARC)
A compelling aspect of this compound's pharmacology is its potential to act as a prodrug. This hypothesis is centered around its interaction with the mitochondrial amidoxime reducing component (mARC) enzyme system.
Mechanism of Action: Bioactivation to Benzamidine
The mARC enzyme system is known to catalyze the reduction of N-hydroxylated compounds.[6] this compound is a substrate for mARC, which converts it to its corresponding amidine, benzamidine.[6][7] This bioactivation step is significant because benzamidine and its derivatives are known to possess anticancer properties, including the inhibition of serine proteases like the urokinase-type plasminogen activator (uPA).[8] uPA is frequently overexpressed in tumors and plays a crucial role in cancer cell invasion and metastasis. By acting as a prodrug, this compound could be selectively converted to its active form in tissues with high mARC expression, potentially leading to a more targeted therapeutic effect.
Benchmarking Against Other Prodrug Strategies
The concept of a mARC-activated prodrug represents a targeted therapeutic strategy. This can be broadly compared to other prodrug approaches in oncology, such as:
-
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): An antibody targets an enzyme to the tumor site, which then activates a systemically administered prodrug.
-
Gene-Directed Enzyme Prodrug Therapy (GDEPT): A gene encoding a drug-activating enzyme is delivered to tumor cells, followed by administration of the prodrug.
-
Hypoxia-Activated Prodrugs: These are activated in the low-oxygen environment characteristic of many solid tumors.
The mARC-based strategy relies on the endogenous expression of the activating enzyme, which may offer a more universal applicability compared to some engineered approaches.
mARC-Mediated Activation and Target Inhibition
The following diagram illustrates the proposed prodrug activation pathway of this compound.
Caption: Disruption of the PD-1/PD-L1 interaction.
Discussion
While BMS-202 is significantly more potent in in vitro assays, the pH-dependent binding of the this compound derivative VIS1201 is a unique and potentially advantageous feature. [9]This could lead to more selective targeting of the acidic tumor microenvironment, potentially reducing off-target side effects. The this compound scaffold represents a promising starting point for the development of a new class of orally available immune checkpoint inhibitors.
Part 4: Experimental Protocols for Inhibitor Benchmarking
To ensure the reproducibility and validity of comparative studies, standardized and well-documented experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used in the characterization of cancer cell inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors (e.g., this compound and comparators) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: MTT assay workflow.
Target Engagement Assay (Western Blot)
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate, which can be used to assess the downstream effects of an inhibitor on its target pathway.
Protocol:
-
Cell Lysis: After treating cells with the inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: Western blot workflow.
Conclusion
This compound presents a compelling case as a versatile scaffold for the development of novel anticancer agents. Its multifaceted nature, demonstrating direct cytotoxicity, potential as a mARC-activated prodrug, and activity as a PD-L1 immune checkpoint inhibitor, sets it apart from many single-target compounds. This guide has provided a comparative analysis of this compound in these different contexts, supported by available experimental data. The future of this compound research lies in several key areas: a deeper elucidation of its direct molecular targets, in vivo validation of its prodrug and immune-modulatory activities, and medicinal chemistry efforts to optimize its potency and selectivity for each of its promising therapeutic avenues. As our understanding of this intriguing molecule grows, so too does its potential to contribute to the next generation of cancer therapies.
References
- Di Giovanni C, et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency.
- Nagahara Y, Nagahara K. (2014). N-(2-Amino-5-chlorobenzoyl)this compound Derivatives Inhibit Human Leukemia Cell Growth. Anticancer Research.
- Axon Medchem. BMS202 hydrochloride | PD-1/PD-L1 inhibitor | Axon 4247.
- Nagahara Y, et al. (2014). N-(2-Amino-5-chlorobenzoyl)this compound Derivatives Inhibit Human Leukemia Cell Growth. Anticancer Research.
- Selleck Chemicals. BMS202 | PD-1/PD-L1 inhibitor | CAS 1675203-84-5.
- Nagahara Y, Nagahara K. (2014). N-(2-amino-5-chlorobenzoyl)this compound derivatives inhibit human leukemia cell growth. Anticancer Research.
- Struwe MA, et al. (2021). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry.
- BenchChem.
- Struwe MA, Scheidig AJ, Clement B. (2021). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. The FEBS Journal.
- BenchChem.
- El-Halawany W, et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology.
- Liu Y, et al. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. Archiv der Pharmazie.
- Divergent role of Mitochondrial Amidoxime Reducing Component 1 (MARC1) in human and mouse. (2024). PLOS Genetics.
- Snijder B, et al. (2017). Image-based ex-vivo drug screen of primary blood cancers.
- Abcam. MTT assay protocol.
- R&D Systems. R&D Systems Quality Control Western Blot Protocol.
- Gümüş M, et al. (2018).
- An overview of the most common methods for assessing cell viability. (2017). Avicenna Journal of Medical Biotechnology.
- Al-Harbi S, et al. (2021). Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints. PLOS ONE.
- OriGene Technologies. Western Blot Protocol.
- Novus Biologicals. General Western Blot Protocol Overview.
- ResearchGate. A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors.
- Liu C, et al. (2021). Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. ACS Medicinal Chemistry Letters.
- ResearchGate. Cell Viability Assays: Methods and Protocols.
- Abcam. Western blot protocol.
- NCBI Bookshelf. Cell Viability Assays.
- The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice. (2018).
- Researchers Identify Novel Immunotherapeutic Compound Targeting Key Cancer P
- Wang Y, et al. (2020).
- Wang J, et al. (2020).
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI.
- Al-Ostoot FH, et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Journal of Pharmaceutical Sciences.
- A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis. (2025). Journal of Ovarian Research.
- The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. (2021). Cancers.
- Li G, et al. (2017). HDACs and HDAC Inhibitors in Cancer Development and Therapy. Cold Spring Harbor Perspectives in Medicine.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Journal of Traditional and Complementary Medicine.
- Exploring and comparing adverse events between PARP inhibitors. (2019). The Lancet Oncology.
- Arpicco S, et al. (2011). Anticancer prodrugs: an overview of major strategies and recent developments. Current Topics in Medicinal Chemistry.
- Prodrugs for Improving Tumor Targetability and Efficiency. (2013). Current Pharmaceutical Design.
- Monk BJ, et al. (2025). Clinical differences among the PARP inhibitors in the first-line treatment of advanced-stage ovarian carcinoma. Expert Opinion on Pharmacotherapy.
- Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021).
- PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (2018). Therapeutic Advances in Medical Oncology.
- A New Generation of Drugs Targeting PD-1/PD-L1 Takes Shape in Oncology. (2020). OncLive.
- Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. (2024). Journal of Medicinal Chemistry.
Sources
- 1. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 2. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzamide and Benzamidine Compounds as New Inhibitors of Urokinasetype Plasminogen Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
A Researcher's Guide to the Spectroscopic Comparison of Benzamidoxime and Its Metal Complexes
Introduction: The Chemical Versatility of Benzamidoxime
This compound (C₇H₈N₂O) is a fascinating organic ligand belonging to the amidoxime class of compounds. Structurally, it is derived from the formal condensation of benzamide's carbonyl group with hydroxylamine[1]. This unique arrangement of functional groups—specifically the oxime (-N-OH) and amine (-NH₂) moieties attached to the same carbon atom—confers upon it a remarkable ability to chelate with a wide array of metal ions. The resulting metal complexes are of significant interest in diverse fields, from medicinal chemistry, where they serve as building blocks for potential therapeutic agents, to materials science and analytical chemistry, where they are utilized in applications like uranium extraction from seawater[2].
Understanding the interaction between this compound and a metal center is paramount for designing and optimizing these applications. Spectroscopic analysis provides the most direct window into the electronic and structural changes that occur upon complexation. This guide offers a comprehensive comparison of the spectroscopic signatures of free this compound versus its metal complexes, grounded in experimental data and established chemical principles. We will explore how techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can be leveraged to unequivocally confirm and characterize the coordination of this compound to a metal ion.
Experimental Foundation: Synthesis Protocols
A robust spectroscopic comparison begins with the successful synthesis and purification of the compounds of interest. Here, we provide validated protocols for the synthesis of this compound and a general procedure for its complexation with a transition metal.
Protocol 1: Synthesis of this compound Ligand
This procedure is adapted from established methods involving the reaction of a nitrile with hydroxylamine.[3][4][5]
Objective: To synthesize this compound from benzonitrile and hydroxylamine hydrochloride.
Materials:
-
Benzonitrile (C₇H₅N)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or an aqueous solvent system
-
Deionized water
-
2N Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Step-by-Step Procedure:
-
Reagent Preparation: In a 1L four-necked flask, dissolve hydroxylamine hydrochloride (e.g., 1.32 mol) in water (e.g., 180 mL).[4]
-
Addition of Benzonitrile: To the stirred solution, add benzonitrile (e.g., 1.2 mol).[4]
-
Base Addition: Cool the mixture to approximately 10°C. Slowly add a 30% aqueous solution of NaOH over about 1 hour, maintaining the temperature.[4] The base is crucial for deprotonating the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction.
-
Reaction: After the base addition is complete, heat the reaction mixture to 40-50°C and maintain this temperature for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzonitrile starting material is consumed.
-
Precipitation: Cool the reaction mixture to 5°C in an ice bath. Carefully adjust the pH to 6-7 using 2N HCl. A white solid precipitate of this compound should form.[4]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water. Dry the product under vacuum at 50°C to yield pure this compound. The expected melting point is in the range of 77-80°C.[4]
Protocol 2: General Synthesis of a this compound Metal Complex (e.g., Cu(II))
Objective: To synthesize a copper(II)-benzamidoxime complex.
Materials:
-
Synthesized this compound
-
Copper(II) chloride (CuCl₂) or Copper(II) acetate (Cu(CH₃COO)₂)
-
Ethanol or Methanol
-
Round-bottom flask, magnetic stirrer.
Step-by-Step Procedure:
-
Ligand Solution: Dissolve a specific molar amount of this compound in hot ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt in ethanol. For a 1:2 metal-to-ligand ratio complex, use half the molar amount of the metal salt relative to the this compound.
-
Complexation: Slowly add the ethanolic solution of the metal salt to the hot, stirring solution of the this compound ligand. A color change and/or the formation of a precipitate is typically observed, indicating complex formation.
-
Reaction: Stir the reaction mixture for 2-3 hours. In some cases, gentle reflux may be required to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration.
-
Purification: Wash the complex with cold ethanol to remove any unreacted starting materials. Dry the complex in a desiccator.
Visualizing the Workflow: From Synthesis to Analysis
The overall process of synthesizing and characterizing these compounds can be summarized in the following workflow.
Caption: Workflow from synthesis of ligands and complexes to their characterization.
Spectroscopic Characterization: A Comparative Analysis
The coordination of a metal ion to this compound induces significant changes in the ligand's electronic and vibrational properties. By comparing the spectra of the free ligand with that of the metal complex, we can deduce the mode of coordination and confirm the successful formation of the complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in metal coordination by observing shifts in their vibrational frequencies. The coordination of the metal to the ligand alters the bond strengths, leading to predictable shifts in the corresponding IR absorption bands.
This compound (Free Ligand): The IR spectrum of free this compound exhibits several characteristic absorption bands. Key vibrations include:
-
~3450-3350 cm⁻¹: N-H stretching vibrations of the -NH₂ group.
-
~3200-3100 cm⁻¹: O-H stretching of the oxime group.
-
~1650-1630 cm⁻¹: C=N stretching of the imine group.[6]
-
~950-930 cm⁻¹: N-O stretching vibration.
This compound-Metal Complex: Upon complexation, this compound typically acts as a bidentate ligand, coordinating to the metal through the nitrogen of the imine group and the oxygen of the oxime group. This coordination results in the following key spectral changes:
-
Shift in ν(C=N): The C=N stretching vibration typically shifts to a lower frequency (e.g., by 10-35 cm⁻¹) upon coordination.[6] This shift indicates that the electron density from the imine nitrogen is donated to the metal ion, weakening the C=N double bond.
-
Shift in ν(N-O): The N-O stretching vibration often shifts, though the direction can vary depending on the specific metal and complex geometry.
-
Disappearance of ν(O-H): The broad O-H stretching band disappears if the oxime proton is displaced upon coordination to form a more stable chelate ring.
-
Appearance of New Bands: New, weaker bands appear in the far-IR region (typically 600-400 cm⁻¹). These bands are attributed to the formation of new metal-ligand bonds, specifically ν(M-N) and ν(M-O) vibrations.[6][7][8]
| Vibrational Mode | Free this compound (cm⁻¹) (Approx.) | Metal Complex (cm⁻¹) (Approx. Change) | Reason for Change |
| ν(N-H) | 3450-3350 | Often unchanged or slightly shifted | The -NH₂ group is typically not involved in coordination. |
| ν(O-H) | 3200-3100 | Disappears | Deprotonation of the oxime -OH group upon chelation. |
| ν(C=N) | 1650-1630 | Shifts to lower frequency (e.g., 1640-1600) | Coordination of imine nitrogen to the metal center weakens the C=N bond.[6] |
| ν(N-O) | 950-930 | Shifts (direction can vary) | Involvement of the oxime oxygen in coordination. |
| ν(M-N) / ν(M-O) | N/A | Appear in the 600-400 range | Formation of new coordinate bonds between the metal and the ligand.[7] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Comparing the spectra of the ligand and its complex reveals changes in the electronic structure and can indicate the coordination geometry of the metal ion.[9]
This compound (Free Ligand): The spectrum of this compound is typically characterized by intense absorption bands in the UV region. These are attributed to:
-
π → π* transitions: Occurring at shorter wavelengths (e.g., ~200-280 nm), associated with the aromatic phenyl ring and the C=N double bond.
-
n → π* transitions: A weaker absorption at longer wavelengths, arising from the non-bonding electrons on the nitrogen and oxygen atoms.
This compound-Metal Complex: The formation of a complex with a transition metal introduces new possible electronic transitions:
-
Ligand-to-Metal Charge Transfer (LMCT): New, often intense, absorption bands may appear. These arise from the transfer of electron density from the ligand's orbitals to the metal's empty or partially filled d-orbitals.
-
d-d Transitions: For transition metal complexes, weak absorptions can appear in the visible region of the spectrum. These correspond to the excitation of electrons between the d-orbitals of the metal ion, which are split in energy by the ligand field. The position and intensity of these bands are highly dependent on the metal ion and the coordination geometry (e.g., octahedral, tetrahedral).[10]
-
Shifts in Ligand Bands: The original π → π* and n → π* transitions of the ligand are often shifted (either bathochromically or hypsochromically) upon coordination due to the perturbation of the ligand's electronic system by the metal ion.[11]
| Transition Type | Free this compound | Metal Complex | Significance |
| π → π | Present (Intense, UV region) | Present, often shifted | Confirms perturbation of the ligand's conjugated system. |
| n → π | Present (Weaker, UV region) | Often shifted or obscured | Indicates involvement of lone pair electrons in bonding. |
| d-d Transitions | Absent | Present (Weak, Visible region for transition metals) | Provides information on the geometry and electronic structure of the metal center.[10][12] |
| Charge Transfer (LMCT) | Absent | May be present (Often intense) | Strong evidence of coordination and covalent character in the metal-ligand bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetic nuclei (most commonly ¹H and ¹³C). It is exceptionally useful for characterizing diamagnetic complexes.
This compound (Free Ligand):
-
¹H NMR: The spectrum shows distinct signals for the aromatic protons of the phenyl ring, the amine (-NH₂) protons, and the oxime (-OH) proton. These latter two are typically broad and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The spectrum displays signals for the aromatic carbons and a distinct signal for the C=N carbon.[13]
This compound-Metal Complex: The analysis is highly dependent on the magnetic properties of the metal ion.
-
Diamagnetic Complexes (e.g., Zn(II), Tc(V)): Coordination to a diamagnetic metal causes shifts in the ligand's NMR signals. The protons and carbons closest to the coordination site (i.e., around the C=N-O moiety) will experience the most significant changes in their chemical shifts due to the alteration of electron density upon bond formation.[14] The disappearance of the labile -OH proton signal is also strong evidence of deprotonation and chelation.
-
Paramagnetic Complexes (e.g., Cu(II), Fe(III), Ni(II)): The presence of unpaired electrons in a paramagnetic metal ion dramatically affects the NMR spectrum. The signals of nearby nuclei become significantly broadened, often to the point of being undetectable.[15] While this makes detailed structural assignment difficult, the selective broadening of ligand protons near the metal center can itself be used as evidence of coordination. The observable chemical shifts can also be spread over a very wide range (hundreds of ppm).[15]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing metal-ligand complexes.[16] It allows for the determination of the complex's molecular weight and stoichiometry.
This compound (Free Ligand): The ESI-MS spectrum in positive ion mode will show a prominent peak corresponding to the protonated molecule [C₇H₈N₂O + H]⁺ at m/z 137.15.
This compound-Metal Complex: The mass spectrum provides clear evidence of complex formation and its composition.
-
Stoichiometry: The spectrum will show peaks corresponding to different metal-ligand species. For a 1:2 complex with a divalent metal M²⁺, one might observe ions such as [M(L)₂]²⁺, [M(L)₂ + H]⁺, or [M(L)(L-H)]⁺, where L is the this compound ligand. This allows for the direct determination of the metal-to-ligand ratio in the complex.[2][17]
-
Isotopic Pattern: A key confirmatory feature is the isotopic distribution of the observed peaks. Many metals (e.g., Cu, Ni, Zn, Cl) have distinctive natural isotopic abundances. The observed isotopic pattern of the molecular ion peak must match the theoretical pattern calculated for the proposed formula of the complex.[18][19]
Visualizing the Coordination
The interaction between this compound and a metal ion can be visualized as the formation of a stable chelate ring.
Caption: Bidentate coordination of this compound to a metal ion (Mⁿ⁺).
Conclusion
The spectroscopic comparison of this compound and its metal complexes provides a clear and detailed picture of the coordination event. Each technique offers complementary information. FT-IR confirms the involvement of specific functional groups through vibrational shifts. UV-Vis spectroscopy elucidates the changes in electronic structure and provides insight into the geometry of the metal center. NMR spectroscopy offers a detailed map of the structural changes for diamagnetic complexes. Finally, Mass Spectrometry unequivocally determines the stoichiometry and confirms the molecular formula through isotopic pattern analysis. By employing these techniques in concert, researchers can confidently characterize newly synthesized this compound-metal complexes, paving the way for their application in drug development, catalysis, and beyond.
References
- CN106565541A - Synthesis method for benzamidine derivatives - Google P
-
Synthesis method of benzamidine hydrochloride - Eureka | Patsnap. (URL: [Link])
- CN106565540A - Synthesis method for benzamidine derivatives - Google P
- US6211232B1 - Process for producing benzamidoximes - Google P
-
Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. (URL: [Link])
-
Gas-phase complexes formed between amidoxime ligands and vanadium or iron investigated using electrospray ionization mass spectrometry - PubMed. (URL: [Link])
-
Synthesis and characterization of benzamide metal complexes - ResearchGate. (URL: [Link])
-
IR spectroscopic and DFT investigations on molecular conformations of thio-free oxo technetium (V) this compound complexes | Request PDF - ResearchGate. (URL: [Link])
-
Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PubMed Central. (URL: [Link])
-
This compound | C7H8N2O | CID 7259353 - PubChem - NIH. (URL: [Link])
-
Synthesis, characterization and antimicrobial evaluation of benzoinoxime transition metal complexes - JOCPR. (URL: [Link])
-
Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III) - JOCPR. (URL: [Link])
-
Spectroscopic and DFT study on the complexation of Np(V) with amidoxime-derived ligands in aqueous solutions: speciation and structural optimization - PubMed. (URL: [Link])
-
UV-Vis spectroscopy. (URL: [Link])
-
oxo technetium(V) complex of N-substituted this compound as new basic structure for molecular imaging - PubMed. (URL: [Link])
-
(PDF) Synthesis, spectroscopic characterization and antimicrobial evaluation of metal complexes with N-(2-aminophenyl)-4-(pentyloxy) benzamide compound ligand - ResearchGate. (URL: [Link])
-
Infrared Spectroscopy- A spectro-analytical tool in chemistry. (URL: [Link])
-
Spectroscopic methods uv vis transition metal complexes | PDF - Slideshare. (URL: [Link])
-
IR spectra of benzimidazole and the complexes | Download Table - ResearchGate. (URL: [Link])
-
Insight into Technetium Amidoxime Complex: Oxo Technetium(V) Complex of N-Substituted this compound as New Basic Structure for Molecular Imaging | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Spectroscopic Studies of Bivalent Transition Metal Complexes with Benzimidazole Derivative - RJPBCS. (URL: [Link])
-
UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak? - Reddit. (URL: [Link])
-
NMR-Spectroscopy-of-Paramagnetic-Compounds.pdf - Department of Chemistry. (URL: [Link])
-
Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PubMed Central. (URL: [Link])
-
Assigning the ESI mass spectra of organometallic and coordination compounds - UVIC. (URL: [Link])
-
Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy - CUNY. (URL: [Link])
-
MS of organometallics (for Volume 6 of EMS) - UVIC. (URL: [Link])
-
Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand - Brieflands. (URL: [Link])
Sources
- 1. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gas-phase complexes formed between amidoxime ligands and vanadium or iron investigated using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]
- 4. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 6. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. Spectroscopic methods uv vis transition metal complexes | PDF [slideshare.net]
- 11. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. people.bath.ac.uk [people.bath.ac.uk]
- 13. This compound HYDROCHLORIDE(613-92-3) 13C NMR spectrum [chemicalbook.com]
- 14. Insight into technetium amidoxime complex: oxo technetium(V) complex of N-substituted this compound as new basic structure for molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. web.uvic.ca [web.uvic.ca]
- 17. brieflands.com [brieflands.com]
- 18. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 19. web.uvic.ca [web.uvic.ca]
The Ascendant Bioisostere: A Comparative Evaluation of Benzamidoxime as a Carboxylic Acid Surrogate in Drug Design
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—stands as a cornerstone of lead optimization. The carboxylic acid moiety, while a frequent and effective pharmacophoric element, often presents a double-edged sword, contributing to desirable target interactions but simultaneously introducing liabilities such as poor membrane permeability, rapid metabolism, and potential toxicity.[1][2] This guide provides an in-depth evaluation of benzamidoxime as a promising non-classical bioisostere for the carboxylic acid group, offering a nuanced comparison of their physicochemical properties, pharmacokinetic profiles, and target engagement. Through a synthesis of experimental data and mechanistic insights, we will explore the causality behind the selection of this compound and delineate the experimental workflows required for its rigorous assessment.
The Rationale for Bioisosteric Replacement: Overcoming the Carboxylic Acid Conundrum
Carboxylic acids are ubiquitous in biologically active molecules, primarily due to their ability to form strong hydrogen bonds and ionic interactions with protein targets.[1] However, their acidic nature (typically pKa 4-5) leads to ionization at physiological pH, which can be detrimental to oral bioavailability and central nervous system penetration. Furthermore, the carboxylate group is susceptible to metabolic conjugation, primarily glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[1]
The ideal bioisostere should mimic the key interactions of the carboxylic acid with its target while offering an improved physicochemical and pharmacokinetic profile. This compound emerges as a compelling candidate due to its unique electronic and structural features that allow it to act as a versatile hydrogen bond donor and acceptor, as well as a potential metal chelator.
Physicochemical Properties: A Head-to-Head Comparison
To provide a quantitative comparison, we will consider a hypothetical case study comparing a generic benzoic acid derivative with its corresponding this compound bioisostere.
Table 1: Comparative Physicochemical Properties of a Benzoic Acid Derivative and its this compound Bioisostere
| Property | Benzoic Acid Derivative | This compound Derivative | Rationale for Change |
| pKa | ~4.5 | ~5.0 - 6.0 | The amidoxime is generally less acidic than the corresponding carboxylic acid, leading to a lower degree of ionization at physiological pH. This can enhance membrane permeability. |
| logD (pH 7.4) | Lower (more hydrophilic) | Higher (more lipophilic) | The reduced ionization of the this compound at pH 7.4 results in a higher distribution coefficient, favoring partitioning into lipidic environments. |
| Hydrogen Bonding | 1 H-bond donor (OH), 1 H-bond acceptor (C=O) | 2 H-bond donors (OH, NH₂), 1 H-bond acceptor (N) | The this compound offers a more complex hydrogen bonding profile, with the potential for multi-point interactions within a receptor active site. |
| Metal Chelation | Bidentate chelation | Potential for bidentate chelation | The N-OH group of the amidoxime can act as a chelating moiety for metal ions in the active sites of metalloenzymes.[3][4][5] |
Acidity (pKa): A Subtle Shift with Significant Consequences
The pKa of a functional group is a critical determinant of its ionization state at a given pH. The lower pKa of carboxylic acids ensures they are predominantly ionized at physiological pH 7.4, which can be advantageous for solubility but detrimental to passive diffusion across biological membranes. Benzamidoximes, being weaker acids, exist in a more balanced equilibrium between their ionized and non-ionized forms at this pH. This subtle shift can lead to a significant improvement in membrane permeability and, consequently, oral bioavailability.
Lipophilicity (logD): Enhancing Membrane Permeability
The distribution coefficient (logD) at a specific pH is a more physiologically relevant measure of lipophilicity for ionizable compounds than the partition coefficient (logP). The higher logD of the this compound derivative at pH 7.4 directly reflects its reduced ionization and predicts enhanced passive diffusion across cellular membranes. This is a key advantage in the design of orally administered drugs and those targeting the central nervous system.
Hydrogen Bonding Potential: Versatility in Target Engagement
While a carboxylate can form a salt bridge and act as a hydrogen bond acceptor, the this compound offers a richer tapestry of potential interactions. With two hydrogen bond donors and an acceptor, it can engage in more complex and potentially stronger interactions with a protein target. This versatility can be exploited to fine-tune binding affinity and selectivity.
Pharmacokinetic Profile: The Metabolic Fate of this compound
A crucial aspect of evaluating any bioisostere is understanding its metabolic stability. For benzamidoximes, the primary metabolic pathway of concern is N-reduction to the corresponding benzamidine.[6]
The Amidine-Amidoxime Reductive Pathway
In vivo, benzamidoximes can be enzymatically reduced by cytochrome P450 and other reductase systems to form benzamidines.[6] This transformation is significant because benzamidines are typically more basic than amidoximes and will be fully protonated at physiological pH, drastically altering their physicochemical properties and potentially their biological activity and toxicity profile. Therefore, it is imperative to assess the rate and extent of this reductive metabolism early in the drug discovery process. Conversely, this reduction can be harnessed in a prodrug strategy, where the more readily absorbed amidoxime is converted to the active amidine in vivo.[6]
Experimental Evaluation: A Step-by-Step Guide
To rigorously evaluate this compound as a bioisostere for a given carboxylic acid lead compound, a series of well-defined experiments are essential.
Workflow for Comparative Evaluation
Caption: Workflow for the comparative evaluation of a this compound bioisostere.
Experimental Protocols
Objective: To experimentally determine the acid dissociation constant (pKa) of the this compound and the parent carboxylic acid.
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
Procedure:
-
Prepare a 1-10 mM solution of the test compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Calibrate a pH meter using standard buffers.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each incremental addition.
-
Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Objective: To determine the distribution coefficient (logD) of the compounds at a physiologically relevant pH (e.g., 7.4).
Principle: The compound is partitioned between a buffered aqueous phase and an immiscible organic solvent (typically n-octanol). The concentrations of the compound in each phase are then measured to calculate the distribution coefficient.
Procedure:
-
Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate buffer).
-
Saturate the n-octanol with the aqueous buffer and vice versa.
-
Add a known amount of the test compound to a mixture of the two phases.
-
Shake the mixture vigorously to allow for partitioning, then centrifuge to separate the phases.
-
Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate logD as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Objective: To assess the metabolic conversion of the this compound to its corresponding benzamidine in a liver-derived system.
Principle: The this compound is incubated with liver microsomes or hepatocytes, which contain the necessary enzymes for N-reduction. The disappearance of the parent compound and the appearance of the amidine metabolite are monitored over time.
Procedure:
-
Prepare an incubation mixture containing liver microsomes (or hepatocytes), the this compound test compound, and a NADPH-generating system (for P450-mediated reduction).
-
Incubate the mixture at 37°C.
-
At various time points, quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the concentrations of the parent this compound and the benzamidine metabolite.
-
Calculate the rate of disappearance of the parent compound and the rate of formation of the metabolite.
Objective: To compare the binding affinity of the this compound and the carboxylic acid for the target receptor.
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor in the presence of increasing concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and its inhibitory constant (Ki) is determined.
Procedure:
-
Prepare a membrane fraction or whole cells expressing the target receptor.
-
Incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.
-
Separate the bound from the free radioligand by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Target Engagement: Visualizing the Interaction
The potential of this compound to mimic the binding of a carboxylic acid can be rationalized by examining their respective interactions in a hypothetical enzyme active site.
Caption: Hypothetical binding modes of a carboxylate and a this compound.
As depicted, the this compound can engage in a more extensive network of hydrogen bonds, potentially leading to enhanced binding affinity and selectivity compared to the parent carboxylic acid.
Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal
The evaluation of this compound as a bioisostere for carboxylic acids reveals a compelling profile of advantages. Its nuanced physicochemical properties, particularly its reduced acidity and increased lipophilicity at physiological pH, offer a clear path to overcoming the pharmacokinetic hurdles often associated with carboxylic acid-containing drug candidates. The potential for a more intricate network of hydrogen bond interactions provides an opportunity for enhancing target affinity and selectivity. However, the metabolic reduction to the corresponding amidine is a critical consideration that must be experimentally addressed.
By following the structured experimental workflow outlined in this guide, researchers can systematically and objectively assess the viability of this bioisosteric replacement. The judicious application of the this compound bioisostere can unlock new avenues for lead optimization and ultimately contribute to the development of safer and more effective therapeutics.
References
- Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Meanwell, N. A. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.
- Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(1-2), 565-579.
- Clement, B., et al. (2001). Phase 2 metabolites of N-hydroxylated amidines (amidoximes): synthesis, in vitro formation by pig hepatocytes, and mutagenicity testing. Chemical Research in Toxicology, 14(4), 434-441.
- Dick, B. L., & Cohen, S. M. (2018). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Inorganic Chemistry, 57(16), 9538–9543.
- Agrawal, A., et al. (2017). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of the American Chemical Society, 139(25), 8472–8475.
- Langer, T., & Laggner, C. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 119(2), 1323-1455.
- Al-Nuri, M. A. (2010). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc.
- Kang, S., et al. (2007). 4-Chlorothis compound. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4698.
- Henriksen, A., et al. (1998). Structural Interactions between Horseradish Peroxidase C and the Substrate Benzhydroxamic Acid Determined by X-ray Crystallography. Biochemistry, 37(22), 8054-8060.
- Handing, K. B., et al. (2018). Characterizing metal binding sites in proteins with X-ray crystallography.
- Liebschner, D., et al. (2013). Close-up view of the benzamidine inhibitor molecule in model BT5.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103781775A - Metalloenzyme Inhibitor Compounds - Google Patents [patents.google.com]
- 5. US20150246898A1 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzamidoxime for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. Benzamidoxime, a key intermediate in the synthesis of various pharmaceutical compounds, requires meticulous management throughout its lifecycle, including its ultimate disposal. This guide provides essential, immediate safety and logistical information, moving beyond rote procedures to explain the underlying chemical principles that ensure safe and compliant disposal. Our goal is to empower you with the knowledge to not only follow protocols but to understand them, fostering a culture of safety and environmental stewardship in your laboratory.
Foundational Safety and Hazard Assessment
Before any disposal procedure is considered, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the design of disposal workflows.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin irritation and serious eye irritation.[1][2] Furthermore, some safety data sheets indicate that it is suspected of causing genetic defects.[3]
Table 1: this compound Hazard Profile & Recommended PPE
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Standard laboratory coat, Nitrile gloves (double-gloving recommended for handling concentrates), ANSI-approved safety goggles or face shield. | |
| Acute Toxicity, Dermal (Category 4) | Standard laboratory coat, Nitrile gloves (double-gloving recommended for handling concentrates), ANSI-approved safety goggles or face shield. | |
| Acute Toxicity, Inhalation (Category 4) | Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | |
| Skin Irritation (Category 2) | Standard laboratory coat, Nitrile gloves (double-gloving recommended for handling concentrates), ANSI-approved safety goggles or face shield. | |
| Eye Irritation (Category 2A) | ANSI-approved safety goggles or a full-face shield are mandatory. | |
| Germ Cell Mutagenicity (Category 2) | Adherence to all recommended PPE and handling procedures is critical to minimize exposure. |
Incompatible Materials: this compound is incompatible with strong acids, strong bases, and acid chlorides.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Hazardous Decomposition: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
This compound Disposal Workflow
The primary and most recommended method for the disposal of this compound is through a licensed and certified waste disposal company.[1][2][3] However, for small quantities, in-lab chemical degradation may be a viable option to render the waste less hazardous before collection. The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Benzamidoxime
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Benzamidoxime. Tailored for researchers, scientists, and drug development professionals, this document is designed to instill a deep understanding of the requisite personal protective equipment (PPE) and associated safety measures, ensuring both personal and environmental protection. Adherence to these guidelines is paramount for maintaining a safe and compliant laboratory environment.
Hazard Analysis of this compound: Understanding the Risks
This compound is a chemical compound that, while valuable in research and development, presents a significant hazard profile that necessitates stringent safety precautions.[1][2] It is classified as a hazardous chemical and is known to be toxic if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] A thorough understanding of these risks is the foundational step in building a robust safety protocol.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and consistent framework for understanding the hazards associated with this compound.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Oral Toxicity | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Source: Information aggregated from multiple Safety Data Sheets (SDS).[1]
The causality behind these classifications lies in the chemical reactivity of this compound. Its ability to interact with biological tissues necessitates the use of specific barriers in the form of PPE to prevent adverse health effects.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is not merely a suggestion but a critical line of defense against the inherent hazards of this compound. The following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection
Requirement: Protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[3][4] Tightly fitting safety goggles with side shields are highly recommended to provide a robust seal against dust particles and potential splashes.[1]
Rationale: The severe eye irritation potential of this compound means that any direct contact with the eyes could lead to significant injury. Standard prescription glasses do not offer adequate protection from splashes or airborne particulates.
For heightened risk scenarios , such as when there is a greater potential for splashing or significant dust generation, a full face shield must be used in conjunction with safety goggles.
Skin and Body Protection
Gloves: The use of chemical-resistant, impervious gloves is mandatory to prevent skin contact.[1] Nitrile gloves are a suitable option, but it is crucial to inspect them for any signs of degradation or perforation before each use. Gloves should be changed regularly, with a recommended interval of every 30 to 60 minutes, or immediately if contamination is known or suspected.[5]
Clothing: Appropriate protective clothing, such as a lab coat, is required to prevent skin exposure.[1][6] For procedures with a higher risk of contamination, additional protective clothing may be necessary.
Rationale: this compound is a known skin irritant.[1][2] Direct contact can lead to localized inflammation and discomfort. Protective clothing and gloves provide a necessary barrier to prevent dermal absorption and irritation.
Respiratory Protection
Requirement: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1][4] In situations where a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter must be used.[1][3][4] A full-face respirator may be necessary if irritation or other symptoms are experienced.[1]
Rationale: The potential for this compound to cause respiratory irritation necessitates stringent control of airborne particles.[1][2] Inhalation can lead to irritation of the respiratory tract, and a fume hood or appropriate respirator is the most effective means of preventing this exposure route.
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for ensuring safety. The following procedural steps provide a framework for safe laboratory operations.
Pre-Handling Preparations
-
Designate a Handling Area: Clearly demarcate a specific area for handling this compound, preferably within a chemical fume hood.[1]
-
Assemble PPE: Ensure that all required PPE is readily available, in good condition, and fits the user correctly.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[6]
-
Review SDS: Before commencing any new procedure, thoroughly review the Safety Data Sheet (SDS) for this compound.
Safe Handling Procedure
-
Don PPE: Before handling the chemical, correctly put on all required personal protective equipment.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][4]
-
Maintain Good Hygiene: Do not eat, drink, or smoke in the handling area.[1][7] Wash hands thoroughly after handling is complete.[8]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after handling is complete.[1]
-
PPE Removal: Carefully remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
Caption: Workflow for the Safe Handling of this compound.
Disposal Plan for this compound and Contaminated Materials
The proper disposal of this compound and any materials contaminated with it is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.[1][4]
Waste Classification and Segregation
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled liquid hazardous waste container.[1]
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure
-
Wear Appropriate PPE: Full PPE, as described in Section 2, must be worn during all waste handling and disposal procedures.
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.[8] Do not dispose of this compound down the drain or in regular trash.[4]
Caption: Logical workflow for the proper disposal of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
-
Spill: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate PPE. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]
References
-
This compound | C7H8N2O | CID 7259353 - PubChem - NIH. Available at: [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
